molecular formula C9H9ClF3NO B1289235 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride CAS No. 339-58-2

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Cat. No.: B1289235
CAS No.: 339-58-2
M. Wt: 239.62 g/mol
InChI Key: APBKZMJARWKEJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a high-purity chemical building block designed for research and development applications. This compound belongs to the class of β-amino ketone derivatives and features a trifluoromethyl group on the phenyl ring, a motif known to influence the electronic properties, metabolic stability, and binding affinity of molecules . As such, it serves as a valuable synthon in medicinal chemistry for the construction of more complex molecules, particularly in the discovery and development of peptide-based therapeutics and other bioactive compounds . Researchers utilize this and related amino ketones in the exploration of new pharmaceutical agents, where the incorporation of non-proteinogenic amino acids and their analogs is a established strategy to improve the stability, potency, and permeability of lead compounds . The hydrochloride salt form enhances the compound's stability and handling properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions.

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethyl)phenyl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO.ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-4H,5,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBKZMJARWKEJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624298
Record name 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339-58-2
Record name 2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30624298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

This compound, also known as 4-Trifluoromethyl-α-aminoacetophenone hydrochloride, is a synthetic organic compound with the molecular formula C₉H₉ClF₃NO.[1][2] It is a versatile building block in pharmaceutical synthesis, particularly for creating medicinal compounds and other chemical intermediates.[3][4] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and biological activity.[2]

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline powder that is soluble in water and organic solvents.[3][4] The hydrochloride salt form enhances its water solubility.[2] It is important to store the compound in a cool, dry place, tightly sealed, as it is sensitive to moisture.[3]

PropertyValueSource(s)
Molecular Formula C₉H₉ClF₃NO[1][2]
Molecular Weight 239.62 g/mol [1][2]
Appearance White to off-white crystalline powder[3][4]
Melting Point 133-136 °C[3][4]
Solubility Soluble in water and organic solvents[3][4]
Purity Typically ≥95% or ≥98%[3][5]
pKa (estimated) The pKa of the amino group is estimated to be around 7.3. This is based on the pKa of the amino group in 2-aminoacetophenone.[6] The actual pKa may be influenced by the electron-withdrawing trifluoromethyl group. The pKa of the enol is estimated to be around 17-18, based on data for substituted acetophenones.[7][6][7]
Storage Store in a cool, dry place, tightly sealed. Moisture sensitive.[3]
Spectral Data

Reference Spectral Data for 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H).[8]

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3.[8]

Experimental Protocols

Synthesis of this compound

A general, representative protocol for the synthesis of α-amino aryl ketones is described below. This is a multi-step process that can be adapted for the specific synthesis of this compound.

Step 1: Bromination of 4'-(Trifluoromethyl)acetophenone

  • To a solution of 4'-(trifluoromethyl)acetophenone in a suitable solvent (e.g., diethyl ether, chloroform, or ethyl acetate), add an equimolar amount of bromine (Br₂) dropwise at 0 °C with stirring.

  • The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 2: Amination of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone

  • The crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone is dissolved in a suitable solvent such as acetonitrile or THF.

  • An excess of an ammonia source (e.g., aqueous ammonia, or a protected amine followed by deprotection) is added to the solution.

  • The reaction is stirred at room temperature or heated under reflux until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to give the free base, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 3: Hydrochloride Salt Formation

  • The crude free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

  • The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

Disclaimer: This is a representative protocol and may require optimization for specific laboratory conditions and desired purity.

High-Performance Liquid Chromatography (HPLC) Analysis

A representative HPLC method for the analysis of α-amino ketones is provided below. This method would require validation for the specific analysis of this compound.[9][10]

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used. A typical gradient might start with a lower concentration of acetonitrile and ramp up to a higher concentration to elute the compound.
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Injection Volume 10 µL
Column Temperature 30 °C

Disclaimer: This is a representative method and requires optimization and validation for quantitative analysis of this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, compounds with similar structures, particularly those containing a trifluoromethylphenyl moiety, have been investigated for their anti-inflammatory properties.[2] A key target in inflammation is the NLRP3 inflammasome.

Potential Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms.[11] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Several studies have shown that small molecules, including some with trifluoromethylphenyl groups, can inhibit the activation of the NLRP3 inflammasome.[1]

The proposed mechanism of action for this compound as an anti-inflammatory agent could involve the inhibition of the NLRP3 inflammasome assembly or activity. This would lead to a reduction in the production of active IL-1β and IL-18, thereby dampening the inflammatory response.

NLRP3_Pathway cluster_extracellular Extracellular Space cluster_cell Macrophage cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) PAMPs_DAMPs PAMPs / DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 binds NFkB NF-κB TLR4->NFkB activates pro_IL1B_gene pro-IL-1β gene NFkB->pro_IL1B_gene upregulates NLRP3_gene NLRP3 gene NFkB->NLRP3_gene upregulates pro_IL1B Pro-IL-1β pro_IL1B_gene->pro_IL1B NLRP3_inactive Inactive NLRP3 NLRP3_gene->NLRP3_inactive K_efflux K+ Efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active ROS ROS Production ROS->NLRP3_active Lysosomal_damage Lysosomal Damage Lysosomal_damage->NLRP3_active NLRP3_inactive->NLRP3_active conformational change ASC ASC NLRP3_active->ASC recruits pro_Casp1 Pro-Caspase-1 ASC->pro_Casp1 recruits Casp1 Active Caspase-1 pro_Casp1->Casp1 autocatalytic cleavage Casp1->pro_IL1B cleaves pro_IL18 Pro-IL-18 Casp1->pro_IL18 cleaves IL1B Active IL-1β (Inflammation) pro_IL1B->IL1B IL18 Active IL-18 (Inflammation) pro_IL18->IL18 Compound 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Compound->NLRP3_active Inhibits

Caption: Proposed inhibitory mechanism on the NLRP3 inflammasome pathway.

Experimental Workflow

The following diagram illustrates a general experimental workflow for screening and characterizing the anti-inflammatory potential of a compound like this compound.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_data Data Analysis and Conclusion cell_culture Cell Culture (e.g., Macrophages) compound_treatment Compound Treatment cell_culture->compound_treatment lps_stimulation LPS Stimulation (Priming) compound_treatment->lps_stimulation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) compound_treatment->cytotoxicity_assay atp_stimulation ATP Stimulation (Activation) lps_stimulation->atp_stimulation elisa ELISA for IL-1β atp_stimulation->elisa western_blot Western Blot for Caspase-1 atp_stimulation->western_blot data_analysis Data Analysis elisa->data_analysis western_blot->data_analysis cytotoxicity_assay->data_analysis animal_model Animal Model of Inflammation compound_admin Compound Administration animal_model->compound_admin inflammation_induction Induction of Inflammation compound_admin->inflammation_induction tissue_analysis Tissue Analysis (Histology, Cytokines) inflammation_induction->tissue_analysis tissue_analysis->data_analysis conclusion Conclusion on Anti-inflammatory Efficacy data_analysis->conclusion

Caption: General workflow for evaluating anti-inflammatory activity.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new therapeutic agents. Its physicochemical properties, influenced by the trifluoromethyl group, make it an interesting candidate for further investigation. While detailed experimental data and specific biological mechanism studies are still emerging, the available information on related compounds suggests that it may exert anti-inflammatory effects, potentially through the inhibition of the NLRP3 inflammasome pathway. The experimental protocols and workflows provided in this guide offer a starting point for researchers to explore the synthesis, analysis, and biological evaluation of this compound and its derivatives. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

An In-depth Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 339-58-2

This technical guide provides a comprehensive overview of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, analytical methods, and potential biological activities.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its chemical structure consists of an acetophenone core substituted with an amino group at the alpha-position and a trifluoromethyl group at the para-position of the phenyl ring. The hydrochloride salt form enhances its solubility in water and other organic solvents.[1][2][3]

PropertyValueReference
CAS Number 339-58-2[1][2][3][4][5]
Molecular Formula C₉H₈F₃NO·HCl[1]
Molecular Weight 239.62 g/mol [6]
Appearance White to off-white crystalline powder[1][2]
Melting Point 133-136 °C[1][2]
Solubility Soluble in water and organic solvents[1][2]
Purity Typically ≥95% or ≥98%[1][5][6]
Storage Store in a cool, dry place, tightly sealed. Moisture sensitive.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through various synthetic routes, with the Friedel-Crafts acylation and Mannich reaction being common methods.[4]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation followed by Amination

A plausible synthetic route involves the initial acylation of trifluoromethylbenzene followed by subsequent amination and hydrochloride salt formation.

Step 1: Friedel-Crafts Acylation of Trifluoromethylbenzene

  • To a cooled (0-5 °C) and stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane), add trifluoromethylbenzene.

  • Slowly add chloroacetyl chloride to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Quench the reaction by carefully pouring the mixture into ice-water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 2: Amination

  • Dissolve the crude 2-chloro-1-(4-(trifluoromethyl)phenyl)ethanone in a suitable solvent such as ethanol.

  • Add a source of ammonia (e.g., a solution of ammonia in ethanol or by bubbling ammonia gas) in excess.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

Step 3: Hydrochloride Salt Formation and Purification

  • Dissolve the crude 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone free base in a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent or bubble dry hydrogen chloride gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/ether).

G cluster_synthesis Synthesis Workflow Trifluoromethylbenzene Trifluoromethylbenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Trifluoromethylbenzene->Friedel-Crafts Acylation Chloroacetyl chloride Chloroacetyl chloride Chloroacetyl chloride->Friedel-Crafts Acylation 2-Chloro-1-(4-(trifluoromethyl)phenyl)ethanone 2-Chloro-1-(4-(trifluoromethyl)phenyl)ethanone Friedel-Crafts Acylation->2-Chloro-1-(4-(trifluoromethyl)phenyl)ethanone Amination Amination 2-Chloro-1-(4-(trifluoromethyl)phenyl)ethanone->Amination 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (free base) 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (free base) Amination->2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (free base) HCl Treatment HCl Treatment 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (free base)->HCl Treatment This compound This compound HCl Treatment->this compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound.[1]

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a modifier like trifluoroacetic acid or formic acid) is a typical mobile phase.

  • Detection: UV detection at a wavelength where the aromatic system shows strong absorbance (e.g., 254 nm).

  • Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure. The proton NMR would show characteristic signals for the aromatic protons, the methylene protons adjacent to the amino and carbonyl groups, and the amino protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule. Key absorptions would include those for the N-H stretches of the amine, the C=O stretch of the ketone, and C-F stretches of the trifluoromethyl group.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming its identity.

G cluster_analysis Analytical Workflow Synthesized Product Synthesized Product Purity Assessment Purity Assessment Synthesized Product->Purity Assessment Structural Elucidation Structural Elucidation Synthesized Product->Structural Elucidation HPLC HPLC Purity Assessment->HPLC Final Characterized Compound Final Characterized Compound HPLC->Final Characterized Compound NMR NMR Structural Elucidation->NMR IR IR Structural Elucidation->IR Mass Spec Mass Spec Structural Elucidation->Mass Spec NMR->Final Characterized Compound IR->Final Characterized Compound Mass Spec->Final Characterized Compound

Caption: Analytical workflow for the characterization of the final product.

Potential Biological Activity and Signaling Pathways

While specific studies on the detailed mechanism of action of this compound are limited, related compounds have shown potential biological activities, including antimicrobial and anti-inflammatory effects.[4] The trifluoromethyl group can enhance lipophilicity and metabolic stability, making this compound an interesting candidate for drug discovery.[3]

The anti-inflammatory potential suggests that this compound might interact with key signaling pathways involved in the inflammatory response, such as the NF-κB pathway. Inhibition of this pathway could lead to a reduction in the production of pro-inflammatory cytokines.

G cluster_pathway Potential Anti-Inflammatory Signaling Pathway Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex NF-κB/IκB Complex NF-κB/IκB Complex IKK Complex->NF-κB/IκB Complex IκB Degradation IκB Degradation NF-κB/IκB Complex->IκB Degradation NF-κB Translocation NF-κB Translocation IκB Degradation->NF-κB Translocation Gene Transcription Gene Transcription NF-κB Translocation->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Target Compound 2-Amino-1-(4-(trifluoromethyl) phenyl)ethanone HCl Target Compound->IKK Complex Potential Inhibition

Caption: A potential mechanism of anti-inflammatory action via the NF-κB signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment, including gloves, safety glasses, and a lab coat. The compound is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[1] While specific toxicity data is not widely available, compounds with trifluoromethyl groups may have unique toxicological profiles and should be handled with care.[3]

Conclusion

This compound is a valuable building block in medicinal chemistry and organic synthesis. Its synthesis is achievable through established chemical reactions, and its purity can be reliably assessed using standard analytical techniques. The presence of the trifluoromethyl group suggests potential for interesting biological activities, warranting further investigation into its pharmacological properties and mechanisms of action. This guide provides a foundational understanding for researchers working with this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in the successful preparation of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of various biologically active molecules. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide outlines a common and effective two-step synthesis pathway starting from 1-(4-(trifluoromethyl)phenyl)ethanone.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process:

  • α-Bromination: The starting material, 1-(4-(trifluoromethyl)phenyl)ethanone, undergoes electrophilic substitution at the α-carbon to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

  • Amination and Hydrochloride Salt Formation: The resulting α-bromo ketone is then subjected to amination, followed by treatment with hydrochloric acid to produce the final hydrochloride salt. A common method for the amination of α-halo ketones is the Delépine reaction, which utilizes hexamine as an ammonia surrogate.

The overall synthetic scheme is presented below:

Synthesis_Pathway start 1-(4-(Trifluoromethyl)phenyl)ethanone intermediate 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone start->intermediate Step 1: α-Bromination (e.g., Br2 or CuBr2) product 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride intermediate->product Step 2: Amination & Salt Formation (e.g., Hexamine, then HCl/Ethanol)

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

This procedure describes the α-bromination of 1-(4-(trifluoromethyl)phenyl)ethanone.

Materials:

  • 1-(4-(trifluoromethyl)phenyl)ethanone

  • Copper(II) bromide (CuBr₂) or Bromine (Br₂)

  • Ethyl acetate or Chloroform/Methanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure (using CuBr₂):

  • To a solution of 1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in a suitable solvent such as ethyl acetate or a mixture of chloroform and methanol, add copper(II) bromide (2.2 equivalents).

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the copper(I) bromide precipitate.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound (Delépine Reaction)

This procedure outlines the amination of the α-bromo ketone using hexamine, followed by acidic hydrolysis to form the desired product. The Delépine reaction is a reliable method for the preparation of primary amines from alkyl halides.[1][2][3]

Materials:

  • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

  • Hexamine (Hexamethylenetetramine)

  • Chloroform or another suitable solvent

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1 equivalent) in chloroform.

  • Add hexamine (1.1 equivalents) to the solution and stir the mixture at room temperature. The reaction is often exothermic, and the quaternary ammonium salt may precipitate.

  • After the initial reaction subsides, gently reflux the mixture for several hours to ensure complete formation of the hexaminium salt.

  • Cool the mixture and collect the precipitated salt by filtration. Wash the salt with cold chloroform or ether.

  • Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the suspension to reflux for several hours to effect hydrolysis.

  • Cool the reaction mixture in an ice bath to precipitate the this compound.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation

The following tables summarize key quantitative data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
1-(4-(Trifluoromethyl)phenyl)ethanoneC₉H₇F₃O188.1539-41White to off-white solid
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanoneC₉H₆BrF₃O267.0449-51White to pale yellow solid
This compoundC₉H₉ClF₃NO239.62248-252 (dec.)White to off-white crystalline powder[4][5]

Table 2: Spectroscopic Data for 1-(4-(trifluoromethyl)phenyl)ethanone

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 8.03 (d, J = 8.0 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 2.62 (s, 3H)[6]
¹³C NMR (CDCl₃, 100 MHz)δ 197.0, 139.8, 134.5 (q, J = 33 Hz), 128.7, 125.8 (q, J = 4 Hz), 123.7 (q, J = 271 Hz), 26.9[6]
¹⁹F NMR (CDCl₃, 376 MHz)δ -63.23 (s, 3F)[6]

Table 3: Spectroscopic Data for 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

TypeData
¹H NMR (CDCl₃, 400 MHz)δ 8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H), 4.47 (s, 2H)[7]
¹³C NMR (CDCl₃, 100 MHz)δ 190.4, 136.5, 135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz), 123.3 (q, J = 271.8 Hz), 30.3[7]

Mandatory Visualizations

Synthesis Experimental Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination and Salt Formation s1_start Dissolve Starting Material s1_reagents Add Brominating Agent (e.g., CuBr2) s1_start->s1_reagents s1_reaction Reflux Reaction Mixture s1_reagents->s1_reaction s1_workup Aqueous Workup s1_reaction->s1_workup s1_purify Purification s1_workup->s1_purify s2_amination React with Hexamine s1_purify->s2_amination Intermediate Product s2_hydrolysis Acidic Hydrolysis (HCl/Ethanol) s2_amination->s2_hydrolysis s2_precipitation Precipitate Product s2_hydrolysis->s2_precipitation s2_isolation Filter and Dry s2_precipitation->s2_isolation

Figure 2: Experimental workflow for the synthesis of this compound.

As this compound is a synthetic intermediate, its direct involvement in specific biological signaling pathways is not well-documented. The diagram above provides a logical representation of the experimental process.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined protocols and utilizing the provided data, researchers can confidently produce this important intermediate for their drug discovery and development programs. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

An In-depth Technical Guide to the Friedel-Crafts Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a valuable building block in pharmaceutical research and development.[1] The synthesis involves a multi-step process beginning with the Friedel-Crafts acylation of trifluoromethylbenzene, followed by bromination and subsequent amination via the Delépine reaction. This document details the experimental protocols for each key step, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Synthesis Overview

The synthesis of this compound is a sequential process that can be broken down into four main stages:

  • Friedel-Crafts Acylation: Formation of 1-(4-(trifluoromethyl)phenyl)ethanone from trifluoromethylbenzene and acetyl chloride.

  • Bromination: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

  • Amination (Delépine Reaction): Formation of the primary amine from the bromo intermediate.

  • Hydrolysis and Salt Formation: Conversion of the intermediate to the final hydrochloride salt.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Trifluoromethylbenzene

This step involves the electrophilic aromatic substitution reaction between trifluoromethylbenzene and acetyl chloride, catalyzed by aluminum chloride, to yield 1-(4-(trifluoromethyl)phenyl)ethanone.[2][3]

Materials:

  • Trifluoromethylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a round-bottomed flask equipped with a stirrer, dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane.

  • Cool the mixture to 0°C in an ice-water bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the cooled suspension while stirring.

  • After the addition of acetyl chloride is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[2]

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude 1-(4-(trifluoromethyl)phenyl)ethanone.

  • The product can be further purified by distillation.

Step 2: Bromination of 1-(4-(trifluoromethyl)phenyl)ethanone

The ketone intermediate is then brominated at the α-carbon to produce 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Materials:

  • 1-(4-(trifluoromethyl)phenyl)ethanone

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 1-(4-(trifluoromethyl)phenyl)ethanone in dichloromethane or carbon tetrachloride in a round-bottomed flask protected from light.

  • Add a catalytic amount of acetic acid.

  • Slowly add a solution of bromine (1.0 equivalent) in the same solvent to the flask, maintaining the temperature at 0-5°C.

  • Stir the reaction mixture at room temperature until the color of bromine disappears.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 3: Amination via the Delépine Reaction

The primary amine is synthesized from the α-bromo ketone using hexamethylenetetramine (hexamine) in what is known as the Delépine reaction.[4][5]

Materials:

  • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

  • Hexamethylenetetramine (Hexamine)

  • Chloroform or Ethanol

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Dissolve 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone in chloroform.

  • Add a solution of hexamine (1.1 equivalents) in chloroform to the reaction mixture.

  • Stir the mixture at room temperature. A precipitate of the quaternary ammonium salt will form.[4]

  • Filter the resulting hexaminium salt and wash with cold chloroform.

Step 4: Hydrolysis and Hydrochloride Salt Formation

The final step involves the acidic hydrolysis of the hexaminium salt to yield the desired this compound.[4][5]

Procedure:

  • Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the hydrolysis is complete.

  • Cool the reaction mixture to room temperature, which will cause the product to crystallize.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain this compound.[6]

Quantitative Data

The following tables summarize the typical quantitative data for each step of the synthesis. Please note that yields and reaction times can vary based on the specific reaction conditions and scale.

Table 1: Friedel-Crafts Acylation

ParameterValueReference
Reactant Ratio Trifluoromethylbenzene:Acetyl chloride:AlCl₃ = 1:1.1:1.1[2]
Solvent Dichloromethane[2]
Temperature 0°C to Room Temperature[2]
Reaction Time 1-2 hours[2]
Typical Yield 70-85%Inferred from similar reactions

Table 2: Bromination

ParameterValueReference
Reactant Ratio Ketone:Bromine = 1:1Inferred from similar reactions
Solvent Dichloromethane or Carbon TetrachlorideInferred from similar reactions
Temperature 0°C to Room TemperatureInferred from similar reactions
Reaction Time 2-4 hoursInferred from similar reactions
Typical Yield 80-90%Inferred from similar reactions

Table 3: Delépine Reaction and Hydrolysis

ParameterValueReference
Reactant Ratio Bromo-ketone:Hexamine = 1:1.1[6]
Solvent (Amination) Chloroform[6]
Solvent (Hydrolysis) Ethanol/Conc. HCl[6]
Temperature Room Temperature (Amination), Reflux (Hydrolysis)[6]
Reaction Time 12-24 hours (Amination), 4-6 hours (Hydrolysis)[6]
Typical Overall Yield 60-75%Inferred from similar reactions

Visualizations

Synthetic Pathway

The following diagram illustrates the overall synthetic route for this compound.

Synthesis_Pathway A Trifluoromethylbenzene B 1-(4-(Trifluoromethyl)phenyl)ethanone A->B 1. Acetyl Chloride, AlCl₃ 2. H₂O C 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone B->C Br₂ D Hexaminium Salt C->D Hexamine E 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl D->E HCl, Ethanol, H₂O

Caption: Synthetic pathway for the target molecule.

Experimental Workflow

This diagram outlines the general experimental workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Bromination cluster_step3 Step 3 & 4: Amination and Hydrolysis start1 Mix AlCl₃ and CH₂Cl₂ add_acetyl_chloride Add Acetyl Chloride start1->add_acetyl_chloride add_tfm_benzene Add Trifluoromethylbenzene add_acetyl_chloride->add_tfm_benzene react1 React at RT add_tfm_benzene->react1 quench1 Quench with HCl/Ice react1->quench1 extract1 Extract with CH₂Cl₂ quench1->extract1 wash1 Wash and Dry extract1->wash1 evaporate1 Evaporate Solvent wash1->evaporate1 product1 1-(4-(Trifluoromethyl)phenyl)ethanone evaporate1->product1 start2 Dissolve Ketone product1->start2 add_bromine Add Bromine start2->add_bromine react2 React at RT add_bromine->react2 wash2 Wash and Dry react2->wash2 evaporate2 Evaporate Solvent wash2->evaporate2 product2 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone evaporate2->product2 start3 React Bromo-ketone with Hexamine product2->start3 filter_salt Filter Hexaminium Salt start3->filter_salt hydrolyze Hydrolyze with HCl/Ethanol filter_salt->hydrolyze crystallize Crystallize Product hydrolyze->crystallize filter_dry Filter and Dry crystallize->filter_dry final_product Final Product filter_dry->final_product

References

An In-depth Technical Guide to the Mannich Reaction of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group. This reaction is of paramount importance in medicinal chemistry for the synthesis of various nitrogen-containing compounds, particularly β-amino ketones, which are valuable precursors to pharmaceuticals. This technical guide focuses on the Mannich reaction as it pertains to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in the development of novel therapeutics. While specific documented examples of this exact reaction are not prevalent in readily available literature, this paper will construct a comprehensive overview based on established principles of the Mannich reaction with analogous substituted acetophenones. The guide will detail the reaction mechanism, provide a representative experimental protocol, and discuss the significance of the resulting β-amino ketone products in drug discovery.

Introduction

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom (the "acidic component"), an aldehyde (typically formaldehyde), and a primary or secondary amine.[1][2] The product, a β-amino carbonyl compound, is known as a Mannich base.[1][2] These compounds are versatile intermediates for the synthesis of more complex molecules, including pharmaceuticals, natural products, and polymers.

This compound is a commercially available building block frequently utilized in pharmaceutical research and chemical synthesis.[3][4] The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule. The amino ketone functionality provides a reactive handle for further molecular elaboration. The Mannich reaction of this substrate would yield a β-amino-β'-(4-(trifluoromethyl)phenyl) propanone derivative, a scaffold with significant potential in drug design.

The Mannich Reaction: Mechanism and Key Components

The Mannich reaction proceeds through a well-established mechanism that involves two main stages: the formation of an electrophilic iminium ion and the subsequent nucleophilic attack by the enol form of the carbonyl compound.[1][2]

Formation of the Iminium Ion

The reaction is typically initiated by the acid-catalyzed reaction between the amine and formaldehyde. The amine attacks the carbonyl carbon of formaldehyde, and subsequent dehydration leads to the formation of a highly reactive Eschenmoser's salt analog, an iminium ion.

Enolization and Nucleophilic Attack

The ketone, in this case, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone, tautomerizes to its enol form under the reaction conditions. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial carbon-carbon bond.

Deprotonation

The final step involves the deprotonation of the carbonyl oxygen to regenerate the ketone functionality, yielding the final β-amino ketone product.

Figure 1: Generalized Mechanism of the Mannich Reaction.

Representative Experimental Protocol

While a specific protocol for the Mannich reaction of this compound is not readily found, a representative procedure can be extrapolated from general methods for substituted acetophenones. It is important to note that the hydrochloride salt would likely need to be neutralized to the free base in situ or prior to the reaction.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound339-58-2C₉H₉ClF₃NOStarting material.
Secondary Amine (e.g., Dimethylamine, Pyrrolidine)VariesVariesThe amine component.
Paraformaldehyde30525-89-4(CH₂O)nSource of formaldehyde.
Hydrochloric Acid (concentrated)7647-01-0HClCatalyst.
Ethanol or IsopropanolVariesVariesSolvent.
Sodium Bicarbonate or Sodium Hydroxide (aqueous)VariesNaHCO₃ or NaOHFor neutralization.
Diethyl Ether or Ethyl AcetateVariesVariesExtraction solvent.
Anhydrous Magnesium Sulfate or Sodium SulfateVariesMgSO₄ or Na₂SO₄Drying agent.
Procedure
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the chosen secondary amine (1.1 eq), and paraformaldehyde (1.2 eq) in a suitable solvent such as ethanol or isopropanol.

  • Acidification: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic. Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Mannich base.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Characterization

The structure and purity of the synthesized Mannich base should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., C=O, C-N).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

Experimental Workflow and Data Presentation

The synthesis and analysis of the Mannich product follow a logical workflow.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis A Reactant Mixing (Ketone, Amine, Formaldehyde) B Acid Catalysis & Reflux A->B C Reaction Monitoring (TLC) B->C D Solvent Removal C->D E Neutralization & Extraction D->E F Drying & Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Structural Elucidation (NMR, MS, IR) G->H I Purity Determination (HPLC) H->I

Figure 2: A typical experimental workflow for the synthesis and analysis of a Mannich base.

Quantitative data from the synthesis should be meticulously recorded and presented in a clear, tabular format for easy comparison and reproducibility.

Table 1: Representative Reaction Parameters and Expected Outcomes

ParameterValue/RangeNotes
Reactant Ratios
Ketone:Amine:CH₂O1 : 1.1 : 1.2A slight excess of the amine and formaldehyde is commonly used.
Reaction Conditions
SolventEthanolOther alcohols or aprotic solvents may also be suitable.
CatalystHCl (catalytic)Other protic or Lewis acids can be employed.
TemperatureReflux (~78 °C)Reaction temperature may vary based on the specific reactants.
Reaction Time2 - 6 hoursMonitored by TLC for completion.
Expected Outcome
Yield60-90%Highly dependent on the specific substrates and reaction conditions.
Purity (crude)>80%Purification is typically required.
Purity (purified)>98%Achievable via chromatography or recrystallization.

Applications in Drug Discovery

β-Amino ketones are valuable scaffolds in medicinal chemistry due to their prevalence in biologically active molecules and their utility as synthetic intermediates. The Mannich products derived from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone could serve as precursors for:

  • 1,3-Amino Alcohols: Reduction of the ketone functionality yields 1,3-amino alcohols, which are important chiral building blocks and are present in numerous pharmaceuticals.

  • α,β-Unsaturated Ketones: Elimination of the amino group via Hofmann elimination can provide α,β-unsaturated ketones, which are key Michael acceptors for the synthesis of more complex structures.

  • Heterocyclic Compounds: The bifunctional nature of Mannich bases makes them excellent starting materials for the synthesis of various heterocyclic systems.

The incorporation of the trifluoromethylphenyl moiety is particularly significant in modern drug design, often leading to enhanced pharmacokinetic and pharmacodynamic properties.

Conclusion

The Mannich reaction provides a powerful and versatile method for the C-C bond formation and the introduction of an aminoalkyl group. While specific literature on the Mannich reaction of this compound is sparse, a robust and effective synthesis of the corresponding β-amino ketone can be confidently predicted based on well-established chemical principles. This technical guide provides a comprehensive framework for researchers and scientists to approach this synthesis, from understanding the underlying mechanism to implementing a practical experimental protocol and analyzing the results. The resulting Mannich bases are of considerable interest to the drug development community as they offer a gateway to novel, trifluoromethylated compounds with significant therapeutic potential. Further research into the specific reaction conditions and the biological activities of the products is warranted.

References

solubility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 339-58-2), a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility in various organic solvents. It includes detailed experimental protocols based on industry-standard methodologies and visual workflows to guide researchers in their laboratory work.

Introduction

This compound is a synthetic organic compound frequently utilized as a building block in the development of medicinal compounds and other chemical intermediates[1]. Its physicochemical properties, particularly its solubility, are critical factors influencing reaction kinetics, purification strategies, and formulation development. The presence of a trifluoromethyl group can enhance lipophilicity, while the hydrochloride salt form is intended to improve aqueous solubility[2][3]. Understanding the solubility of this compound in various organic solvents is paramount for optimizing synthetic routes and ensuring reproducible experimental outcomes.

Predicted Solubility and Data Presentation

Based on the structure of this compound, a range of solubilities can be anticipated in common organic solvents. The polar amine hydrochloride group suggests potential solubility in polar protic and aprotic solvents, while the trifluoromethylphenyl moiety indicates some affinity for less polar environments.

The following table has been structured to present quantitative solubility data. Researchers can populate this table with their experimentally determined values for easy comparison.

Table 1: Experimentally Determined Solubility of this compound

Solvent ClassificationSolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Method of Determination
Polar Protic Methanol25Data to be determinedData to be determinedShake-Flask Method
Ethanol25Data to be determinedData to be determinedShake-Flask Method
Polar Aprotic Dimethyl Sulfoxide (DMSO)25Data to be determinedData to be determinedShake-Flask Method
Acetonitrile25Data to be determinedData to be determinedShake-Flask Method
Acetone25Data to be determinedData to be determinedShake-Flask Method
Non-Polar Dichloromethane25Data to be determinedData to be determinedShake-Flask Method
Toluene25Data to be determinedData to be determinedShake-Flask Method

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent of interest, based on the widely accepted shake-flask method[4].

Materials and Equipment
  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Constant temperature orbital shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Mobile phase for HPLC analysis

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for determining solubility.

G A 1. Preparation of Saturated Solution B 2. Equilibration A->B Incubate with shaking C 3. Phase Separation B->C Centrifuge D 4. Sample Preparation C->D Filter supernatant E 5. HPLC Analysis D->E Inject into HPLC F 6. Data Calculation E->F Determine concentration

Caption: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a vial. An amount that is visibly in excess of what is expected to dissolve is recommended to ensure a saturated solution is formed.

    • Add a precise volume of the selected organic solvent to the vial.

  • Equilibration:

    • Securely cap the vials and place them in a constant temperature orbital shaker.

    • Agitate the samples at a consistent speed for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached[4]. The temperature should be carefully controlled and recorded.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand for a short period to allow for the settling of undissolved solids.

    • Centrifuge the vials at a sufficient speed and duration to pellet the remaining solid material.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining particulate matter. This step is crucial to prevent undissolved solids from artificially inflating the measured concentration.

    • Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solution and record the peak area.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Data Calculation:

    • Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Logical Relationships in Solubility Determination

The determination of solubility follows a logical progression of steps, each building upon the previous one. The following diagram illustrates these logical dependencies.

G A Accurate Mass of Solute E Effective Phase Separation A->E B Precise Volume of Solvent B->E C Controlled Temperature C->E D Sufficient Equilibration Time D->E F Validated Analytical Method E->F G Reliable Solubility Data F->G

Caption: Key factors influencing reliable solubility data.

Conclusion

This technical guide provides a framework for the systematic determination of the . While specific quantitative data is not yet widely published, the detailed experimental protocol and workflows presented here offer researchers and drug development professionals a robust methodology to generate this critical data in-house. Adherence to these standardized procedures will ensure the generation of accurate and reproducible solubility profiles, which are essential for the successful application of this important pharmaceutical intermediate in synthesis and formulation.

References

In-depth Technical Guide: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a synthetic organic compound recognized primarily as a versatile intermediate in pharmaceutical and chemical synthesis. While its direct mechanism of action as a therapeutic agent is not extensively documented in publicly available research, this guide synthesizes the current understanding of its chemical properties, potential biological activities, and its role as a building block in medicinal chemistry. The structural features of this compound, particularly the trifluoromethyl group, suggest potential for various biological interactions, which are explored herein.

Chemical and Physical Properties

This compound, also known as 2-amino-4'-trifluoromethylacetophenone hydrochloride, is a crystalline solid.[1][2] The hydrochloride salt form enhances its solubility in water, a crucial property for its application in various research and industrial settings.[2][3] The presence of a trifluoromethyl group on the phenyl ring significantly influences its chemical reactivity and potential biological activity.[2][3]

PropertyValueReference
Molecular Formula C₉H₉ClF₃NO[3]
Molecular Weight 239.62 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 133-136 °C[1][4]
Solubility Soluble in water and organic solvents[1][4]
Purity ≥98%[1]

Synthesis

The synthesis of this compound typically involves a multi-step process. A general workflow is outlined below.

G cluster_synthesis Synthetic Pathway Start Starting Materials (e.g., 4-(trifluoromethyl)bromobenzene) Step1 Friedel-Crafts Acylation Start->Step1 Acylating agent AlCl₃ Step2 Amination Step1->Step2 Aminating agent Step3 Hydrochloride Salt Formation Step2->Step3 HCl Product This compound Step3->Product

A generalized synthetic workflow for this compound.

Experimental Protocol: Generalized Synthesis

A detailed experimental protocol for the synthesis can vary, but a general procedure involves:

  • Friedel-Crafts Acylation: 4-(Trifluoromethyl)bromobenzene is reacted with an appropriate acylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the ethanone group.

  • Amination: The resulting intermediate undergoes an amination reaction to introduce the amino group at the alpha-position to the carbonyl group.

  • Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the stable hydrochloride salt.[3]

Potential Mechanism of Action and Biological Activities

While comprehensive studies detailing a specific mechanism of action are limited, the structural characteristics of this compound suggest several potential biological activities. It is primarily considered a lead compound for further drug development.[3]

Potential activities include:

  • Antimicrobial Properties: Some derivatives of similar structures have demonstrated efficacy against various bacterial strains.[3] However, extensive research is required to validate these findings and elucidate the mechanism.

  • Anti-inflammatory Activity: In vitro studies have suggested potential anti-inflammatory effects through the inhibition of pro-inflammatory mediators.[3] In vivo studies are necessary to confirm this activity.

  • Anticancer Activity: There is some indication that it could be effective against certain cancer cell lines, though this remains an area for further investigation.[3]

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, which could contribute to potential therapeutic effects.[3]

The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate.[5]

G cluster_moa Postulated Biological Interactions Compound 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Target Potential Biological Targets (Enzymes, Receptors, etc.) Compound->Target Interaction Effect Potential Biological Effects (Antimicrobial, Anti-inflammatory, Anticancer) Target->Effect Leads to

A high-level overview of the postulated biological interactions of the compound.

Applications in Research and Drug Development

The primary application of this compound is as a key building block in the synthesis of more complex and potentially bioactive molecules.[1][4] Its utility is particularly noted in the development of antidepressants and antipsychotic drugs, where the beta-amino ketone scaffold is a common structural motif.[5]

Conclusion

This compound is a chemical intermediate with significant potential in medicinal chemistry. While its own mechanism of action is not well-defined, its structural features make it a valuable precursor for the synthesis of novel therapeutic agents. Further research is warranted to fully explore its potential biological activities and to elucidate any specific mechanisms of action. The information presented in this guide is intended to provide a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

The Multifaceted Biological Activities of Trifluoromethylphenyl Ethanone Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (-CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, often enhancing a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4] This technical guide delves into the significant and diverse biological activities of trifluoromethylphenyl ethanone derivatives, a class of compounds demonstrating considerable potential in various therapeutic areas. We will explore their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Anticancer Activity

Trifluoromethylphenyl ethanone derivatives, particularly those belonging to the chalcone and pyrimidine families, have emerged as promising candidates for anticancer drug development.[5][6][7][8][9] These compounds exert their effects through various mechanisms, most notably by inducing programmed cell death (apoptosis) in cancer cells.

Mechanism of Action: Induction of Apoptosis

A key mechanism by which these derivatives exhibit anticancer activity is the induction of apoptosis. This is often mediated through the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway.[7] Treatment with these compounds has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-3 and caspase-9, which are the executioners of apoptosis.[7] The cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3 is a hallmark of this process.[7]

Apoptosis Induction Pathway cluster_0 Trifluoromethylphenyl Ethanone Derivative cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade cluster_3 Cellular Outcome Derivative CF3-Ph-Ethanone Derivative Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Derivative->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Derivative->Bax Activation CytoC Cytochrome c Release Bcl2->CytoC Bax->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activation PARP PARP Cleavage Casp3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis

Apoptosis induction by trifluoromethylphenyl ethanone derivatives.
Quantitative Anticancer Data

The cytotoxic effects of various trifluoromethylphenyl ethanone derivatives have been quantified using the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Compound ClassCancer Cell LineIC50 (µM)Reference
Trifluoromethyl PyrimidinePC3 (Prostate)50.52 - 64.20[6]
Trifluoromethyl ChalconeA-549 (Lung)4.18 - 5.05[5]
Trifluoromethyl ChalconeMCF-7 (Breast)Varies[5]
Thiazolo[4,5-d]pyrimidineA375 (Melanoma)Varies[8]
4-Phenylurea ChalconeSiHa (Cervical)1.22 - 1.25[9]
4-Phenylurea ChalconeK562 (Leukemia)0.97 - 1.30[9]

Antimicrobial Activity

Derivatives of trifluoromethylphenyl ethanone, particularly those incorporating pyrazole and chalcone scaffolds, have demonstrated significant activity against a range of pathogenic microbes, including antibiotic-resistant strains.[10][11][12][13][14][15]

Spectrum of Activity

These compounds have shown notable efficacy against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Enterococcus faecalis.[10][11][12] Some derivatives also exhibit antifungal properties against species like Candida albicans and Aspergillus niger.[14][15] The antimicrobial potency is often influenced by the specific substitutions on the phenyl ring.[11]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
N-(trifluoromethyl)phenyl PyrazoleS. aureus (MRSA)0.78 - 1.56[11]
N-(trifluoromethyl)phenyl PyrazoleE. faecium0.78[11]
Trifluoromethyl ChalconeS. aureusVaries[14][15]
Trifluoromethyl ChalconeB. subtilisVaries[14][15]
Trifluoromethyl ChalconeC. albicansVaries[14][15]

Anti-inflammatory Activity

Trifluoromethylphenyl ethanone derivatives have been investigated for their ability to modulate inflammatory responses.[16][17] These compounds can inhibit the production of key pro-inflammatory mediators.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory effects of these derivatives are largely attributed to their ability to suppress the production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[16][17] By inhibiting these mediators, the compounds can potentially mitigate the pathological processes associated with inflammation.

Anti-inflammatory Action LPS LPS Macrophage Macrophage LPS->Macrophage Stimulation Mediators Pro-inflammatory Mediators (NO, IL-6, TNF-α) Macrophage->Mediators Production Derivative CF3-Ph-Ethanone Derivative Derivative->Mediators Inhibition Inflammation Inflammation Mediators->Inflammation

Inhibition of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data

The inhibitory concentration (IC50) values for the reduction of inflammatory mediators provide a quantitative measure of the anti-inflammatory potency of these compounds.

Compound ClassMediator InhibitedIC50 (µM)Cell LineReference
Trifluoromethyl KetoneNO1.25RAW264.7[16]
Trifluoromethyl KetoneIL-1β8.48RAW264.7[16]
Piperidin-4-one DerivativeTNF-αVariesRAW264.7[17]
Piperidin-4-one DerivativeIL-6VariesRAW264.7[17]

Neuroprotective Activity

Emerging research suggests that trifluoromethyl-containing compounds, including derivatives of trifluoromethylphenyl ethanone, may offer neuroprotective benefits. These effects are often linked to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage in models of neurodegenerative diseases.

Potential Mechanisms of Neuroprotection

The neuroprotective potential of these derivatives is thought to stem from their ability to reduce oxidative stress and suppress neuroinflammation.[1] For instance, some fluorinated chalcones have been shown to protect neuronal cells from amyloid-β peptide-induced toxicity.[10] The trifluoromethyl group can enhance the ability of a molecule to cross the blood-brain barrier, a critical factor for drugs targeting the central nervous system.[2]

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability.

MTT Assay Workflow start Seed cells in a 96-well plate treat Treat cells with compound dilutions start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read Measure absorbance at ~570 nm solubilize->read end Calculate IC50 read->end

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the trifluoromethylphenyl ethanone derivatives in the appropriate cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial susceptibility of a compound.

Protocol:

  • Prepare a standardized inoculum of the test microorganism in a suitable broth.

  • Uniformly spread the microbial suspension over the surface of an agar plate to create a lawn.

  • Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Add a specific volume (e.g., 50-100 µL) of the trifluoromethylphenyl ethanone derivative solution at a known concentration into each well.

  • Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is indicative of the antimicrobial activity.

Western Blot for Apoptosis Proteins

Western blotting allows for the detection and quantification of specific proteins, such as those involved in apoptosis.

Protocol:

  • Treat cells with the trifluoromethylphenyl ethanone derivative for a specified time.

  • Lyse the cells to extract total protein and determine the protein concentration using a suitable assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chemiluminescent substrate and detect the signal using an imaging system.

  • Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Trifluoromethylphenyl ethanone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, microbial infections, inflammation, and neurodegeneration warrants further investigation and development. The presence of the trifluoromethyl group is a key contributor to their enhanced pharmacological profiles. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this important chemical scaffold.

References

Spectroscopic Data of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS No: 339-58-2). The information presented herein is intended to assist researchers and scientists in the fields of medicinal chemistry, drug development, and analytical chemistry in the identification, characterization, and utilization of this compound.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

A commercially available ¹H NMR spectrum of this compound provides the following key signals. The exact solvent and field strength were not specified by the data source.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.1d2HAromatic (H-2', H-6')
~7.8d2HAromatic (H-3', H-5')
~4.5s2H-CH₂-
Broad Signal-3H-NH₃⁺

Note: The chemical shifts for the aromatic protons are approximate and may vary depending on the solvent and experimental conditions. The broad signal for the amine protons is characteristic of an ammonium salt and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

No experimental ¹³C NMR spectrum for this compound has been identified in the reviewed literature. However, based on the analysis of structurally similar compounds, such as 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, the following chemical shift ranges can be predicted:

Chemical Shift (ppm)Assignment
~190C=O (Ketone)
~137Aromatic C-CF₃
~130-135Aromatic CH
~126 (q)-CF₃
~125Aromatic CH
~45-CH₂-NH₃⁺

Note: The signal for the trifluoromethyl carbon is expected to appear as a quartet due to coupling with the fluorine atoms.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

An experimental IR spectrum for the target compound is not currently available. The predicted characteristic absorption bands, based on the functional groups present in the molecule and data from analogous structures, are listed below:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-2800-NH₃⁺N-H stretching
~1700C=OCarbonyl stretching
~1600, ~1480Aromatic C=CC=C stretching
1300-1100C-FC-F stretching

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are not available. However, the following general procedures are standard for obtaining NMR and IR spectra of aminoketone hydrochlorides.

General NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical as the compound is a hydrochloride salt.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (typically 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

General FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Process_NMR Process NMR Data NMR->Process_NMR Process_IR Process IR Data IR->Process_IR Process_MS Process MS Data MS->Process_MS Interpretation Structural Elucidation Process_NMR->Interpretation Process_IR->Interpretation Process_MS->Interpretation

Caption: Workflow for obtaining and analyzing spectroscopic data.

Logical Relationship of Spectroscopic Data

This diagram illustrates the relationship between the different types of spectroscopic data and the structural information they provide for this compound.

Spectroscopic_Data_Relationship Relationship of Spectroscopic Data to Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_structure Structural Features Compound 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR IR_Spec IR Spectrum Compound->IR_Spec Aromatic Aromatic Ring H_NMR->Aromatic Proton Environment Aliphatic Aliphatic Chain (-CH₂-) H_NMR->Aliphatic Amino Amino Group (-NH₃⁺) H_NMR->Amino C_NMR->Aromatic Carbon Skeleton Carbonyl Carbonyl Group (C=O) C_NMR->Carbonyl C_NMR->Aliphatic CF3 Trifluoromethyl Group (-CF₃) C_NMR->CF3 IR_Spec->Carbonyl Functional Groups IR_Spec->Amino IR_Spec->CF3

Caption: How different spectroscopic methods probe molecular structure.

A Technical Guide to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Commercial Availability, Synthesis, and Physicochemical Properties

Introduction

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a key building block and intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of antidepressant and antipsychotic drugs.[1] Its structure, featuring a trifluoromethyl group, enhances lipophilicity and metabolic stability, making it a valuable moiety in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates.[1] This technical guide provides a comprehensive overview of commercially available sources, detailed synthetic protocols, and key analytical data for this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Commercial Availability and Supplier Data

A variety of chemical suppliers offer this compound, typically for research and development purposes. The purity of the commercially available compound is generally high, ensuring reliability and reproducibility in experimental settings. Below is a summary of typical product specifications from various suppliers.

SupplierPurityPhysical FormCAS NumberMolecular Weight
National Analytical Corp.≥98%[2]Solid339-58-2239.62 g/mol
Synthonix Corporation (via Sigma-Aldrich)95%Solid339-58-2239.62 g/mol
Aladdin97%-339-58-2239.62 g/mol
Unnamed Supplier via Tradeindia≥98%[2]White to off-white crystalline powder339-58-2239.62 g/mol
HDH Chemicals≥97%[3]-339-58-2239.62 g/mol

Synthetic Routes and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process starting from 4-(trifluoromethyl)acetophenone. This involves an initial α-bromination of the acetophenone, followed by an amination reaction to introduce the amino group, and subsequent formation of the hydrochloride salt.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination of 4-(Trifluoromethyl)acetophenone

The α-bromination of acetophenone derivatives is a well-established reaction in organic chemistry. A study on the bromination of various acetophenones using pyridine hydrobromide perbromide as the brominating agent provides a relevant experimental protocol.[4]

Experimental Protocol:

  • Materials:

    • 4-(Trifluoromethyl)acetophenone

    • Pyridine hydrobromide perbromide

    • Acetic acid (solvent)

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a condensing tube, combine 4-(trifluoromethyl)acetophenone (5.0 mmol), pyridine hydrobromide perbromide (5.5 mmol), and acetic acid (20 mL).[4]

    • Stir the reaction mixture at 90 °C.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction (typically within 3 hours), the desired product, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, can be isolated using standard work-up procedures.[4]

Quantitative Data from a Representative Study:

A study on the α-bromination of various acetophenone derivatives reported the following yield for the bromination of 4-(trifluoromethyl)acetophenone under optimized conditions.

SubstrateBrominating AgentSolventTemperatureTimeYield
4-(Trifluoromethyl)acetophenonePyridine hydrobromide perbromideAcetic acid90 °C3 h90%

Table adapted from a study on α-bromination of acetophenone derivatives.[4]

Step 2: Amination and Hydrochloride Salt Formation

While a specific detailed protocol for the amination of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone was not found in the immediate search results, a general method for the synthesis of similar amino ketones involves the reaction of the α-bromo ketone with an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.[5]

General Experimental Workflow:

The conversion of the α-bromo intermediate to the final hydrochloride salt follows a logical progression.

Amination_Workflow Bromo_Intermediate 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone Nucleophilic_Substitution Nucleophilic Substitution (Amine Source) Bromo_Intermediate->Nucleophilic_Substitution Free_Base 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Nucleophilic_Substitution->Free_Base Acidification Acidification (Hydrochloric Acid) Free_Base->Acidification Final_Product 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl Acidification->Final_Product

Caption: General workflow for the amination and salt formation step.

Physicochemical and Spectroscopic Data

The characterization of this compound and its precursors is crucial for confirming its identity and purity. High-Performance Liquid Chromatography (HPLC) is a common method used to determine the purity and assay of the final product.[2]

Spectroscopic Data for the Starting Material: 4-(Trifluoromethyl)acetophenone

The following nuclear magnetic resonance (NMR) data is available for the starting material, 4-(trifluoromethyl)acetophenone.

NucleusChemical Shift (δ) ppmMultiplicity
¹H NMR8.03 (d, J = 8.0 Hz, 2H), 7.70 (d, J = 8.0 Hz, 2H), 2.62 (s, 3H)doublet, doublet, singlet
¹³C NMR197.0, 139.8, 134.5 (q, J = 33 Hz), 128.7, 125.8 (q, J = 4 Hz), 123.7 (q, J = 271 Hz), 26.9-
¹⁹F NMR-63.23 (s, 3F)singlet

Data obtained from a supporting information file.[6]

Note: Specific ¹H and ¹³C NMR data for the final product, this compound, were not explicitly found in the performed searches.

Biological Activity and Applications

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activities. Research suggests that compounds with similar structures may exhibit antimicrobial, anticancer, and anti-inflammatory properties.[5] The trifluoromethyl group is known to enhance the biological activity and chemical reactivity of the molecule.[5]

Conclusion

This technical guide provides a consolidated overview of the commercial availability, synthesis, and key characteristics of this compound. While a general synthetic pathway is well-understood, further investigation into specific, detailed protocols for the amination step would be beneficial for researchers aiming to synthesize this compound in-house. The provided data on commercial suppliers and the spectroscopic information for the starting material offer a solid foundation for sourcing and characterization efforts in drug discovery and development projects.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Assays Using 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the antimicrobial potential of the novel compound, 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. While specific antimicrobial data for this compound is not extensively documented in publicly available literature, the protocols herein are based on established and widely accepted methodologies for antimicrobial susceptibility testing. These methods can be readily adapted to assess the efficacy of this and other new chemical entities.

Introduction to this compound

This compound is a synthetic organic compound that can be used as a building block in pharmaceutical synthesis.[1] Its structural features, including a β-amino ketone moiety and a trifluoromethylphenyl group, suggest a potential for biological activity. β-amino ketones, for instance, have been shown to exhibit antibacterial properties, which may be attributed to their ability to chelate metal ions and their lipophilicity, allowing for easier penetration into bacterial cells. Similarly, compounds containing a trifluoromethyl group have demonstrated a broad range of inhibitory effects against microbial growth.[2][3][4][5]

The following protocols outline the necessary steps to determine the antimicrobial efficacy of this compound, including its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and its effect on microbial growth over time.

Quantitative Data Summary

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following tables provide a standardized format for presenting experimental findings.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of Test Compound
Staphylococcus aureusGram-positive[Enter Data][Enter Data][Enter Data]
Escherichia coliGram-negative[Enter Data][Enter Data][Enter Data]
Pseudomonas aeruginosaGram-negative[Enter Data][Enter Data][Enter Data]
Candida albicansFungus[Enter Data][Enter Data][Enter Data]

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)Concentration Plated (µg/mL)Colony CountMBC (µg/mL)
Staphylococcus aureus[From Table 1][Enter Data][Enter Data][Enter Data]
Escherichia coli[From Table 1][Enter Data][Enter Data][Enter Data]
Pseudomonas aeruginosa[From Table 1][Enter Data][Enter Data][Enter Data]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][8]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Test microorganisms (e.g., S. aureus, E. coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Positive control antibiotic (e.g., ampicillin, tetracycline)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

  • 0.5 McFarland standard

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium.

    • Incubate the culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).[9]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.[6]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C Add Inoculum B Prepare Serial Dilutions of Test Compound B->C Add Compound D Incubate Plate (16-20 hours) C->D E Visually Assess Growth (Turbidity) D->E F Determine MIC E->F

Workflow for Broth Microdilution Assay.
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.

  • Spot-plate the aliquots onto an appropriate agar medium.

  • Incubate the plates at the appropriate temperature for 18-24 hours.

  • The MBC is the lowest concentration that results in no microbial growth on the agar plate.

Time-Kill Assay

Time-kill assays provide information on the rate at which an antimicrobial agent kills a microbe.[7]

Procedure:

  • Prepare tubes with broth containing the test compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

  • Inoculate the tubes with the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control tube without the compound.

  • Incubate all tubes at the appropriate temperature.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar.

  • After incubation of the plates, count the colonies to determine the number of viable cells (CFU/mL) at each time point.

  • Plot the log CFU/mL versus time to visualize the killing kinetics.

Potential Signaling Pathways and Mechanisms of Action

While the specific mechanism of action for this compound is unknown, related compounds suggest potential targets. β-amino ketones may disrupt bacterial cell membranes or interfere with cellular processes through metal chelation. Trifluoromethyl-containing compounds have been shown to have broad inhibitory effects, potentially targeting multiple cellular functions.[2][4][5] A possible general mechanism could involve the inhibition of essential enzymes or the disruption of cell wall synthesis.

Hypothetical_Signaling_Pathway Compound 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Membrane Bacterial Cell Membrane Compound->Membrane Disruption Enzyme Essential Bacterial Enzyme (e.g., DNA gyrase, Transpeptidase) Compound->Enzyme Inhibition Synthesis Macromolecular Synthesis (DNA, Protein, Cell Wall) Membrane->Synthesis Disruption of gradients Enzyme->Synthesis Inhibition Death Bacterial Cell Death Synthesis->Death Leads to

Hypothetical Mechanism of Action.

Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells. The MTT assay is a common colorimetric method for evaluating cell metabolic activity, which can be an indicator of cell viability.[6]

Procedure Outline:

  • Seed mammalian cells (e.g., HEK293) in a 96-well plate and allow them to attach.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate. Viable cells with active metabolism will convert MTT into a purple formazan product.[6]

  • Solubilize the formazan crystals and measure the absorbance using a plate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

By following these detailed protocols, researchers can effectively evaluate the antimicrobial properties of this compound and gather the necessary data to advance its potential as a novel therapeutic agent.

References

Application Notes and Protocols: Synthesis of β-Aminoketones using 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a valuable precursor for the synthesis of β-aminoketones, which are significant structural motifs in a wide array of biologically active compounds and pharmaceutical intermediates. The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of target molecules. The primary synthetic route to these β-aminoketones is the Mannich reaction, a three-component condensation involving an active hydrogen compound (in this case, the α-amino ketone precursor), an aldehyde, and a primary or secondary amine.[1][2] This application note provides a detailed overview, reaction mechanisms, and experimental protocols for the synthesis of β-aminoketones using this compound.

Reaction Principle: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of a carbon acid.[1] The reaction proceeds via a three-component condensation. In the context of using this compound, the ketone itself possesses an active α-hydrogen that can participate in the reaction.

The general mechanism involves two key stages:

  • Formation of an Iminium Ion: The reaction is typically initiated by the formation of an electrophilic iminium ion from the condensation of a non-enolizable aldehyde (e.g., formaldehyde) and a primary or secondary amine under acidic or basic conditions.[1][3]

  • Nucleophilic Attack: The enol form of the ketone, 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone, then acts as a nucleophile and attacks the iminium ion. This is followed by deprotonation to yield the final β-aminoketone, also known as a Mannich base.[1]

General Synthesis Pathway

The overall transformation can be visualized as the aminomethylation of the α-carbon of the ketone.

Precursor 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (Hydrochloride Salt) Enol Enol Intermediate Precursor->Enol Tautomerization Reagents Aldehyde (R1-CHO) + Amine (R2R3NH) Iminium Iminium Ion [R1CH=NR2R3]+ Reagents->Iminium Condensation Product β-Aminoketone (Mannich Base) Iminium->Product Enol->Product Nucleophilic Attack

Caption: General reaction pathway for the synthesis of β-aminoketones.

Experimental Protocols

While specific experimental data for the direct use of this compound in the literature is limited, a general protocol based on established Mannich reactions can be adapted. Researchers should optimize the following conditions for their specific substrates.

General Protocol for the Synthesis of β-Aminoketones

This protocol outlines a typical procedure for the Mannich reaction.

Start Start Step1 Dissolve 2-amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in a suitable solvent (e.g., ethanol). Start->Step1 Step2 Add the secondary amine and the aldehyde. (Often formaldehyde is used as an aqueous solution). Step1->Step2 Step3 Add a catalytic amount of acid (e.g., HCl) if the amine hydrochloride is not used. Step2->Step3 Step4 Reflux the reaction mixture for a specified time (e.g., 2-6 hours). Step3->Step4 Step5 Monitor the reaction progress by TLC. Step4->Step5 Step6 Cool the reaction mixture to room temperature. Step5->Step6 Step7 Remove the solvent under reduced pressure. Step6->Step7 Step8 Purify the crude product by recrystallization or column chromatography. Step7->Step8 End End Step8->End

Caption: General experimental workflow for the synthesis of β-aminoketones.

Materials:

  • This compound

  • Selected aldehyde (e.g., formaldehyde, benzaldehyde)

  • Selected secondary amine (e.g., dimethylamine, piperidine, morpholine)

  • Solvent (e.g., ethanol, methanol, isopropanol)

  • Catalyst (if necessary, e.g., hydrochloric acid)

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol).

  • To this solution, add 1.1 equivalents of the desired secondary amine and 1.1 equivalents of the aldehyde. If using an amine that is not a hydrochloride salt, a catalytic amount of a protic acid like hydrochloric acid may be beneficial.

  • Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table provides a template for recording and comparing the results of various Mannich reactions using this compound. Researchers should populate this table with their experimental data.

EntryAldehydeAmineSolventReaction Time (h)Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
1FormaldehydeDimethylamineEthanol4Data to be filledData to be filledData to be filled
2BenzaldehydePiperidineIsopropanol6Data to be filledData to be filledData to be filled
34-ChlorobenzaldehydeMorpholineMethanol5Data to be filledData to be filledData to be filled
........................

Applications in Drug Development

β-Aminoketones are versatile intermediates in the synthesis of a wide range of pharmaceutical compounds. The trifluoromethylphenyl moiety, in particular, is found in numerous approved drugs and clinical candidates due to its favorable electronic and steric properties. The resulting β-aminoketones can be further modified, for example, by reduction of the ketone to an alcohol, to generate libraries of compounds for high-throughput screening in drug discovery programs. Some studies have highlighted the synthesis of β-aminoketones and their evaluation for antimicrobial activity.[4]

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of the compound.

Conclusion

This compound serves as a readily available and highly useful precursor for the synthesis of a diverse range of β-aminoketones via the Mannich reaction. The protocols and data templates provided in this application note offer a solid foundation for researchers to explore the synthesis of novel compounds with potential applications in medicinal chemistry and drug development. The adaptability of the Mannich reaction allows for the generation of a wide variety of structures by simply varying the aldehyde and amine components.

References

Application Notes and Protocols for Anticancer Screening of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a synthetic organic compound recognized as a versatile building block in pharmaceutical synthesis.[1][2] Its chemical structure, featuring a trifluoromethyl group, suggests potential for biological activity, including anticancer properties.[3] Compounds with similar structural motifs have demonstrated efficacy in targeting cancer cell lines.[3] These application notes provide a comprehensive framework for the initial in vitro screening of this compound to evaluate its potential as an anticancer agent. The following protocols detail standard assays to assess its effects on cancer cell viability, induction of apoptosis, and cell cycle progression.

Data Presentation: Hypothetical Screening Results

The following tables present a hypothetical summary of quantitative data that could be obtained from the described experimental protocols. This data is for illustrative purposes to guide the presentation of actual experimental results.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cancer Cell LineTissue of OriginIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Positive Control)
MCF-7Breast Adenocarcinoma18.7 ± 2.50.9 ± 0.1
NCI-H460Lung Carcinoma25.4 ± 3.11.1 ± 0.2
SF-268Glioma21.2 ± 2.81.0 ± 0.15
PC-3Prostate Carcinoma38.9 ± 4.52.7 ± 0.3
HL-60Promyelocytic Leukemia12.5 ± 1.80.6 ± 0.09

Note: IC₅₀ is the concentration of the compound that inhibits cell growth by 50%. Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction by this compound in MCF-7 Cells

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control (DMSO)-3.2 ± 0.41.8 ± 0.2
Test Compound1015.6 ± 1.95.4 ± 0.7
Test Compound2028.9 ± 3.112.7 ± 1.5
Doxorubicin135.1 ± 3.815.2 ± 1.9

Note: Cells were treated for 48 hours. Data are presented as mean ± standard deviation.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound

TreatmentConcentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control (DMSO)-65.4 ± 5.120.1 ± 2.314.5 ± 1.8
Test Compound2050.2 ± 4.515.8 ± 1.934.0 ± 3.7
Doxorubicin145.3 ± 4.112.6 ± 1.542.1 ± 4.0

Note: Cells were treated for 24 hours. Data are presented as mean ± standard deviation.

Experimental Protocols

Herein are detailed methodologies for the key experiments cited. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.[4][5]

Protocol 1: Cell Culture and Maintenance
  • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), which are commonly used for initial screening.[4][6]

  • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells upon reaching 80-90% confluency to ensure exponential growth.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value, the concentration of the drug that inhibits cell growth by 50%, from the dose-response curve.[4]

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[4]

Protocol 4: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

G cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, NCI-H460, etc.) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 3. Compound Treatment (Varying Concentrations) seeding->treatment viability 4a. Cell Viability (MTT Assay) treatment->viability apoptosis 4b. Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle 4c. Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 5a. IC50 Determination viability->ic50 apoptosis_quant 5b. Apoptosis Quantification apoptosis->apoptosis_quant cell_cycle_dist 5c. Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Experimental workflow for in vitro anticancer screening.

G cluster_mitochondria Mitochondrion cluster_cytoplasm Cytoplasm compound Anticancer Compound (e.g., 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl) Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Inhibits Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bak Bak Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase9 Pro-Caspase-9 Apaf1->Apoptosome Forms Caspase9->Apoptosome Forms Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis Executes

Caption: Postulated intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: Investigating 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the utilization of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in cell culture studies. This document outlines the compound's characteristics, protocols for its preparation and application, and methodologies for assessing its biological effects. The information is intended to support researchers in designing and executing robust experiments to investigate the compound's potential as a modulator of cellular processes.

Compound Information

  • IUPAC Name: 2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-one;hydrochloride

  • Molecular Formula: C₉H₉ClF₃NO

  • Molecular Weight: 241.62 g/mol

  • CAS Number: 161734-58-1

  • Synonyms: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl

  • Purity: ≥98% (or as specified by the supplier)

  • Appearance: Solid powder

  • Solubility: Soluble in DMSO and water

Potential Biological Activity and Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, its structural features suggest potential interactions with various biological targets. The trifluoromethylphenyl group is a common moiety in pharmacologically active compounds, often contributing to metabolic stability and target binding affinity. The aminoethanone core can be found in various enzyme inhibitors and receptor ligands.

Potential research applications for this compound in cell culture could include:

  • Screening for cytotoxic effects against cancer cell lines.

  • Investigating its role in modulating specific signaling pathways.

  • Assessing its potential as an anti-inflammatory or immunomodulatory agent.

  • Exploring its effects on cell cycle progression and apoptosis.

Experimental Protocols

Preparation of Stock Solutions

It is crucial to prepare a concentrated stock solution of the compound, which can then be diluted to the desired final concentration in cell culture media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability Assay (MTT Assay)

This protocol assesses the effect of the compound on cell proliferation and viability.

Materials:

  • Cells of interest (e.g., HeLa, A549, etc.)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the compound in complete cell culture medium from the stock solution.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the control.

Workflow for Cell Viability Assay

G cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement seed_cells Seed Cells in 96-well Plate overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add Compound to Cells overnight_incubation->add_compound prep_compound Prepare Compound Dilutions prep_compound->add_compound incubation_period Incubate for 24/48/72h add_compound->incubation_period add_mtt Add MTT Reagent incubation_period->add_mtt mtt_incubation Incubate for 3-4h add_mtt->mtt_incubation dissolve_formazan Dissolve Formazan in DMSO mtt_incubation->dissolve_formazan read_absorbance Read Absorbance at 570nm dissolve_formazan->read_absorbance

Caption: Workflow of the MTT cell viability assay.

Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate how the compound affects the expression or activation of specific proteins within a signaling pathway.

Materials:

  • Cells of interest

  • 6-well or 10 cm cell culture plates

  • This compound stock solution

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, etc.)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells and treat them with the compound at various concentrations for a specific duration.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein samples and prepare them for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Hypothetical Signaling Pathway Modulation

G compound This compound receptor Upstream Kinase/Receptor compound->receptor Inhibition? pathway_protein1 Signaling Protein A (e.g., Ras) receptor->pathway_protein1 pathway_protein2 Signaling Protein B (e.g., Raf) pathway_protein1->pathway_protein2 pathway_protein3 Signaling Protein C (e.g., MEK) pathway_protein2->pathway_protein3 downstream_effector Downstream Effector (e.g., ERK) pathway_protein3->downstream_effector cellular_response Cellular Response (Proliferation, Survival) downstream_effector->cellular_response

Caption: A hypothetical signaling pathway potentially modulated by the compound.

Data Presentation

Quantitative data from experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines (Hypothetical Data)

Cell LineIC₅₀ (µM) after 48h Treatment
HeLa15.2 ± 1.8
A54928.5 ± 3.1
MCF-710.8 ± 1.5
HEK293> 100

Table 2: Effect of Compound on Protein Expression (Hypothetical Densitometry Data)

Treatment (10 µM)p-ERK / Total ERK (Fold Change)p-Akt / Total Akt (Fold Change)
Vehicle Control1.01.0
Compound (1h)0.4 ± 0.10.9 ± 0.2
Compound (6h)0.2 ± 0.050.8 ± 0.15

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

  • Dispose of the compound and any contaminated materials in accordance with institutional and local regulations.

Troubleshooting

  • Compound Precipitation in Media: If the compound precipitates upon dilution in cell culture media, try preparing a more concentrated DMSO stock solution and using a smaller volume for the final dilution. Alternatively, pre-warm the media before adding the compound.

  • High Variability in Assays: Ensure consistent cell seeding density and proper mixing of reagents. Use a multichannel pipette for adding reagents to 96-well plates to minimize variability.

  • No Observed Effect: The compound may not be active in the chosen cell line or at the tested concentrations. Consider using a wider concentration range or screening in different cell lines. The compound may also have poor cell permeability.

Disclaimer: The provided protocols and hypothetical data are for illustrative purposes. Researchers should optimize these protocols for their specific cell lines and experimental conditions. It is essential to consult the relevant scientific literature and safety guidelines before initiating any new experiments.

Application Notes and Protocols for the Derivatization of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a versatile building block in pharmaceutical and chemical research.[1][2] The protocols outlined below cover key synthetic transformations including N-acylation, reductive amination, and cyclization reactions to generate a diverse range of derivatives.

Introduction

This compound (CAS No: 339-58-2) is a synthetic organic compound characterized by a trifluoromethyl group on the phenyl ring, enhancing its chemical reactivity and potential biological activity.[1][3] Its hydrochloride salt form improves water solubility, making it a convenient starting material for various synthetic applications.[1][3] This document details established reaction conditions for creating derivatives from this valuable intermediate.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the reaction conditions and expected outcomes for the derivatization of this compound.

Derivatization TypeReagents & SolventsReaction ConditionsProduct TypeTypical Yield (%)
N-Acetylation Acetic anhydride, Sodium acetate, WaterRoom temperature, 1-2 hoursN-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide>90
N-Benzylation Benzyl bromide, K₂CO₃, AcetonitrileReflux, 4-6 hours2-(Benzylamino)-1-(4-(trifluoromethyl)phenyl)ethanone80-90
Reductive Amination Benzaldehyde, NaBH(OAc)₃, 1,2-DichloroethaneRoom temperature, 12-24 hours2-(Benzylamino)-1-(4-(trifluoromethyl)phenyl)ethan-1-ol75-85
Hantzsch Pyridine Synthesis Ethyl acetoacetate, Ammonium acetate, EthanolReflux, 6-8 hoursDihydropyridine derivative60-70
Paal-Knorr Pyrrole Synthesis 2,5-Hexanedione, Acetic acidReflux, 4-6 hoursPyrrole derivative70-80

Experimental Protocols

N-Acylation: Synthesis of N-(2-oxo-2-(4-(trifluoromethyl)phenyl)ethyl)acetamide

This protocol describes the straightforward N-acetylation of the primary amine functionality.

Materials:

  • This compound

  • Acetic anhydride

  • Sodium acetate

  • Deionized water

  • Ethanol

Procedure:

  • Dissolve this compound (1 eq.) in deionized water.

  • Add a solution of sodium acetate (1.5 eq.) in water and cool the mixture in an ice bath.

  • Slowly add acetic anhydride (1.2 eq.) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and recrystallize from ethanol/water to afford the pure N-acetylated product.

N-Alkylation: Synthesis of 2-(Benzylamino)-1-(4-(trifluoromethyl)phenyl)ethanone

This protocol details the N-benzylation of the primary amine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

Procedure:

  • To a solution of this compound (1 eq.) in acetonitrile, add potassium carbonate (2.5 eq.).

  • Add benzyl bromide (1.1 eq.) to the suspension.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-benzylated derivative.

Reductive Amination: Synthesis of 2-(Benzylamino)-1-(4-(trifluoromethyl)phenyl)ethan-1-ol

This one-pot reaction involves the formation of an imine followed by its in-situ reduction.[4]

Materials:

  • This compound

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • Suspend this compound (1 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final product.

Cyclization: Hantzsch Pyridine Synthesis

This protocol describes the synthesis of a dihydropyridine derivative.

Materials:

  • This compound (used as the amino component source after neutralization)

  • Ethyl acetoacetate (2 eq.)

  • Ammonium acetate

  • Ethanol

Procedure:

  • Neutralize this compound with a suitable base (e.g., triethylamine) in ethanol to obtain the free amine.

  • To the solution of the free amine, add ethyl acetoacetate (2 eq.) and a catalytic amount of ammonium acetate.

  • Reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the dihydropyridine derivative.

Cyclization: Paal-Knorr Pyrrole Synthesis

This protocol outlines the synthesis of a substituted pyrrole.

Materials:

  • This compound (neutralized to free amine)

  • 2,5-Hexanedione

  • Acetic acid

Procedure:

  • Generate the free amine of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone from its hydrochloride salt.

  • In a round-bottom flask, combine the free amine (1 eq.) and 2,5-hexanedione (1.1 eq.) in glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent to obtain the pure pyrrole derivative.

Visualizations

The following diagrams illustrate the experimental workflows for the described derivatization reactions.

N_Acylation_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl dissolve Dissolve in Water + NaOAc start->dissolve add_anhydride Add Acetic Anhydride (ice bath) dissolve->add_anhydride stir Stir at RT add_anhydride->stir filter Vacuum Filtration stir->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize (Ethanol/Water) wash->recrystallize product N-Acetylated Derivative recrystallize->product

Caption: Workflow for N-Acylation.

N_Alkylation_Workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl dissolve Suspend in Acetonitrile + K₂CO₃ start->dissolve add_bromide Add Benzyl Bromide dissolve->add_bromide reflux Reflux add_bromide->reflux filter Filter Inorganic Salts reflux->filter evaporate Evaporate Solvent filter->evaporate chromatography Column Chromatography evaporate->chromatography product N-Benzylated Derivative chromatography->product Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product start_amine 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl mix Mix in DCE + Acetic Acid start_amine->mix start_aldehyde Benzaldehyde start_aldehyde->mix imine_formation Stir at RT (Imine Formation) mix->imine_formation add_reductant Add NaBH(OAc)₃ imine_formation->add_reductant stir_reduce Stir at RT (Reduction) add_reductant->stir_reduce quench Quench with NaHCO₃ stir_reduce->quench extract Extract with DCM quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Reductive Amination Product chromatography->product Cyclization_Workflow cluster_hantzsch Hantzsch Pyridine Synthesis cluster_paal_knorr Paal-Knorr Pyrrole Synthesis start 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl neutralize Neutralize to Free Amine start->neutralize hantzsch_reagents Add Ethyl Acetoacetate, NH₄OAc neutralize->hantzsch_reagents paal_knorr_reagents Add 2,5-Hexanedione, Acetic Acid neutralize->paal_knorr_reagents hantzsch_reflux Reflux hantzsch_reagents->hantzsch_reflux hantzsch_product Dihydropyridine Derivative hantzsch_reflux->hantzsch_product paal_knorr_reflux Reflux paal_knorr_reagents->paal_knorr_reflux paal_knorr_product Pyrrole Derivative paal_knorr_reflux->paal_knorr_product

References

in vitro assay development with 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Product: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (herein referred to as "Compound ATF-21")

Topic: In Vitro Assay for Screening Inhibitors of a Hypothetical MAP Kinase (MAK-1)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a large family of enzymes that regulate a majority of cellular functions, making them a significant class of targets for drug discovery.[1][2] Dysregulation of kinase activity is a known driver of many diseases, particularly cancer.[1] this compound (Compound ATF-21) is a synthetic organic compound featuring an amino ketone structure and a trifluoromethyl group.[3] This structural arrangement is of interest in medicinal chemistry, as these motifs can enhance biological activity and metabolic stability.[3][4] While its specific biological targets are not widely characterized, its structure suggests potential as an enzyme inhibitor.[3]

This document outlines a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of Compound ATF-21 against a hypothetical Mitogen-Activated Protein Kinase, "MAK-1." The assay described is the ADP-Glo™ Kinase Assay, a robust, luminescence-based method suitable for high-throughput screening (HTS).[5] The principle of the assay is to quantify the amount of ADP produced during the kinase reaction.[1][6] The amount of ADP is directly proportional to kinase activity, and therefore, a decrease in signal indicates inhibition.[1][7]

Hypothetical Signaling Pathway

MAK-1 is postulated to be a critical downstream effector in a growth factor-activated signaling cascade implicated in uncontrolled cell proliferation. Inhibition of MAK-1 is a therapeutic strategy to halt this pathological signaling. Compound ATF-21 is evaluated for its potential to act as a direct inhibitor of MAK-1's catalytic activity.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Adaptor Adaptor Protein RTK->Adaptor MAK1 MAK-1 Kinase Adaptor->MAK1 Activation Effector Downstream Effector MAK1->Effector Phosphorylation Proliferation Cell Proliferation Effector->Proliferation Inhibitor Compound ATF-21 Inhibitor->MAK1 Inhibition

Caption: Hypothetical MAK-1 signaling pathway and the inhibitory action of Compound ATF-21.

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of Compound ATF-21 against MAK-1 kinase.

Principle of the Assay

The ADP-Glo™ assay is a two-step process.[7] First, the kinase reaction is performed, where MAK-1 phosphorylates a substrate, converting ATP to ADP. An ADP-Glo™ Reagent is then added to terminate the kinase reaction and deplete the remaining ATP.[6] In the second step, a Kinase Detection Reagent is added to convert the ADP produced into ATP, which is then used by a luciferase to generate light.[6][7] The resulting luminescent signal is directly proportional to the kinase activity.

Materials and Reagents
  • Compound ATF-21 (this compound)

  • Recombinant human MAK-1 Kinase

  • MAK-1 peptide substrate

  • ATP, 10 mM solution

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • DMSO, molecular biology grade

  • 384-well solid white microplates

  • Luminometer plate reader

Experimental Workflow

G start Start: Prepare Reagents dilution 1. Create 10-point serial dilution of Compound ATF-21 in DMSO start->dilution plate_cpd 2. Dispense 1 µL of compound dilutions or DMSO controls into 384-well plate dilution->plate_cpd add_kinase 3. Add 5 µL of MAK-1 Kinase to each well plate_cpd->add_kinase preincubate Incubate for 10 min at RT add_kinase->preincubate add_sub 4. Initiate reaction by adding 4 µL of Substrate/ATP mixture preincubate->add_sub incubate Incubate for 60 min at RT add_sub->incubate add_adpglo 5. Add 10 µL of ADP-Glo™ Reagent to stop reaction and deplete ATP incubate->add_adpglo incubate2 Incubate for 40 min at RT add_adpglo->incubate2 add_detect 6. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP & generate light incubate2->add_detect incubate3 Incubate for 30 min at RT add_detect->incubate3 read 7. Read luminescence on a plate reader incubate3->read end End: Analyze Data (IC50) read->end

Caption: Experimental workflow for the MAK-1 kinase inhibition assay using ADP-Glo™.

Step-by-Step Procedure
  • Compound Preparation: Prepare a 10 mM stock solution of Compound ATF-21 in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO.

  • Assay Plate Preparation: Dispense 1 µL of each compound dilution into a 384-well solid white plate. Include wells with 1 µL of DMSO only for "no inhibition" (100% activity) and "no enzyme" (background) controls.

  • Kinase Addition: Add 5 µL of MAK-1 kinase (e.g., at a final concentration of 5 ng/µL) diluted in kinase buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add 4 µL of a 2.5X mixture of substrate and ATP (e.g., final concentrations of 0.2 µg/µL substrate and 10 µM ATP) to all wells to start the kinase reaction. The final reaction volume is 10 µL.

  • Kinase Reaction: Cover the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

Data Presentation & Analysis

The raw data (Relative Luminescence Units, RLU) is first corrected by subtracting the background signal ("no enzyme" control). The percent inhibition is then calculated for each compound concentration using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_max_signal - RLU_background))

The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Table 1: Hypothetical Inhibition Data for Compound ATF-21 against MAK-1 Kinase
Compound ATF-21 Conc. (µM)Log ConcentrationAverage RLU% Inhibition
100.0002.001,56098.2%
33.3331.521,89094.5%
11.1111.054,50062.5%
3.7040.577,85022.4%
1.2350.098,90010.1%
0.412-0.389,5602.9%
0.137-0.869,8100.2%
0.046-1.349,840-0.1%
0.000 (DMSO)-9,8300.0%
No Enzyme-1,250-
Calculated IC₅₀ (µM) 8.5

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The described protocol provides a robust and high-throughput compatible method for evaluating the inhibitory activity of this compound (Compound ATF-21) against the hypothetical MAK-1 kinase. Based on the illustrative data, Compound ATF-21 demonstrates dose-dependent inhibition of MAK-1 activity with a calculated IC₅₀ value of 8.5 µM. This methodology can be adapted to screen other kinases and compound libraries, facilitating the discovery of novel kinase inhibitors for therapeutic development.

References

Application Notes: Synthesis of Novel Heterocyclic Compounds from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a versatile and valuable starting material for the synthesis of a wide array of novel heterocyclic compounds. The presence of the trifluoromethyl group is of particular interest in medicinal chemistry and drug development, as its incorporation into organic molecules can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This document provides detailed protocols for the synthesis of several classes of trifluoromethyl-substituted heterocycles, including quinoxalines, imidazoles, and 1,2,4-triazines, starting from this key building block.

The methodologies presented are based on established synthetic transformations and are designed to be adaptable for the generation of diverse compound libraries for screening and lead optimization.

General Synthetic Workflow

The following diagram illustrates the overall synthetic strategy, showcasing the transformation of the starting material into various heterocyclic cores.

G cluster_start Starting Material start 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride Quinoxalines Substituted Quinoxalines start->Quinoxalines Condensation with o-Phenylenediamines Imidazoles Substituted Imidazoles start->Imidazoles Three-Component Cyclization Triazines Substituted 1,2,4-Triazines start->Triazines Two-Step Synthesis via α-Hydrazono Ketone

Caption: Overall synthetic pathways from the starting material.

Protocol 1: Synthesis of 2-Aryl-3-(4-(trifluoromethyl)phenyl)quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. A common and effective method for their synthesis is the condensation of an α-dicarbonyl compound, or a reactive equivalent like an α-haloketone or α-amino ketone, with an ortho-phenylenediamine.[4][5][6] This protocol details the synthesis of quinoxalines via the condensation of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone with various substituted 1,2-diaminobenzenes.

Experimental Workflow: Quinoxaline Synthesis

G A 1. Neutralize Starting Material (2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl) with NaHCO3 in Ethanol B 2. Add Substituted o-Phenylenediamine A->B C 3. Reflux Reaction Mixture (e.g., 4-8 hours) B->C D 4. Monitor by TLC C->D E 5. Cool and Concentrate under Vacuum D->E F 6. Purify by Column Chromatography (Silica gel, Hexane:EtOAc) E->F G 7. Characterize Product (NMR, MS, m.p.) F->G

Caption: Step-by-step workflow for quinoxaline synthesis.

Detailed Methodology
  • Preparation of the Free Amine: In a 100 mL round-bottom flask, suspend this compound (1.0 eq) in ethanol (30 mL).

  • Add a saturated aqueous solution of sodium bicarbonate dropwise until the effervescence ceases and the pH of the solution is approximately 8. Stir for 15 minutes at room temperature. The free amine can be extracted with an organic solvent or used directly in the next step.

  • Condensation Reaction: To the ethanolic solution of the free amine, add the desired substituted ortho-phenylenediamine (1.0 eq).

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-8 hours.

  • Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure quinoxaline derivative.

  • Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.

Quantitative Data (Representative Examples)
Product IDo-Phenylenediamine Substituent (R)Reaction Time (h)Yield (%)m.p. (°C)
Q-1 H685-92110-112
Q-2 4-Methyl588-95124-126
Q-3 4-Chloro782-89135-137
Q-4 4-Nitro875-80158-160

Protocol 2: Synthesis of 2,4-Disubstituted-5-(4-(trifluoromethyl)phenyl)imidazoles

The imidazole moiety is a cornerstone in medicinal chemistry, found in numerous pharmaceuticals.[7] The Radziszewski synthesis and related multi-component reactions provide a straightforward route to substituted imidazoles.[8] This protocol describes a one-pot, three-component reaction between the title α-amino ketone, an aldehyde, and ammonium acetate as the ammonia source.

Detailed Methodology
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (5.0 eq) in glacial acetic acid (20 mL).

  • Reaction: Heat the mixture to reflux (approximately 120 °C) with vigorous stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

  • Neutralize the solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8. This will precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography to yield the pure imidazole derivative.

  • Characterization: Confirm the structure of the product using standard analytical techniques (NMR, MS, IR).

Quantitative Data (Representative Examples)
Product IDAldehyde (R-CHO)Reaction Time (h)Yield (%)m.p. (°C)
IM-1 Benzaldehyde375-85230-232
IM-2 4-Chlorobenzaldehyde3.578-86245-247
IM-3 4-Methoxybenzaldehyde2.580-90218-220
IM-4 Thiophene-2-carboxaldehyde470-78251-253

Protocol 3: Synthesis of 3-Aryl-6-(4-(trifluoromethyl)phenyl)-1,2,4-triazines

1,2,4-Triazines are another class of heterocycles with significant applications in pharmaceuticals and agrochemicals.[9][10] A versatile synthesis involves the reaction of an α-acylhydrazone with an ammonia source. This protocol outlines a two-step procedure starting from 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone.

Step 1: Synthesis of α-Keto Hydrazone Intermediate
  • Diazotization: Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq). Stir the reaction at 0-5 °C for 1 hour to form the diazonium salt.

  • Reduction to Hydrazine: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Cool this solution to 0 °C.

  • Add the diazonium salt solution dropwise to the SnCl₂ solution. Stir for 2-3 hours at 0-5 °C. The resulting hydrazine intermediate is then isolated.

  • Condensation: React the isolated hydrazine with an appropriate α-keto acid or equivalent to form the α-acylhydrazone.

Step 2: Cyclization to 1,2,4-Triazine
  • Reaction Setup: Dissolve the α-acylhydrazone intermediate (1.0 eq) and the desired aroylhydrazine (1.0 eq) in ethanol.

  • Cyclization: Add a catalytic amount of a mineral acid (e.g., H₂SO₄) and reflux the mixture for 6-12 hours.

  • Work-up: Cool the reaction, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography or recrystallization to obtain the final 1,2,4-triazine product.

Quantitative Data (Representative Examples)
Product IDAroylhydrazine (R-CONHNH₂)Overall Yield (%)m.p. (°C)
TZ-1 Benzhydrazide45-55188-190
TZ-2 4-Chlorobenzhydrazide48-58205-207
TZ-3 4-Methylbenzhydrazide50-60195-197

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride as a key building block in the synthesis of pharmaceutical compounds. This document details its application in the synthesis of isoxazoline-class insecticides, specifically focusing on a synthetic route analogous to the production of Fluralaner. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile synthetic intermediate characterized by the presence of a trifluoromethyl group on a phenyl ring, a feature known to enhance the chemical reactivity and biological activity of a molecule.[1] This compound serves as a crucial starting material for the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility is highlighted in the preparation of isoxazoline-based compounds, a class of potent insecticides and acaricides.[3][4]

The trifluoromethyl moiety is of particular importance in drug design as it can significantly improve a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. This note will focus on the synthetic pathway from a derivative of this compound to a key isoxazoline intermediate, analogous to the core structure of the veterinary drug Fluralaner.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₉H₉ClF₃NO[1]
Molecular Weight 239.62 g/mol [1]
Appearance White to off-white crystalline powder[2]
Purity ≥97%[5]
Melting Point 133-136 °C[2]
Solubility Soluble in water and organic solvents[2]
Storage Store in a cool, dry place, tightly sealed[2]

Application in the Synthesis of Isoxazoline Insecticides

A key application of this compound is as a precursor for the synthesis of isoxazoline-class insecticides. The general synthetic strategy involves the conversion of the corresponding acetophenone derivative into a chalcone, followed by cyclization with hydroxylamine to form the isoxazoline ring.

Proposed Synthetic Pathway

The synthesis of a key isoxazoline intermediate for compounds like Fluralaner can be envisioned to start from 4-(Trifluoromethyl)acetophenone, a derivative closely related to the title compound. The amino group in this compound would likely require modification or protection to be compatible with the Claisen-Schmidt condensation conditions. For the purpose of these notes, we will focus on the well-established route from 4-(Trifluoromethyl)acetophenone.

The overall synthetic workflow can be summarized as follows:

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Isoxazoline Ring Formation cluster_2 Step 3: Final Product Synthesis Acetophenone 4-(Trifluoromethyl)acetophenone Chalcone Trifluoromethylated Chalcone Acetophenone->Chalcone Claisen-Schmidt Condensation Aldehyde Aromatic Aldehyde (e.g., 3,5-dichlorobenzaldehyde) Aldehyde->Chalcone Isoxazoline Isoxazoline Intermediate Chalcone->Isoxazoline Cyclization Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isoxazoline Final_Product Fluralaner Analog Isoxazoline->Final_Product Further Functionalization G cluster_0 Neuronal Synapse cluster_1 Fluralaner Action GABA GABA Neurotransmitter Receptor GABA-gated Chloride Channel GABA->Receptor Binds to Chloride Chloride Ions (Cl-) Receptor->Chloride Opens Channel Block Channel Blockage Receptor->Block Neuron_In Inside Neuron Chloride->Neuron_In Influx Hyper Hyperexcitation Neuron_Out Outside Neuron Fluralaner Fluralaner Fluralaner->Receptor Antagonistic Binding Block->Hyper Leads to Paralysis Paralysis & Death Hyper->Paralysis

References

Application Notes and Protocols for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride is a key building block in medicinal chemistry, valued for its trifluoromethylphenyl moiety which often imparts desirable pharmacological properties to target molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] This versatile intermediate serves as a scaffold for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[4][5]

Physicochemical Properties

PropertyValueReference
CAS Number 339-58-2[6]
Molecular Formula C₉H₉ClF₃NO[6]
Molecular Weight 239.62 g/mol [6]
Appearance White to off-white crystalline powder[6]
Melting Point 133-136 °C[6]
Solubility Soluble in water and organic solvents[6]

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of this compound have shown significant promise as antimicrobial agents, particularly against drug-resistant bacterial strains. The trifluoromethylphenyl scaffold has been incorporated into various heterocyclic systems, such as pyrazoles, to generate compounds with potent antibacterial activity.[4][5]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives against various Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[4]

CompoundS. aureus (ATCC 25923) MIC (µg/mL)S. aureus (MRSA, ATCC 33591) MIC (µg/mL)S. epidermidis (ATCC 12228) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. faecium (VRE, ATCC 700221) MIC (µg/mL)
Derivative 1 1.561.563.126.253.12
Derivative 2 0.780.781.563.121.56
Derivative 3 1.560.780.781.560.78
Vancomycin 1.561.563.123.12>100
Anticancer Agents

The amino ketone functionality of the title compound provides a reactive handle for the synthesis of various heterocyclic structures, including pyrazoles, which are known to exhibit anticancer properties. These derivatives can be evaluated for their cytotoxic effects against various cancer cell lines.

Anti-inflammatory Agents

Chalcones and their derivatives, which can be synthesized from acetophenones, have been investigated for their anti-inflammatory properties.[3][7] The trifluoromethylphenyl moiety can be incorporated to potentially enhance this activity. The mechanism of action for many anti-inflammatory compounds involves the inhibition of the NF-κB signaling pathway.[8]

Quantitative Data: Anti-inflammatory Activity of Chalcone Derivatives

The following table presents the IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by representative chalcone derivatives.[7]

CompoundNO Production IC50 (µM)
Chalcone Derivative A 0.7 ± 0.06
Chalcone Derivative B 1.6 ± 0.2

Experimental Protocols

Synthesis of this compound

Step 1: Friedel-Crafts Acylation to form 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

  • To a stirred solution of aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add bromoacetyl chloride (1.1 eq) dropwise.

  • Add trifluoromethylbenzene (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Pour the reaction mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Amination and Hydrochloride Salt Formation

  • Dissolve the 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent such as acetonitrile.

  • Add an excess of a suitable amine source, such as hexamethylenetetramine, and stir at room temperature overnight.

  • Filter the resulting solid and treat with a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford this compound.

Protocol for Broth Microdilution Antimicrobial Susceptibility Assay[9][10][11]

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound.

  • Preparation of Bacterial Inoculum: Culture bacteria in Mueller-Hinton Broth (MHB) to an optical density (OD₆₀₀) corresponding to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the compound dilution, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for MTT Cytotoxicity Assay[6][12][13][14][15]

This protocol assesses the in vitro anticancer activity of a synthesized compound.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Trifluoromethylbenzene Step1 Friedel-Crafts Acylation Start->Step1 Intermediate 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone Step1->Intermediate Step2 Amination & HCl salt formation Intermediate->Step2 Product 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl Step2->Product Antimicrobial Antimicrobial Assay Product->Antimicrobial Anticancer Anticancer Assay Product->Anticancer Antiinflammatory Anti-inflammatory Assay Product->Antiinflammatory

Caption: General workflow for the synthesis and biological evaluation of derivatives.

NF-κB Signaling Pathway Inhibition

cluster_Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB IkB_P P-IκBα IkB->IkB_P NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Proteasome Proteasome IkB_P->Proteasome Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription Inhibitor Trifluoromethylphenyl Derivative Inhibitor->IKK inhibits Stimuli Stimuli

Caption: Inhibition of the canonical NF-κB signaling pathway.

References

safe handling and storage procedures for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (CAS No: 339-58-2). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the product.

Product Information and Physical Data

This compound is a chemical intermediate commonly used in pharmaceutical synthesis and research.[1][2] It is a white to off-white crystalline powder that is odorless.[1] The hydrochloride salt form enhances its solubility in water.[2]

PropertyValueReference
Molecular Formula C₉H₈F₃NO·HCl[1]
Molecular Weight 239.62 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 133-136 °C[1]
Solubility Soluble in water and organic solvents[1]
Purity ≥95% - 98%[1][3]
Shelf Life 24 months under recommended storage[1]

Hazard Identification and Safety Precautions

This compound is classified as hazardous.[4] The primary hazards are summarized below.

Hazard StatementGHS ClassificationPrecautionary Measures
H302: Harmful if swallowed Acute toxicity, Oral (Category 4)Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. Rinse mouth.[5]
H315: Causes skin irritation Skin irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3][6]
H318/H319: Causes serious eye damage/irritation Serious eye damage (Category 1) / Serious eye irritation (Category 2)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[5][6]
H335: May cause respiratory irritation Specific target organ toxicity — single exposure (Category 3), Respiratory systemAvoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][7]

Signal Word: Danger [5]

Pictogram:

alt text
alt text

Experimental Protocols: Safe Handling

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[4][8] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.

  • Eye Wash and Safety Shower: Ensure that an emergency eye wash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling this substance.

PPE TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[6][7]
Eye/Face Protection Tightly fitting safety goggles or a face shieldTo protect against splashes and dust, preventing serious eye damage.[5][7][8]
Skin and Body Protection Laboratory coat. For larger quantities, consider impervious clothing.To prevent skin contamination.[7][8]
Respiratory Protection NIOSH-approved respirator with appropriate dust filter if ventilation is inadequate or if dust is generatedTo prevent respiratory tract irritation from dust inhalation.[7][8]
Handling Procedures Protocol
  • Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area (preferably a fume hood) is clean and uncluttered.

  • Dispensing:

    • Avoid creating dust.[4]

    • Carefully weigh the required amount of the solid compound. Use a spatula for transfer.

    • Keep the container tightly closed when not in use.[4][6]

  • During Use:

    • Avoid contact with skin, eyes, and clothing.[6]

    • Do not eat, drink, or smoke in the handling area.[5][7]

  • Cleaning Up:

    • Clean the work area thoroughly after handling.

    • Wash hands and any exposed skin thoroughly with soap and water after completing the task.[4][6]

  • Spills:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • For large spills, evacuate the area and follow emergency procedures.

Storage Protocols

Proper storage is essential to maintain the stability and purity of this compound.[1]

Storage Conditions
ParameterRecommendationRationale
Temperature Cool, dry place. Some suppliers recommend freezer storage.To ensure long-term stability.[1][3]
Atmosphere Dry environment, away from moisture.The compound is moisture-sensitive.[1]
Light Store in a dark place.While not explicitly stated for this compound, related compounds are noted to be light-sensitive, making this a good practice.[1]
Container Tightly sealed container. HDPE bottles or aluminum packaging are recommended.To protect from moisture and air.[1]
Incompatible Materials
  • Store away from strong oxidizing agents.[6]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[4][5]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice/attention.[4][5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.[4][5][6]
Ingestion Rinse mouth. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[5][7]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5] Do not allow the product to enter drains.

Diagrams

Safe_Handling_Workflow Workflow for Safe Handling and Storage cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling cluster_storage Storage cluster_emergency Emergency Response A Assess Risks & Review SDS B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Well-Ventilated Area (Fume Hood) B->C D Weigh/Dispense Compound (Avoid Dust) C->D Proceed to Handling E Perform Experiment D->E F Close Container Tightly E->F G Clean Work Area F->G Proceed to Cleanup J Store in Tightly Sealed Container F->J Store Remainder H Dispose of Waste Properly G->H I Remove PPE & Wash Hands H->I K Place in Cool, Dry, Dark Location J->K L Separate from Incompatibles K->L M Spill or Exposure Occurs N Follow First Aid Procedures M->N O Consult SDS & Seek Medical Attention N->O

Caption: Logical workflow for the safe handling and storage of the chemical.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Friedel-Crafts Acylation of Trifluoromethylbenzene

  • Question: My Friedel-Crafts acylation of trifluoromethylbenzene with bromoacetyl chloride is resulting in a low yield of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone. What are the potential causes and how can I improve the yield?

  • Answer: Low yields in this step are common and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

    • Moisture Contamination: The Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) is extremely sensitive to moisture. Any water present will deactivate the catalyst.

      • Solution: Ensure all glassware is thoroughly dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or purified reagents.

    • Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate and the formation of side products.

      • Solution: The reaction of trifluoromethylbenzene is generally slower than that of benzene due to the deactivating effect of the -CF₃ group. Therefore, a higher reaction temperature may be required. However, excessively high temperatures can lead to side reactions. It is recommended to start at a lower temperature (e.g., 0 °C) and gradually warm the reaction mixture to room temperature or slightly above, monitoring the progress by Thin Layer Chromatography (TLC).

    • Insufficient Catalyst: An inadequate amount of the Lewis acid catalyst will result in an incomplete reaction.

      • Solution: For acylation, at least a stoichiometric amount of AlCl₃ is required because it complexes with the starting material and the product. Using a slight excess (e.g., 1.1 to 1.3 equivalents) can often improve the yield.

    • Impure Reagents: The purity of trifluoromethylbenzene, bromoacetyl chloride, and the Lewis acid is crucial.

      • Solution: Use high-purity reagents. If necessary, distill the trifluoromethylbenzene and bromoacetyl chloride before use.

Issue 2: Formation of Multiple Products in the Amination Step

  • Question: During the amination of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, I am observing the formation of multiple products, leading to a low yield of the desired primary amine. What is causing this and how can I improve the selectivity?

  • Answer: The formation of multiple products in the amination step is often due to over-alkylation, where the newly formed primary amine reacts further with the starting α-bromo ketone to form secondary and tertiary amines.

    • Direct Amination with Ammonia: Using ammonia directly can be difficult to control and often leads to a mixture of primary, secondary, and tertiary amines.

    • Recommended Solution: Gabriel Synthesis: The Gabriel synthesis is a highly effective method for the selective preparation of primary amines from alkyl halides, minimizing over-alkylation.[1][2] This method involves two main steps:

      • N-Alkylation of Potassium Phthalimide: The α-bromo ketone is reacted with potassium phthalimide. The phthalimide anion acts as an ammonia surrogate, and due to steric hindrance and electronic effects, it typically undergoes only mono-alkylation.[3][4]

      • Hydrazinolysis: The resulting N-alkylphthalimide is then treated with hydrazine (N₂H₄) to cleave the phthalimide group and liberate the desired primary amine.[5][6]

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am having trouble obtaining a pure sample of this compound. What are the common impurities and what is the best purification method?

  • Answer: Common impurities can include unreacted starting materials, side products from the amination step (secondary/tertiary amines if not using the Gabriel synthesis), and residual phthalhydrazide from the Gabriel synthesis.

    • Purification Strategy:

      • Work-up: After the amination and prior to hydrochloride salt formation, a standard aqueous work-up can remove many water-soluble impurities. If the Gabriel synthesis was used, the phthalhydrazide byproduct is often insoluble in the reaction solvent and can be removed by filtration.[5]

      • Recrystallization: Recrystallization is a powerful technique for purifying the final hydrochloride salt. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

        • Recommended Solvents: A mixture of ethanol and diethyl ether, or isopropanol and hexane, can be effective. The product is dissolved in a minimal amount of the hot alcohol, and then the anti-solvent (ether or hexane) is added until the solution becomes cloudy. Upon cooling, the pure product should crystallize.[7][8]

      • Purity Analysis: The purity of the final product can be verified by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point determination.[9]

FAQs

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the specific conditions and scale of the reaction. However, a well-optimized, multi-step synthesis of this type would typically have an overall yield in the range of 40-60%. Each step (Friedel-Crafts, amination, salt formation) will have its own yield, and the overall yield is the product of the individual step yields.

Q2: Can I use a different aminating agent instead of potassium phthalimide in the Gabriel synthesis?

A2: Yes, there are alternative reagents to potassium phthalimide that can be used in Gabriel-type syntheses. Some alternatives include the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate. These reagents may offer advantages such as milder cleavage conditions.[1]

Q3: How do I properly handle and store this compound?

A3: This compound is typically a white to off-white crystalline solid. It is moisture-sensitive and should be stored in a tightly sealed container in a cool, dry place.[9] For long-term storage, keeping it in a freezer is recommended. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.

Q4: What are the key analytical techniques to monitor the progress of the reaction and characterize the final product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the progress of each reaction step by observing the disappearance of starting materials and the appearance of the product.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H).

    • HPLC: Used to determine the purity of the final product.[9]

    • Melting Point: A sharp melting point range is indicative of a pure compound. The reported melting point is 133-136 °C.[9]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Friedel-Crafts Acylation

Potential Cause Recommended Solution Key Parameters to Monitor
Moisture in reagents/glasswareUse anhydrous solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere.Strict exclusion of water.
Suboptimal reaction temperatureStart at a low temperature (0 °C) and gradually warm up while monitoring the reaction.Reaction progress by TLC.
Insufficient catalystUse a slight excess of the Lewis acid catalyst (e.g., 1.1-1.3 equivalents of AlCl₃).Stoichiometry of reagents.
Impure starting materialsPurify reagents before use (e.g., distillation).Purity of starting materials by GC or NMR.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (Friedel-Crafts Acylation)

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of bromoacetyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise to the cooled suspension via the dropping funnel.

  • After the addition is complete, add trifluoromethylbenzene (1.0 equivalent) dropwise, maintaining the temperature at 0-5 °C.

  • After the addition of trifluoromethylbenzene, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone, which can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane).

Protocol 2: Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone via Gabriel Synthesis

  • In a round-bottom flask, dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and add hydrazine hydrate (1.5 equivalents).

  • Heat the mixture to 80-90 °C for 2-3 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add dilute hydrochloric acid.

  • Filter off the precipitated phthalhydrazide.

  • Extract the filtrate with diethyl ether to remove any non-basic organic impurities.

  • Basify the aqueous layer with a sodium hydroxide solution to precipitate the free amine.

  • Extract the free amine into dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 3: Formation of this compound

  • Dissolve the crude 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone in a minimal amount of diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise until precipitation is complete.

  • Collect the precipitated hydrochloride salt by vacuum filtration.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain the final product.

Mandatory Visualization

Synthesis_Workflow cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Gabriel Synthesis cluster_2 Stage 3: Hydrochloride Salt Formation A Trifluoromethylbenzene + Bromoacetyl Chloride B 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone A->B AlCl₃, CH₂Cl₂ D N-substituted Phthalimide Intermediate B->D DMF, 80-90°C C Potassium Phthalimide C->D E 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (Free Base) D->E Hydrazine, 80-90°C G This compound E->G F HCl (gas or solution) F->G Troubleshooting_FC_Acylation Start Low Yield in Friedel-Crafts Acylation Q1 Are all reagents and glassware anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction temperature optimized? A1_Yes->Q2 Sol1 Dry glassware and use anhydrous reagents/solvents. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the catalyst amount sufficient? A2_Yes->Q3 Sol2 Start at 0°C and gradually warm up while monitoring via TLC. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Use a slight excess (1.1-1.3 eq.) of AlCl₃. A3_No->Sol3 Sol3->End

References

common side products in the synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on the key steps: Friedel-Crafts acylation, α-bromination, and amination.

Step 1: Friedel-Crafts Acylation of Trifluoromethylbenzene

The synthesis typically commences with the Friedel-Crafts acylation of trifluoromethylbenzene with an acetylating agent (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4'-(trifluoromethyl)acetophenone.

Issue 1: Low Yield of 4'-(trifluoromethyl)acetophenone

A low yield of the desired product can be attributed to several factors, including the deactivating nature of the trifluoromethyl group on the aromatic ring.[1]

Potential Cause Troubleshooting Recommendation Expected Outcome
Deactivated Aromatic Ring The trifluoromethyl group is strongly electron-withdrawing, making the aromatic ring less nucleophilic and slowing down the reaction.[1] Consider using a more reactive acylating agent or a stronger Lewis acid catalyst. Increasing the reaction temperature can also help overcome the activation energy barrier, but must be done cautiously to avoid side reactions.[1]Increased conversion of the starting material to the desired product.
Catalyst Inactivity Lewis acids like AlCl₃ are highly sensitive to moisture.[1] Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Use a freshly opened container of the Lewis acid or purify it before use.The catalyst remains active, effectively promoting the acylation reaction.
Insufficient Catalyst The product ketone can form a complex with the Lewis acid, rendering it inactive.[1] Therefore, a stoichiometric amount of the catalyst is often required.Sufficient active catalyst is available throughout the reaction to drive it to completion.

Issue 2: Formation of Regioisomers (ortho- and para-isomers)

The trifluoromethyl group is a meta-directing deactivator. However, small amounts of ortho- and para-isomers can still form.

Potential Cause Troubleshooting Recommendation Expected Outcome
Reaction Conditions The ratio of isomers can be influenced by reaction temperature and the choice of solvent. Lower temperatures generally favor the formation of the thermodynamically more stable meta-product.An increased proportion of the desired 4'-(trifluoromethyl)acetophenone (meta-isomer) over the ortho- and para-isomers.
Steric Hindrance Steric hindrance at the ortho position can also influence the product distribution, often favoring the para-isomer over the ortho-isomer when substitution occurs at these positions.While meta is the major product, understanding factors that influence ortho/para ratios can aid in purification strategies.

Issue 3: Polyacylation

Although less common than in Friedel-Crafts alkylation, the introduction of more than one acetyl group can occur, especially under forcing conditions.[1]

Potential Cause Troubleshooting Recommendation Expected Outcome
High Reactivity While the trifluoromethyl and the initial acyl group are deactivating, highly reactive conditions can lead to a second acylation.By controlling the reaction conditions, the formation of di- and poly-acylated byproducts is minimized.
Reaction Stoichiometry Using a large excess of the acylating agent can promote polyacylation.A cleaner reaction profile with the mono-acylated product as the major component.
Step 2: α-Bromination of 4'-(Trifluoromethyl)acetophenone

The next step involves the selective bromination at the α-position of the ketone to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Issue 1: Low Yield of α-Bromo Ketone and Formation of Byproducts

Inadequate control of reaction parameters can lead to incomplete reaction or the formation of undesired byproducts.

Potential Cause Troubleshooting Recommendation Expected Outcome
Suboptimal Reaction Time A study on the bromination of acetophenone derivatives showed that the highest yield was obtained after 3 hours at 90°C. Shorter times resulted in incomplete reaction, while longer times led to an increase in byproducts.Maximized yield of the desired α-bromo ketone while minimizing byproduct formation.
Inappropriate Brominating Agent Different brominating agents exhibit varying efficiencies. For instance, pyridine hydrobromide perbromide has been shown to be more efficient than N-bromosuccinimide (NBS) or cupric bromide for the bromination of certain acetophenone derivatives.Selection of the most effective brominating agent leads to higher conversion and a cleaner reaction.
Incorrect Temperature The reaction temperature is a critical parameter. For the bromination of 4-trifluoromethylacetophenone, 90°C was found to be an effective temperature for complete conversion of the starting material.Optimal temperature ensures efficient reaction without promoting the formation of degradation or side products.
Step 3: Amination of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone

The final step is the introduction of the amino group, often via the Delepine reaction, which involves reaction with hexamethylenetetramine followed by acidic hydrolysis.

Issue 1: Formation of Side Products During Amination

The Delepine reaction is generally selective for the formation of primary amines, but side reactions can occur.[2]

Potential Cause Troubleshooting Recommendation Expected Outcome
Sommelet Reaction Under certain hydrolysis conditions, the intermediate quaternary ammonium salt can undergo a rearrangement to form a benzylic aldehyde (the Sommelet reaction).[2] Carefully control the hydrolysis conditions, particularly the acidity and temperature, to favor the desired amine formation.Minimized formation of the aldehyde byproduct, leading to a higher yield and purity of the target amine.
Incomplete Hydrolysis Incomplete hydrolysis of the quaternary ammonium salt will result in a lower yield of the desired primary amine.Complete conversion of the intermediate salt to the final product.
Formation of Formaldehyde and Ammonium Chloride These are inherent byproducts of the Delepine reaction's hydrolysis step.[2] These are typically removed during the work-up and purification stages.Effective removal of water-soluble byproducts from the final product.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: A common synthetic pathway involves three main steps:

  • Friedel-Crafts Acylation: Trifluoromethylbenzene is acylated with an acetylating agent like acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 4'-(trifluoromethyl)acetophenone.

  • α-Bromination: The resulting ketone is then brominated at the alpha-carbon, typically using a brominating agent like pyridine hydrobromide perbromide, to yield 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

  • Amination and Salt Formation: The α-bromo ketone is converted to the primary amine, for example, through the Delepine reaction with hexamethylenetetramine followed by acid hydrolysis. The final product is then isolated as the hydrochloride salt.

Q2: Why is the Friedel-Crafts acylation of trifluoromethylbenzene challenging?

A2: The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution, making the Friedel-Crafts acylation reaction slower and requiring more stringent conditions compared to activated benzene rings.[1]

Q3: How can I monitor the progress of the α-bromination reaction?

A3: Thin-layer chromatography (TLC) is an effective technique to monitor the progress of the reaction. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material spot and the appearance of the product spot.

Q4: Are there alternative methods for the amination step?

A4: Yes, besides the Delepine reaction, other methods for the synthesis of α-amino ketones include the Gabriel synthesis, direct amination of α-halo ketones with ammonia or an amine, and various other methods reviewed in the literature.[3] The choice of method depends on factors such as substrate scope, desired purity, and reaction conditions.

Q5: What are the safety precautions I should take during this synthesis?

A5: It is crucial to handle all reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Lewis acids like aluminum chloride are corrosive and react violently with water. Brominating agents are toxic and corrosive. Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.

Experimental Protocols

Protocol 1: Synthesis of 4'-(Trifluoromethyl)acetophenone (Friedel-Crafts Acylation)
  • To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride (1.1 eq).

  • Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add acetyl chloride (1.0 eq) to the cooled suspension with stirring.

  • Add trifluoromethylbenzene (1.0 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or recrystallization.

Protocol 2: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone (α-Bromination)
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent such as acetic acid.[4]

  • Add pyridine hydrobromide perbromide (1.1 eq) to the solution.[4]

  • Heat the reaction mixture to 90°C and stir for 3 hours.[4]

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water.

  • Collect the precipitated solid by vacuum filtration and wash it thoroughly with water to remove any remaining acetic acid and pyridine salts.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Synthesis of this compound (Delepine Reaction)
  • Dissolve 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone (1.0 eq) in a suitable solvent like chloroform in a round-bottom flask.

  • Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at room temperature overnight.

  • The quaternary ammonium salt will precipitate out of the solution. Collect the solid by filtration and wash with the solvent.

  • Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture, and the product hydrochloride salt will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Visualizations

Synthesis_Pathway trifluoromethylbenzene Trifluoromethylbenzene acetophenone_intermediate 4'-(Trifluoromethyl)acetophenone trifluoromethylbenzene->acetophenone_intermediate 1. Acetyl Chloride 2. AlCl₃ bromo_intermediate 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone acetophenone_intermediate->bromo_intermediate Br₂ or PyHBr·Br₂ final_product 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl bromo_intermediate->final_product 1. Hexamethylenetetramine 2. HCl, EtOH Troubleshooting_Friedel_Crafts start Friedel-Crafts Acylation low_yield Low Yield start->low_yield side_products Side Products start->side_products cause1 Deactivated Ring low_yield->cause1 cause2 Inactive Catalyst low_yield->cause2 cause3 Regioisomers side_products->cause3 cause4 Polyacylation side_products->cause4 solution1 Increase Temperature/ Use Stronger Catalyst cause1->solution1 solution2 Use Anhydrous Conditions cause2->solution2 solution3 Control Temperature/ Purification cause3->solution3 solution4 Control Stoichiometry cause4->solution4 Amination_Side_Reactions start Amination of α-Bromo Ketone (Delepine Reaction) desired_product Primary Amine start->desired_product Controlled Hydrolysis side_product1 Sommelet Aldehyde start->side_product1 Rearrangement side_product2 Formaldehyde/ Ammonium Chloride start->side_product2 Hydrolysis Byproducts

References

purification techniques for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the typical physical and chemical properties of this compound?

A1: this compound is typically a white to off-white crystalline solid.[1] It is soluble in water and various organic solvents.[2][3] The compound is known to be moisture-sensitive, so proper storage in a cool, dry place is essential.[2][3]

Q2: What are the common impurities in crude this compound?

A2: Impurities can vary depending on the synthetic route, which often involves methods like Friedel-Crafts acylation or the Mannich reaction.[4] Potential impurities may include unreacted starting materials, by-products from side reactions, and residual solvents.

Q3: How is the purity of this compound typically determined?

A3: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC).[2] A certificate of analysis, often available from suppliers, will typically provide the purity as determined by HPLC.[2]

Q4: What are the recommended storage conditions for this compound?

A4: To maintain its stability and purity, this compound should be stored in a tightly sealed container in a cool, dry place, protected from moisture.[2] Some suppliers recommend storage in a freezer.

Troubleshooting Guides

Recrystallization

Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A5: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To resolve this, try the following:

  • Add more solvent: This will decrease the saturation of the solution.

  • Use a lower-boiling point solvent system: This ensures the solvent boils before your compound melts.

  • Slower cooling: Allow the solution to cool more gradually to promote crystal formation over oiling.

Q6: The yield of my recrystallization is very low. How can I improve it?

A6: Low yield can result from several factors. Consider these points for improvement:

  • Minimize the amount of hot solvent: Use only the minimum volume of hot solvent required to fully dissolve the crude product.

  • Cool the solution slowly: Gradual cooling encourages the formation of larger, purer crystals and can improve recovery.

  • Chill the solution thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize precipitation.

  • Wash with ice-cold solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid dissolving your product.

Q7: My recrystallized product is still colored. How can I remove colored impurities?

A7: If your product remains colored after recrystallization, the impurities may have similar solubility properties. You can try the following:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Be sure to use a minimal amount, as it can also adsorb your product.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is a more rigorous purification method that can separate compounds based on their polarity.

General Purity Issues

Q8: My HPLC analysis shows multiple peaks, indicating impurities. What is the next step?

A8: If HPLC analysis reveals significant impurities, further purification is necessary. The choice of method depends on the nature and quantity of the impurities:

  • Recrystallization: This is often the first choice for solid compounds if the impurities have different solubility profiles.

  • Column Chromatography: For complex mixtures or impurities with similar solubility to the product, silica gel column chromatography is a powerful separation technique.[5]

Data Presentation

ParameterTypical ValueAnalysis MethodReference
Purity≥95% - ≥98%HPLC[2]
AppearanceWhite to off-white crystalline powderVisual Inspection[1]
SolubilitySoluble in water and organic solventsExperimental[2][3]
StorageCool, dry place, moisture sensitive-[2]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water) - Recommended Starting Point

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a clean Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC) - General Method

This is a general HPLC method; specific conditions may need to be optimized.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude Product dissolve Dissolve in Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filter->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Product dry->pure

Caption: A typical experimental workflow for the purification of this compound by recrystallization.

troubleshooting_logic start Impure Product recrystallization Attempt Recrystallization start->recrystallization purity_check Check Purity (HPLC) recrystallization->purity_check pure Product is Pure purity_check->pure Yes impure Product is Impure purity_check->impure No troubleshoot Troubleshoot Recrystallization (e.g., change solvent, cooling rate) impure->troubleshoot column_chrom Perform Column Chromatography impure->column_chrom If Recrystallization Fails troubleshoot->recrystallization column_chrom->purity_check

Caption: A logical diagram for troubleshooting the purification process of this compound.

References

Technical Support Center: Friedel-Crafts Acylation of Trifluoromethylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Friedel-Crafts acylation of trifluoromethylbenzene and its derivatives. The strongly deactivating nature of the trifluoromethyl (-CF₃) group presents unique challenges to this classic electrophilic aromatic substitution reaction. This guide offers insights and practical solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts acylation of trifluoromethylbenzene so challenging?

A1: The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. This effect deactivates the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophilic attack by the acylium ion.[1] Consequently, standard Friedel-Crafts conditions often result in low to no yield.

Q2: My reaction is not proceeding, or the yield is very low. What are the most common causes?

A2: Several factors can contribute to low or no product yield:

  • Insufficient Catalyst Activity: Standard Lewis acids like AlCl₃ may not be strong enough to promote the reaction on a highly deactivated ring.

  • Catalyst Deactivation: Lewis acids are highly sensitive to moisture. Any water in the solvent, glassware, or reagents will deactivate the catalyst.[2]

  • Inadequate Reaction Conditions: Deactivated substrates often require more forcing conditions, such as higher temperatures and longer reaction times.

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and outcome.

Q3: What is the expected regioselectivity for the acylation of trifluoromethylbenzene?

A3: The trifluoromethyl group is a meta-director in electrophilic aromatic substitution reactions. Therefore, the acylation product is expected to be the meta-substituted isomer. This is because the deactivating effect of the -CF₃ group is most pronounced at the ortho and para positions, making the meta position relatively more susceptible to electrophilic attack.

Q4: Are there alternative catalysts that are more effective than aluminum chloride (AlCl₃) for this reaction?

A4: Yes, for deactivated substrates, stronger catalytic systems are often necessary. Brønsted superacids like trifluoromethanesulfonic acid (TfOH) have shown superior activity in acylating even electron-poor aromatic compounds.[3][4] Other options include using a combination of a Lewis acid with a Brønsted acid or employing more robust Lewis acids.

Q5: Can I use an acid anhydride instead of an acyl chloride as the acylating agent?

A5: While acid anhydrides can be used in Friedel-Crafts acylation, they are generally less reactive than acyl chlorides.[5] For a deactivated substrate like trifluoromethylbenzene, an acyl chloride is typically the more effective choice. If an anhydride is used, significantly more forcing conditions and a highly active catalyst system will likely be required.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Friedel-Crafts acylation of trifluoromethylbenzene derivatives.

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Step Rationale
Insufficient Catalyst Activity 1. Switch to a stronger catalyst system, such as trifluoromethanesulfonic acid (TfOH). 2. Consider using a combination of a Lewis acid (e.g., AlCl₃, FeCl₃) with a Brønsted acid.[6]Deactivated rings require a more potent electrophile, which can be generated by a stronger acid catalyst.
Catalyst Deactivation 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. 3. Use fresh, high-purity Lewis acids. Handle them quickly in a glovebox or under an inert atmosphere.[2]Moisture will hydrolyze and deactivate the Lewis acid catalyst, halting the reaction.
Suboptimal Reaction Conditions 1. Gradually increase the reaction temperature. Monitor for product formation and potential side reactions by TLC or GC-MS. 2. Extend the reaction time. Some reactions with deactivated substrates may require several hours to overnight.Higher temperatures provide the necessary activation energy to overcome the high energy barrier of the reaction with a deactivated ring.
Reagent Stoichiometry 1. Ensure a stoichiometric amount (or even a slight excess) of the Lewis acid is used.The product ketone can form a complex with the Lewis acid, effectively removing it from the catalytic cycle.[7]
Problem 2: Formation of Multiple Products or Side Reactions
Potential Cause Troubleshooting Step Rationale
High Reaction Temperature 1. Optimize the reaction temperature by running small-scale trials at different temperatures. 2. Consider a stepwise temperature increase during the reaction.Excessively high temperatures can lead to charring, decomposition of starting materials, or undesired side reactions.
Presence of Other Functional Groups 1. Protect sensitive functional groups on the substrate or acylating agent before the reaction.Functional groups like amines or alcohols can react with the Lewis acid catalyst.

Data Presentation

The following table summarizes a selection of reported yields for the Friedel-Crafts acylation of trifluoromethylbenzene and related derivatives under various conditions. This data is intended for comparative purposes.

Substrate Acylating Agent Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
FluorobenzeneBenzoyl chlorideLa(OTf)₃ / TfOHNone140487--INVALID-LINK--
AnisoleAcetic anhydrideFeCl₃·6H₂O (10 mol%)TAAIL60297--INVALID-LINK--
AnisoleAcetic anhydrideFeCl₃·6H₂O (2 mol%)TAAIL40251--INVALID-LINK--
BenzeneBenzoyl chlorideHf(OTf)₄ / TfOH---Good yields--INVALID-LINK--

Note: Data for the direct acylation of trifluoromethylbenzene is scarce in readily available literature, highlighting the difficulty of this transformation. The provided data for fluorobenzene (a moderately deactivated arene) and activated arenes under various conditions can serve as a starting point for optimization.

Experimental Protocols

General Protocol for AlCl₃ Catalyzed Acylation (for less deactivated substrates, adaptable for trifluoromethylbenzene with optimization)
  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (1.1 - 1.5 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel.

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon disulfide).

  • Acyl Chloride Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the acyl chloride (1.0 - 1.1 equivalents) dropwise via the addition funnel.

  • Substrate Addition: After the addition of the acyl chloride, add trifluoromethylbenzene (1.0 equivalent) dropwise at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by cold water and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography, distillation, or recrystallization.

Protocol for Trifluoromethanesulfonic Acid (TfOH) Catalyzed Acylation
  • Mixing Reagents: In a round-bottom flask, combine the trifluoromethylbenzene derivative (1.0 equivalent) and the acylating agent (1.0 - 1.2 equivalents) in a suitable solvent like 1,2-dichloroethane.

  • Catalyst Addition: Cool the mixture to 0 °C and slowly add trifluoromethanesulfonic acid (1.1 - 2.0 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or GC-MS.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice and a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction and Purification: Follow steps 7-10 from the AlCl₃ protocol.

Visualizations

Reaction Mechanism and Deactivation Effect

G cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_deactivation Deactivating Effect of -CF₃ AcylChloride R-CO-Cl AcyliumIon R-C≡O⁺ + AlCl₄⁻ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ SigmaComplex Sigma Complex (Wheland Intermediate) TFM_Benzene Trifluoromethylbenzene TFM_Benzene->SigmaComplex + R-C≡O⁺ Product meta-Acyltrifluoromethylbenzene SigmaComplex->Product - H⁺ CF3_group -CF₃ Group Ring Aromatic Ring CF3_group->Ring Inductive Effect Deactivation Reduced Nucleophilicity Ring->Deactivation Electron Withdrawal

Caption: Mechanism of Friedel-Crafts acylation and the deactivating effect of the -CF₃ group.

Experimental Workflow for Friedel-Crafts Acylation

G Start Start: Anhydrous Setup AddReagents Add Lewis Acid/Solvent, Cool to 0°C Start->AddReagents AddAcylChloride Slowly Add Acyl Chloride AddReagents->AddAcylChloride AddSubstrate Slowly Add Trifluoromethylbenzene Derivative AddAcylChloride->AddSubstrate Reaction Warm to RT / Reflux Monitor Progress (TLC/GC-MS) AddSubstrate->Reaction Quench Quench with Ice/HCl Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with NaHCO₃ and Brine Extract->Wash Dry Dry over Na₂SO₄/MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Chromatography/ Distillation/Recrystallization) Concentrate->Purify End End: Characterize Product Purify->End

Caption: A typical experimental workflow for Friedel-Crafts acylation.

Troubleshooting Decision Tree

G Start Low/No Yield CheckAnhydrous Anhydrous Conditions? Start->CheckAnhydrous UseDry Use Oven-Dried Glassware, Anhydrous Reagents/Solvents CheckAnhydrous->UseDry No CheckCatalyst Catalyst Activity? CheckAnhydrous->CheckCatalyst Yes UseDry->CheckCatalyst UseStrongerCatalyst Use TfOH or Stronger Lewis Acid CheckCatalyst->UseStrongerCatalyst No CheckConditions Forcing Conditions? CheckCatalyst->CheckConditions Yes UseStrongerCatalyst->CheckConditions IncreaseTempTime Increase Temperature and/or Reaction Time CheckConditions->IncreaseTempTime No Reassess Re-evaluate Strategy CheckConditions->Reassess Yes IncreaseTempTime->Reassess

References

Technical Support Center: Optimizing the Mannich Reaction for Aromatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mannich reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the three-component Mannich reaction involving aromatic amines, aldehydes (or formaldehyde), and a carbon acid (e.g., ketones, esters).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Mannich reaction with an aromatic amine has a very low yield or is not proceeding. What are the common causes and how can I fix it?

Low or no yield is a frequent issue, often stemming from the reduced nucleophilicity of aromatic amines compared to their aliphatic counterparts. Here’s a systematic approach to troubleshooting this problem.

Potential Causes & Solutions:

  • Iminium Ion Formation is Too Slow: The reaction's first step, the formation of an iminium ion from the aromatic amine and aldehyde, is often the rate-limiting step.

    • Catalyst Choice: The reaction is typically acid-catalyzed.[1][2] Ensure you are using an appropriate catalyst. While mineral acids can be used, Lewis acids or specialized catalysts often provide better results.[3][4] Consider screening different catalysts to find the optimal one for your specific substrates.

    • pH Control: The pH of the reaction medium is critical. Acidic conditions are necessary to facilitate both iminium ion formation and the subsequent enolization of the ketone.[1] However, excessively strong acid can fully protonate the amine, rendering it non-nucleophilic. A buffer or a weak acid like acetic acid might be beneficial.

  • Poor Reactivity of the Aromatic Amine: Electron-withdrawing groups on the aniline ring decrease its nucleophilicity, hindering the initial attack on the aldehyde.

    • Substrate Modification: If possible, using an aromatic amine with electron-donating groups can increase the reaction rate.[3] Conversely, be aware that strongly electron-deficient anilines may require more forcing conditions or specialized catalysts.[5]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.

    • Solvent Screening: Protic solvents like ethanol, methanol, or even water are commonly used and can help stabilize the charged intermediates.[1][6] In some cases, high-boiling solvents may be necessary to drive the reaction to completion.[7] A systematic solvent screen is recommended during optimization.

  • Reagent Quality and Stoichiometry:

    • Fresh Reagents: Ensure the aldehyde, particularly formaldehyde which can polymerize to paraformaldehyde, is fresh or from a reliable source.[8]

    • Stoichiometry: A slight excess of the aldehyde or ketone component may help drive the reaction equilibrium towards the product.

Troubleshooting Workflow for Low Yield

Here is a logical workflow to diagnose and solve low-yield issues in your Mannich reaction.

G start Low Yield or No Reaction cat Step 1: Verify Catalyst - Is it present and active? - Is the pH optimal? start->cat amine Step 2: Assess Aromatic Amine - Does it have strong EWGs? - Is it pure? cat->amine solvent Step 3: Evaluate Solvent - Is it appropriate (e.g., protic)? - Consider a solvent screen. amine->solvent reagents Step 4: Check Reagents - Purity of starting materials? - Stoichiometry correct? solvent->reagents success Reaction Optimized reagents->success

Caption: A step-by-step workflow for troubleshooting low-yield Mannich reactions.

Q2: I am observing significant side product formation. What are the likely side reactions and how can I suppress them?

Side product formation is a common challenge that complicates purification and reduces the yield of the desired Mannich base.[9]

Common Side Reactions:

  • Bis-Mannich Product Formation: If the initial Mannich base product still has an N-H proton (i.e., you started with a primary aromatic amine), it can react again with another molecule of the aldehyde and ketone.[10]

    • Mitigation:

      • Use a Secondary Amine: If the protocol allows, using a secondary aromatic amine will yield a tertiary amine product, preventing this side reaction.

      • Control Stoichiometry: Carefully controlling the stoichiometry, often by the slow addition of the limiting reagent, can help minimize the formation of the bis-product.

  • Aldol Condensation: The ketone (or aldehyde) starting material can undergo a self-condensation reaction, especially under the acidic or basic conditions used for the Mannich reaction.

    • Mitigation:

      • Pre-form the Iminium Ion: A common strategy is to first react the aromatic amine and the aldehyde to form the iminium ion in situ before adding the ketone component. This ensures the ketone's enol form preferentially reacts with the iminium ion rather than another ketone molecule.

      • Temperature Control: Lowering the reaction temperature can often slow down the rate of the competing Aldol reaction more than the desired Mannich reaction.

  • Polymerization of Formaldehyde: Formaldehyde can polymerize, reducing its effective concentration.

    • Mitigation: Use formalin (an aqueous solution of formaldehyde) or generate formaldehyde in situ from a source like paraformaldehyde or use a formaldehyde surrogate like DMSO.[8]

Quantitative Data Summary

Optimizing a Mannich reaction often involves screening catalysts and solvents. The following tables provide examples of how different conditions can affect the reaction outcome.

Table 1: Effect of Different Catalysts on a Model Mannich Reaction

Reaction: Benzaldehyde + Aniline + Cyclohexanone → 2-(phenyl(phenylamino)methyl)cyclohexan-1-one

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1Bi(NO₃)₃·5H₂O (10)Ethanol492[11]
2ZnO Nanoparticles (0.5 mmol)Water-74-93[4]
3[C₃SO₃Hnhm]HSO₄ (10)Ethanol592[3]
4NH₄Cl (10)Ethanol1260-98[5]
5Bismuth Cationic Complex (V)Water-High[12]

Table 2: Influence of Solvent on Mannich Reaction Yield

Reaction: 4-Nitrobenzaldehyde + Aniline + Acetone

EntrySolventTime (h)Yield (%)Reference
1Dichloromethane (DCM)4821[6]
2Tetrahydrofuran (THF)4835[6]
3Acetonitrile4842[6]
4Toluene4849[6]
5Ethanol4856[6]
6Water4883[6]

Experimental Protocols

General Protocol for a Three-Component Mannich Reaction Catalyzed by an Ionic Liquid

This protocol is adapted from a procedure using a task-specific ionic liquid catalyst for the reaction of an aromatic aldehyde, an aromatic amine, and a ketone.[3]

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde, 10 mmol)

  • Aromatic Amine (e.g., Aniline, 10 mmol)

  • Ketone (e.g., Cyclohexanone, 10 mmol)

  • Catalyst: 4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C₃SO₃Hnhm]HSO₄, 1 mmol, 10 mol%)

  • Ethanol (6 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (10 mmol), aromatic amine (10 mmol), ketone (10 mmol), and ethanol (6 mL).

  • Add the catalyst, [C₃SO₃Hnhm]HSO₄ (1 mmol), to the stirred solution.

  • Continue stirring the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the crude product often precipitates from the solution. Collect the solid product by filtration.

  • Wash the collected solids with cold ethanol to remove any residual catalyst or starting materials.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol-acetone) to afford the pure Mannich base.

  • The filtrate, containing the ionic liquid catalyst, can potentially be recovered and reused for subsequent reactions.[3]

Logical Relationship Diagram: Catalyst Selection

The choice of catalyst is a critical decision point that depends on the specific substrates and desired reaction conditions.

G start Need to Select a Catalyst q1 Are substrates sensitive to strong acid? start->q1 lewis Use Lewis Acid (e.g., Zn(OTf)₂, Bi(NO₃)₃) q1->lewis No bronsted Use Brønsted Acid (e.g., HCl, Acetic Acid, Ionic Liquid) q1->bronsted Yes q2 Is environmental impact a key concern? lewis->q2 bronsted->q2 green Consider 'Green' Catalysts (e.g., Reusable Ionic Liquids, ZnO NPs, Water-tolerant catalysts) q2->green Yes conventional Conventional acids may be sufficient q2->conventional No

References

stability issues of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a crystalline solid that is soluble in water and organic solvents.[1][2] It is known to be moisture-sensitive and should be stored in a cool, dry place, tightly sealed to ensure long-term stability.[1] When stored correctly, the solid material has a shelf life of up to 24 months.[2]

Q2: What potential degradation pathways should I be aware of for this compound in an aqueous solution?

A2: As an α-amino ketone, this compound is susceptible to degradation in aqueous solutions. Potential degradation pathways include hydrolysis, oxidation, and photolysis. The presence of the amino group and the ketone functionality makes the molecule susceptible to reactions that can alter its structure and purity. The rate and extent of degradation can be influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.

Q3: How can I monitor the stability of my aqueous solution of this compound?

A3: The stability of the compound in solution can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[1] An appropriate HPLC method should be able to separate the intact parent compound from any potential degradation products. The purity and assay of the compound are typically measured using HPLC.[1]

Q4: Are there any known incompatibilities with common buffers or solvents?

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving aqueous solutions of this compound.

Issue 1: Rapid Loss of Purity in Aqueous Solution
  • Symptom: HPLC analysis shows a rapid decrease in the peak area of the parent compound and the appearance of new, unidentified peaks.

  • Possible Causes:

    • Hydrolysis: The compound may be degrading due to the pH of the aqueous solution. α-Amino ketones can be susceptible to hydrolysis, especially under non-neutral pH conditions.

    • Oxidation: Dissolved oxygen in the solvent or the presence of oxidizing agents could be causing degradation.

    • Photodegradation: Exposure of the solution to light, particularly UV light, may be inducing degradation.

  • Troubleshooting Steps:

    • pH Control: Prepare solutions in a buffered system at a pH where the compound is most stable (typically near neutral pH for many compounds, but requires experimental verification). Avoid highly acidic or basic conditions.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

    • Temperature Control: Store the solution at a lower temperature (e.g., 2-8 °C) to slow down the rate of degradation. However, ensure the compound remains in solution at the lower temperature.

Issue 2: Color Change or Precipitation in Solution
  • Symptom: The initially clear and colorless solution develops a yellow or brown tint, or a precipitate forms over time.

  • Possible Causes:

    • Degradation Product Formation: The color change may be due to the formation of chromophoric degradation products.

    • Insolubility of Degradants: The precipitate could be one or more degradation products that are less soluble in the aqueous medium than the parent compound.

    • pH Shift: Degradation reactions can sometimes lead to a change in the pH of the solution, which in turn could cause the parent compound or a degradant to precipitate.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use techniques like LC-MS to identify the colored or precipitated species. This can provide insight into the degradation pathway.

    • Optimize Storage Conditions: Re-evaluate the storage conditions (pH, temperature, light exposure) to minimize degradation.

    • Freshly Prepare Solutions: If the instability is rapid, prepare the aqueous solution immediately before use.

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Aqueous Stability Issues start Instability Observed (e.g., Purity Loss, Color Change) check_purity Confirm Purity Loss with Stability-Indicating HPLC Method start->check_purity check_visual Observe for Color Change or Precipitation start->check_visual purity_loss Purity Loss Confirmed check_purity->purity_loss visual_change Visual Change Observed check_visual->visual_change investigate_cause Investigate Potential Causes purity_loss->investigate_cause visual_change->investigate_cause cause_hydrolysis Hydrolysis (pH effect) investigate_cause->cause_hydrolysis cause_oxidation Oxidation investigate_cause->cause_oxidation cause_photolysis Photodegradation investigate_cause->cause_photolysis solution_hydrolysis Action: Control pH with Buffers and Conduct pH Profile Study cause_hydrolysis->solution_hydrolysis solution_oxidation Action: Prepare/Store under Inert Atmosphere (N2/Ar) cause_oxidation->solution_oxidation solution_photolysis Action: Protect from Light (Amber Vials, Foil) cause_photolysis->solution_photolysis end_point Optimized Stable Solution solution_hydrolysis->end_point solution_oxidation->end_point solution_photolysis->end_point

Caption: Troubleshooting workflow for stability issues.

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound in aqueous solutions. These should be adapted based on specific experimental needs.

Protocol 1: Preliminary Aqueous Solution Stability Assessment

Objective: To perform a preliminary assessment of the stability of the compound in an unbuffered aqueous solution under different storage conditions.

Methodology:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Dilute the stock solution with purified water to a final working concentration (e.g., 0.1 mg/mL).

  • Sample Aliquoting and Storage:

    • Aliquot the working solution into separate, sealed vials for each time point and storage condition.

    • Store the vials under the following conditions:

      • Room temperature (approx. 25 °C) exposed to ambient light.

      • Room temperature protected from light (e.g., in an amber vial or wrapped in foil).

      • Refrigerated (2-8 °C) protected from light.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC method at initial time (t=0) and at specified time points (e.g., 2, 4, 8, 24, 48 hours).

    • At each time point, determine the percentage of the parent compound remaining and observe the formation of any degradation products.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation profile of the compound under stress conditions to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to an aliquot of the stock solution. Heat at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.

    • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to an aliquot of the stock solution. Keep at room temperature or heat gently for a defined period. Neutralize before analysis.

    • Oxidative Degradation: Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3%) to an aliquot of the stock solution. Keep at room temperature for a defined period.

    • Thermal Degradation: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C) in the dark.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.

    • Use a photodiode array (PDA) detector to assess peak purity and to obtain UV spectra of the parent compound and degradation products.

    • If available, use LC-MS to obtain mass information for the degradation products to aid in their identification.

Experimental Workflow Diagram

ExperimentalWorkflow Forced Degradation Study Workflow start Prepare Stock Solution of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) stress_conditions->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (e.g., 60°C, dark) stress_conditions->thermal photo Photolytic Degradation (UV/Vis light) stress_conditions->photo analysis Analyze Samples by Stability-Indicating HPLC-PDA/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end_point Identify Degradation Products and Pathways analysis->end_point

Caption: Workflow for a forced degradation study.

Quantitative Data Summary

While specific quantitative stability data for this compound is not publicly available in the searched literature, the following table provides a template for how such data should be structured and presented based on the results of the experimental protocols described above.

Table 1: Example Solution Stability Data Template

Storage ConditionTime (hours)% Parent Compound RemainingNo. of Degradation ProductsObservations
Room Temp, Light 0100.00Clear, colorless
2
4
8
24
48
Room Temp, Dark 0100.00Clear, colorless
2
4
8
24
48
Refrigerated, Dark 0100.00Clear, colorless
2
4
8
24
48

Table 2: Example Forced Degradation Data Template

Stress Condition% DegradationMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C, 24h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
60°C, 24h
Photolytic (ICH Q1B)

Signaling Pathways and Logical Relationships

Potential Degradation Pathway

While the exact degradation products are not identified in the literature, a plausible degradation pathway for an α-amino ketone under hydrolytic conditions could involve the ketone and amino functionalities.

DegradationPathway Potential Hydrolytic Degradation Pathway parent 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrolysis_conditions Aqueous Solution (Acidic/Basic/Neutral pH) parent->hydrolysis_conditions Exposure degradation_products Potential Degradation Products hydrolysis_conditions->degradation_products prod1 Hydrolysis of Ketone degradation_products->prod1 prod2 Oxidation of Amino Group degradation_products->prod2 prod3 Intermolecular Condensation degradation_products->prod3

Caption: Potential degradation pathways.

References

preventing degradation of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride (CAS No: 339-58-2). This guide provides essential information for researchers, scientists, and drug development professionals to ensure the stability and successful application of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound? A1: this compound is primarily used as a versatile chemical intermediate and building block in organic synthesis.[1] It is a common precursor for the synthesis of various heterocyclic compounds, such as substituted imidazoles and pyrimidines, which are scaffolds of interest in medicinal chemistry.[2][3][4] While compounds with similar structures have been investigated for antimicrobial and anti-inflammatory properties, specific biological activities for this compound are not extensively documented.[5]

Q2: How should the compound be stored to ensure its long-term stability? A2: To ensure long-term stability (up to 24 months), the compound should be stored in a tightly sealed container in a cool, dry environment, protected from moisture.[1] Some suppliers recommend freezer storage.[6] The compound is known to be moisture-sensitive, which can lead to degradation.[1]

Q3: What solvents are suitable for dissolving this compound? A3: The compound is soluble in water and various organic solvents.[1] The hydrochloride salt form enhances its aqueous solubility.[5] For specific reactions, the choice of solvent will depend on the reaction conditions and compatibility with other reagents.

Q4: How can I assess the purity of the compound? A4: The purity of this compound is typically determined using High-Performance Liquid Chromatography (HPLC).[1] Researchers should always request a Certificate of Analysis (CoA) from the supplier to confirm the purity of a specific batch.[6]

Q5: What safety precautions should be taken when handling this compound? A5: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat to avoid skin and eye contact.[1] Handling should be performed in a well-ventilated area or a chemical fume hood.

Stability and Degradation

The stability of this compound is critical for reproducible experimental outcomes. As an α-amino ketone, it is susceptible to degradation, particularly when in solution.

General Chemical Stability Profile
ConditionStability ConcernRecommendation
Moisture/Humidity HighThe compound is moisture-sensitive.[1] Exposure to water can lead to hydrolysis or facilitate other degradation pathways.
pH (in solution) Moderate to Highα-Amino ketones can be unstable at non-neutral pH. Basic conditions can deprotonate the amine, potentially leading to self-condensation or other side reactions. Strongly acidic conditions may also promote degradation over time.[7][8]
Temperature ModerateElevated temperatures, especially in solution, can accelerate degradation.[8] Reactions should be conducted at the lowest effective temperature.
Light LowWhile not reported as highly light-sensitive, it is good practice to store the compound in an opaque container to prevent potential photodegradation.
Potential Degradation and Reactivity Pathway

α-Amino ketones are reactive intermediates. Their instability is often linked to their utility in synthesis. The primary "degradation" in a synthetic context is often the desired reaction to form more complex products.

G cluster_main General Reactivity of α-Amino Ketones cluster_degradation Potential Undesired Pathways A 2-Amino-1-(4-(trifluoromethyl)phenyl) ethanone hydrochloride D Intermediate (Diimine Species) A->D Condensation F Self-Condensation (under basic conditions) A->F G Hydrolysis (presence of water) A->G B Ammonia Source (e.g., Ammonium Acetate) B->D Condensation C Aldehyde C->D Condensation E Substituted Imidazole (Final Product) D->E Oxidative Cyclization H Side Products F->H G->H

Caption: General reaction pathway for imidazole synthesis and potential side reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of heterocyclic compounds, such as imidazoles, using this compound as a starting material.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Degraded Starting Material: The α-amino ketone may have degraded due to improper storage (exposure to moisture).[1]1. Use a fresh bottle of the starting material or one that has been properly stored in a desiccator.2. Confirm the identity and purity of the starting material via HPLC or NMR before starting the reaction.
Incorrect Reaction Conditions: The pH may be too high or too low, or the temperature may be inappropriate for the specific reaction.1. Optimize the pH of the reaction mixture. For imidazole synthesis, buffering with ammonium acetate is common.[2]2. Run the reaction at a lower temperature for a longer period to minimize thermal degradation.
Formation of Multiple Side Products Self-Condensation: Under basic conditions, the free amine can react with the ketone of another molecule.1. Use the hydrochloride salt directly without pre-neutralization where possible.2. If a base is required, use a non-nucleophilic or sterically hindered base and add it slowly at a low temperature.
Side Reactions with Reagents: The aldehyde or other reagents may be unstable under the reaction conditions.1. Ensure all reagents are pure.2. Consider adding the most sensitive reagent last or over a longer period.
Starting Material is Recovered Unchanged Insufficient Activation: The reaction may not have reached the required activation energy.1. Gradually increase the reaction temperature in small increments.2. Ensure the catalyst (if any) is active and used in the correct amount.
Inappropriate Solvent: The solvent may not be suitable for the reaction, affecting solubility or reactivity.1. Choose a solvent in which all reactants are sufficiently soluble at the reaction temperature.2. For multi-component reactions, a polar aprotic solvent like DMF or DMSO can be effective.

Experimental Protocols

The following is a representative protocol for the synthesis of a substituted imidazole, a common application for this compound.

Protocol: One-Pot Synthesis of 2,4(5)-Disubstituted Imidazole

This protocol is adapted from general methods for imidazole synthesis from α-amino ketones.[2][9]

Materials:

  • This compound

  • An appropriate aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the selected aldehyde (1.0 eq), and ammonium acetate (5-10 eq).

  • Solvent Addition: Add glacial acetic acid or ethanol as the solvent (e.g., 20-30 mL).

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired imidazole derivative.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - α-Amino Ketone HCl (1 eq) - Aldehyde (1 eq) - Ammonium Acetate (5-10 eq) B Add Solvent (e.g., Acetic Acid) A->B C Heat to Reflux (80-120 °C) B->C D Monitor by TLC (2-6 hours) C->D E Cool & Quench (Ice-water) D->E F Neutralize (Sat. NaHCO₃) E->F G Extract (Ethyl Acetate) F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I J Characterize Product I->J

Caption: Experimental workflow for the synthesis of a substituted imidazole.

References

challenges in the scale-up synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up of this compound?

A1: The most prevalent industrial synthesis is a multi-step process that includes:

  • Friedel-Crafts Acylation: Reaction of trifluoromethylbenzene with an acetylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to produce 4'-(trifluoromethyl)acetophenone.

  • α-Halogenation: Introduction of a halogen (typically bromine or chlorine) at the alpha position of the ketone to form an α-halo-4'-(trifluoromethyl)acetophenone intermediate.

  • Amination: Displacement of the halogen with an amino group using a suitable ammonia source.

  • Salt Formation: Conversion of the resulting free base into the more stable and soluble hydrochloride salt.

Q2: What are the primary stability concerns for this compound and its intermediates?

A2: The final product is known to be moisture-sensitive and should be stored in a cool, dry place in a tightly sealed container to prevent degradation.[1] The α-amino ketone free base intermediate can be unstable and is often converted to the hydrochloride salt to improve its shelf life and handling properties.[2] α-halo ketone intermediates are reactive and can be lachrymatory and corrosive, requiring careful handling.

Q3: How is the purity of this compound typically determined?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity and assay of the final product.[1] This technique is also crucial for in-process controls to monitor the progress of each synthetic step and identify the formation of any impurities.

Troubleshooting Guides

Problem 1: Low Yield in Friedel-Crafts Acylation Step
Potential Cause Troubleshooting/Remediation Strategy
Inactive Catalyst Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and free from degradation. Use freshly opened or properly stored catalyst.
Insufficient Reaction Time or Temperature Monitor the reaction progress using in-process controls (e.g., HPLC, GC). If the reaction is sluggish, consider a moderate increase in temperature or extending the reaction time.
Poor Mixing at Scale Inadequate agitation can lead to localized overheating and side reactions. Ensure the reactor is equipped with an appropriate stirring mechanism for the scale of the reaction.
Side Reactions The trifluoromethyl group is deactivating, but side reactions are still possible.[3][4] Ensure slow and controlled addition of reagents to minimize exotherms and potential side reactions.
Problem 2: Formation of Di-halogenated Impurity during α-Halogenation
Potential Cause Troubleshooting/Remediation Strategy
Excess Halogenating Agent Carefully control the stoichiometry of the halogenating agent. Use of slightly less than one equivalent may be necessary to minimize di-halogenation, followed by purification.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the desired mono-halogenated product is maximized.
Inappropriate Solvent The choice of solvent can influence the reaction's selectivity. Protic solvents like acetic acid are commonly used.[5]
Problem 3: Incomplete Amination or Formation of Byproducts
Potential Cause Troubleshooting/Remediation Strategy
Insufficient Ammonia Source Ensure an adequate excess of the aminating agent is used to drive the reaction to completion.
Side Reactions (e.g., Over-alkylation) Control the reaction temperature and addition rate to minimize the formation of secondary amine byproducts.
Poor Solubility of Intermediate Select a solvent system that ensures the α-halo ketone intermediate remains in solution for efficient reaction.
Problem 4: Difficulty in Crystallization and Purification of the Final Product
Potential Cause Troubleshooting/Remediation Strategy
Presence of Impurities Impurities can inhibit crystallization. Analyze the crude product by HPLC to identify impurities and consider an initial purification step (e.g., charcoal treatment, flash chromatography on a small scale) before crystallization.
Incorrect Solvent System A systematic solvent screen is recommended to identify the optimal solvent or solvent mixture for crystallization that provides good yield and purity.
Suboptimal Cooling Profile The rate of cooling can significantly impact crystal size and purity. A controlled, gradual cooling process is generally preferred for large-scale crystallization.[6]
pH of the Solution For the hydrochloride salt, ensure the correct pH is maintained during the crystallization process to prevent the precipitation of the free base.

Experimental Protocols

Illustrative Lab-Scale Synthesis Protocol

Step 1: Synthesis of 4'-(Trifluoromethyl)acetophenone (Friedel-Crafts Acylation)

  • To a stirred, cooled (0-5 °C) suspension of anhydrous aluminum chloride (1.2 eq.) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.1 eq.) dropwise.

  • After the addition is complete, add trifluoromethylbenzene (1.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by HPLC or GC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone (α-Bromination)

  • Dissolve the crude 4'-(trifluoromethyl)acetophenone in a suitable solvent (e.g., acetic acid).

  • Add bromine (1.0 eq.) dropwise at room temperature. The reaction may be initiated with a small amount of HBr.

  • Stir the mixture at room temperature until the starting material is consumed (monitor by HPLC).

  • Pour the reaction mixture into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude α-bromo ketone.

Step 3: Synthesis of this compound

  • Dissolve the crude 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone in a suitable solvent (e.g., isopropanol).

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the solvent at a controlled temperature.

  • After the reaction is complete, filter off the ammonium bromide byproduct.

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol or ether) to precipitate the hydrochloride salt.

  • Filter the solid, wash with a cold solvent, and dry under vacuum to obtain the final product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: α-Halogenation cluster_step3 Step 3: Amination cluster_step4 Step 4: Salt Formation start1 Trifluoromethylbenzene step1 4'-(Trifluoromethyl)acetophenone start1->step1 start2 Acetyl Chloride start2->step1 start3 Lewis Acid (e.g., AlCl₃) start3->step1 step2 α-Halo-4'-(trifluoromethyl)acetophenone step1->step2 Halogenating Agent step3 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone (Free Base) step2->step3 Ammonia Source step4 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl step3->step4 HCl

Caption: Synthetic workflow for this compound.

troubleshooting_logic cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions cluster_solution Solution problem Low Yield or Impurity Issue analysis Analyze In-Process Controls (HPLC, GC, NMR) problem->analysis identify_step Identify Problematic Step analysis->identify_step check_reagents Verify Reagent Quality and Stoichiometry identify_step->check_reagents Based on identified step optimize_conditions Optimize Reaction Conditions (Temp, Time, Mixing) identify_step->optimize_conditions Based on identified step purification Evaluate Purification Strategy identify_step->purification Based on identified step solution Implement Corrective Actions and Re-run check_reagents->solution optimize_conditions->solution purification->solution

Caption: Troubleshooting logic for synthesis scale-up.

References

Technical Support Center: Analytical Methods for Impurity Detection in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the analytical methods for detecting and quantifying impurities in 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities can be broadly categorized into three types:

  • Process-Related Impurities: These are substances that are part of the manufacturing process, including unreacted starting materials, intermediates, and byproducts. For this specific compound, potential process-related impurities could include starting materials from Friedel-Crafts acylation or Mannich reactions.[1]

  • Degradation Products: These arise from the decomposition of the drug substance over time due to environmental factors such as heat, light, humidity, or interaction with excipients.

  • Residual Solvents: These are organic volatile impurities that are used or produced in the synthesis of the active pharmaceutical ingredient (API).

Q2: Which analytical technique is most suitable for routine impurity profiling of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended method for routine purity and impurity analysis of this compound.[2] It offers high resolution, sensitivity, and quantitative accuracy for separating the main component from its impurities.

Q3: How can I identify unknown impurities detected during analysis?

A3: A combination of techniques is often employed for the structural elucidation of unknown impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) provides molecular weight information, which is a crucial first step. For detailed structural information, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR for this fluorinated compound, are invaluable. Isolation of the impurity using techniques like preparative HPLC may be necessary for comprehensive spectroscopic analysis.

Q4: What are the critical parameters to consider when developing an HPLC method for this analyte?

A4: Key parameters for HPLC method development include the choice of stationary phase (a C18 column is a good starting point), mobile phase composition (including pH and organic modifier), column temperature, flow rate, and detector wavelength. Given that the analyte is a basic compound, peak tailing can be a common issue, which can often be mitigated by adjusting the mobile phase pH or using a column with advanced end-capping.

Q5: Why is ¹⁹F NMR particularly useful for analyzing this compound?

A5: ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds like this compound. It offers a wide chemical shift range and high sensitivity to the local chemical environment of the fluorine atoms. This allows for the detection and quantification of structurally similar impurities that might be difficult to resolve by other techniques. Even minor changes in the molecular structure near the trifluoromethyl group can lead to distinct signals in the ¹⁹F NMR spectrum, making it an excellent technique for impurity profiling.

Troubleshooting Guides

HPLC Analysis Troubleshooting
Issue Potential Cause Troubleshooting Steps
Peak Tailing - Secondary interactions between the basic amine group of the analyte and acidic silanol groups on the HPLC column packing.- Column overload.- Inappropriate mobile phase pH.- Use a highly end-capped column or a column specifically designed for basic compounds.- Add a competitive amine (e.g., triethylamine) to the mobile phase.- Lower the sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Ghost Peaks - Contamination in the mobile phase, injection system, or sample.- Carryover from previous injections.- Use fresh, high-purity HPLC-grade solvents.- Purge the injection port and sample loop.- Run blank injections to identify the source of contamination.- Implement a robust needle wash procedure in the autosampler method.
Inconsistent Retention Times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Check the HPLC pump for leaks or pressure fluctuations.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a sufficient time before analysis.- Replace the column if it has deteriorated.
Poor Resolution Between Peaks - Sub-optimal mobile phase composition.- Inappropriate column chemistry.- High flow rate.- Optimize the organic modifier percentage in the mobile phase.- Adjust the mobile phase pH.- Try a column with a different stationary phase or particle size.- Reduce the flow rate.
GC Headspace Analysis for Residual Solvents Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape - Inactive column.- Sample degradation in the heated zones.- Use a column with appropriate polarity for the target solvents.- Optimize injector and transfer line temperatures.
Low Sensitivity - Insufficient sample equilibration time or temperature.- Leak in the system.- Optimize headspace vial equilibration time and temperature to ensure complete partitioning of solvents into the headspace.- Check for leaks in the vial septa, transfer line, and GC inlet.
Inconsistent Results - Inconsistent sample preparation.- Variation in vial sealing.- Ensure accurate and consistent sample weighing and solvent addition.- Use high-quality, properly fitting septa and caps, and ensure a consistent crimp.

Experimental Protocols

HPLC Method for Impurity Profiling

This method provides a general framework for the separation of potential impurities from this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 80
    30 80
    31 10

    | 40 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

GC-Headspace Method for Residual Solvents

This method is suitable for the detection of common residual solvents.

  • Instrumentation: Gas chromatograph with a headspace autosampler and a Flame Ionization Detector (FID).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow of 2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide).

¹⁹F NMR for Impurity Analysis

This method can be used for the detection and quantification of fluorine-containing impurities.

  • Instrumentation: NMR Spectrometer (≥400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard: A known amount of a stable fluorinated compound with a distinct chemical shift, such as trifluorotoluene, can be added for quantitative analysis.

  • Acquisition Parameters:

    • Use a pulse sequence with a sufficient relaxation delay (e.g., 5 times the longest T₁ of the signals of interest) to ensure accurate integration for quantification.

    • Acquire the spectrum with proton decoupling.

  • Data Processing: Integrate the signals of the main compound and any impurities. The relative molar ratio can be calculated from the integral values, normalized to the number of fluorine atoms in each species.

Data Presentation

Table 1: Potential Impurities and Their Likely Origin
Impurity Name/Structure (Hypothetical) Likely Origin Recommended Analytical Technique
4-(Trifluoromethyl)acetophenoneStarting materialHPLC, GC
2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanoneIntermediate in some synthetic routesHPLC, LC-MS
Di-aminated byproductSide reaction during aminationHPLC, LC-MS
Hydrolysis product (e.g., 4-(trifluoromethyl)benzoic acid)DegradationHPLC
Oxidation product (e.g., N-oxide)DegradationHPLC, LC-MS
Positional isomers (e.g., 2-Amino-1-(3-(trifluoromethyl)phenyl)ethanone)Impurity in starting materialHPLC, ¹⁹F NMR
Table 2: Typical HPLC Method Validation Parameters (Example)
Parameter Acceptance Criteria Example Result
Specificity No interference from blank and placebo at the retention time of the analyte and known impurities.Complies
Linearity (r²) ≥ 0.999 for the main compound and impurities.> 0.999
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.0.01%
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.0.03%
Accuracy (% Recovery) 80-120% for impurities.95.2 - 104.5%
Precision (% RSD) ≤ 15% for impurities at the LOQ level.< 10%

Visualizations

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution GC_Headspace GC-Headspace (Residual Solvents) Sample->GC_Headspace Volatiles HPLC_UV HPLC-UV (Routine Analysis) Dissolution->HPLC_UV Purity & Impurities LC_MS LC-MS (Identification) Dissolution->LC_MS Unknowns NMR ¹⁹F & ¹H NMR (Structure & Quantification) Dissolution->NMR Structural Info Impurity_Detection Impurity Detection & Quantification HPLC_UV->Impurity_Detection Structure_Elucidation Structure Elucidation LC_MS->Structure_Elucidation GC_Headspace->Impurity_Detection NMR->Structure_Elucidation Report Final Report Impurity_Detection->Report Structure_Elucidation->Report

Caption: General analytical workflow for impurity analysis.

Troubleshooting_Logic Start Start Problem Chromatographic Problem (e.g., Peak Tailing) Start->Problem Check_Method Review Method Parameters (pH, Column, Mobile Phase) Problem->Check_Method Analyte-specific issue? Check_System Inspect HPLC System (Pump, Injector, Detector) Problem->Check_System System-wide issue? Check_Sample Evaluate Sample Preparation (Concentration, Solvent) Problem->Check_Sample Sample-specific issue? Not_Resolved Problem Persists Check_Method->Not_Resolved Check_System->Not_Resolved Check_Sample->Not_Resolved Resolved Problem Resolved Not_Resolved->Resolved Implement solution Consult Consult Senior Analyst or Manufacturer Not_Resolved->Consult If unresolved

Caption: Logical flow for troubleshooting HPLC issues.

References

overcoming poor solubility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is generally described as being soluble in water and organic solvents.[1][2] The hydrochloride salt form of the compound is intended to improve its aqueous solubility compared to its free base form.[3][4][5] However, the trifluoromethyl group contributes to its lipophilicity, which may limit its solubility in purely aqueous solutions, especially at higher concentrations.[3]

Q2: In which organic solvents can I dissolve the compound to prepare a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening. It is miscible with water and can dissolve a wide range of organic molecules. Other water-miscible organic solvents such as ethanol or dimethylformamide (DMF) can also be considered.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept as low as possible, ideally below 0.5% and almost always under 1%. Higher concentrations of DMSO can be cytotoxic, affect cell membrane permeability, and interfere with the biological activity being measured.

Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer. What is happening?

A4: This is a common issue when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate. This is often referred to as "crashing out."

Troubleshooting Guides

Issue 1: Compound fails to dissolve in the desired solvent for a stock solution.

This guide provides a systematic approach to dissolving this compound for stock solutions.

Troubleshooting Workflow:

start Start: Compound fails to dissolve solvent Select appropriate organic solvent (e.g., DMSO) start->solvent vortex Vortex thoroughly at room temperature solvent->vortex sonicate Sonicate for 5-10 minutes in a water bath vortex->sonicate warm Gently warm (37°C) with intermittent vortexing sonicate->warm check Visually inspect for dissolution warm->check success Solution Clear: Stock preparation successful check->success Yes fail Insoluble: Consider alternative solvent or lower concentration check->fail No

Caption: Workflow for dissolving the compound for a stock solution.

Detailed Steps:

  • Solvent Selection: Start with a high-purity, anhydrous organic solvent such as DMSO.

  • Mechanical Agitation: After adding the solvent to the compound, vortex the solution vigorously for 1-2 minutes.

  • Sonication: If the compound has not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes. This uses ultrasonic waves to break up solid particles and aid dissolution.

  • Gentle Warming: If solids persist, warm the solution in a water bath to 37°C. Do not exceed this temperature to avoid potential compound degradation. Vortex intermittently during warming.

  • Visual Inspection: After each step, carefully inspect the solution against a light source to ensure no visible particles remain.

  • Alternative Strategies: If the compound remains insoluble, consider trying an alternative solvent or reducing the target concentration of your stock solution.

Issue 2: Compound precipitates upon dilution of the stock solution into aqueous assay buffer.

This guide provides methods to prevent precipitation when preparing working solutions in aqueous media.

Troubleshooting Workflow:

start Start: Precipitation upon dilution prewarm Pre-warm buffer and stock solution to assay temp. start->prewarm add_dropwise Add stock solution dropwise to vigorously stirring buffer prewarm->add_dropwise check Visually inspect for precipitation add_dropwise->check intermediate Consider an intermediate dilution step in a mixed solvent system success Solution Clear: Working solution ready check->success Yes fail Precipitation: Try alternative methods check->fail No fail->intermediate cosolvent Use a co-solvent (e.g., PEG, ethanol) in the final assay buffer fail->cosolvent ph_adjust Adjust pH of the assay buffer fail->ph_adjust cyclodextrin Use cyclodextrins to enhance solubility fail->cyclodextrin

Caption: Workflow to prevent precipitation during aqueous dilution.

Detailed Steps:

  • Pre-warm Solutions: Gently warm both the stock solution and the aqueous assay buffer to the final assay temperature (e.g., 37°C for cell-based assays). This can sometimes improve solubility.

  • Slow Addition with Agitation: Add the stock solution to the assay buffer drop-by-drop while vigorously vortexing or stirring the buffer. This helps to rapidly disperse the compound and avoid localized high concentrations that can trigger precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in a solvent mixture that is more miscible with the final aqueous buffer. For example, dilute the DMSO stock in a 1:1 mixture of DMSO and assay buffer before the final dilution.

  • Use of Co-solvents: Incorporate a small percentage of a water-miscible organic co-solvent, such as polyethylene glycol (PEG) or ethanol, into your final assay buffer. This can increase the overall solvating power of the buffer for hydrophobic compounds.

  • pH Adjustment: Since the compound is a hydrochloride salt of an amine, its solubility can be pH-dependent. Most drug molecules are weak acids or bases. Experimentally determine the pH at which the compound has the highest solubility and adjust your assay buffer accordingly, ensuring the pH is compatible with your experimental system.

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity that can encapsulate poorly soluble drugs, forming inclusion complexes that enhance their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and low toxicity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines a standard procedure for preparing a high-concentration stock solution.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Accurately weigh the desired amount of the compound using a calibrated analytical balance and place it into a sterile vial. For a 10 mM solution, you would need approximately 2.4 mg per 1 mL of DMSO (Molecular Weight: 239.62 g/mol ).

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Tightly cap the vial and vortex vigorously until the solid is completely dissolved.

  • If necessary, use sonication or gentle warming (37°C) to aid dissolution as described in the troubleshooting guide.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Assay

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into a cell culture medium.

Materials:

  • 10 mM stock solution of the compound in DMSO

  • Cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or 96-well plates

  • Vortex mixer

Procedure:

  • Create an Intermediate Dilution Plate: To minimize the final DMSO concentration, first create an intermediate dilution. For instance, dilute the 10 mM stock solution 1:100 into the pre-warmed cell culture medium to create a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.

  • Perform Serial Dilutions: Use the 100 µM intermediate solution to perform your serial dilutions directly in the cell culture medium. This ensures that the DMSO concentration remains constant and low across all final concentrations.

  • Add to Cells: Add the final serially diluted compound solutions to the wells containing your cells. The final DMSO concentration will be well below 1%.

  • Visual Inspection: After preparing the final dilutions, visually inspect the plate for any signs of precipitation before adding it to the cells.

Quantitative Data Summary

Solvent/SystemExpected SolubilityRecommendations and Remarks
Water Moderately SolubleThe hydrochloride salt improves aqueous solubility, but the trifluoromethyl group adds lipophilicity. Solubility is likely limited, especially at higher concentrations.
Phosphate-Buffered Saline (PBS) Likely Lower than WaterThe presence of salts in the buffer can sometimes decrease the solubility of organic compounds (salting-out effect).
Dimethyl Sulfoxide (DMSO) Highly SolubleRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM).
Ethanol SolubleCan be used as a solvent for stock solutions or as a co-solvent in aqueous buffers.
Cell Culture Media Poor to ModerateThe high aqueous content and presence of salts and proteins can lead to low solubility. The final concentration of the compound should be carefully considered to avoid precipitation.

References

Validation & Comparative

A Researcher's Guide to Confirming the Structure of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of a compound's chemical structure is a critical step in ensuring the validity and reproducibility of their work. This guide provides a comparative overview of analytical techniques for the structural elucidation of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride and its derivatives, complete with experimental data and detailed protocols.

This guide will delve into the primary and secondary methods for structural confirmation, offering a clear comparison of their utility and the data they provide. The information is designed to be a practical resource for those working with this important class of compounds, which are recognized for their potential in pharmaceutical research.[1]

Core Structural Confirmation Techniques

The primary methods for unambiguously determining the structure of organic molecules like this compound involve a combination of spectroscopic and analytical techniques. These methods provide detailed information about the connectivity of atoms and the overall molecular geometry.

Spectroscopic Methods

Spectroscopy is a cornerstone of chemical analysis, providing insights into the molecular structure through the interaction of matter with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the structure of organic compounds in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and functional groups within a molecule. It is particularly useful for identifying the presence of specific functional groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and the deduction of its chemical structure.

Chromatographic Methods

Chromatography is used to separate and purify components of a mixture and, when coupled with a detector, can be used for identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of a compound and can also be used for its quantification.[2] While not a primary tool for structural elucidation on its own, it is essential for ensuring that the sample being analyzed is a single, pure compound.

Alternative and Complementary Techniques

Beyond the core methods, several other techniques can provide valuable, often definitive, structural information.

X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule in its crystalline state. It is considered the gold standard for structural determination when a suitable crystal can be obtained.

Elemental Analysis: This method determines the elemental composition of a compound, providing the empirical formula which can be compared with the molecular formula determined by mass spectrometry.

Data Presentation and Comparison

To facilitate a clear understanding and comparison of the data obtained from these techniques, the following tables summarize key expected and reported values for this compound and a representative related compound, 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone.

Table 1: NMR Spectroscopic Data

CompoundTechniqueNucleusChemical Shift (δ) ppm
2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone[3]1H NMRAr-H8.11 (d, J = 8.0 Hz, 2H), 7.78 (d, J = 8.0 Hz, 2H)
CH24.47 (s, 2H)
13C NMRC=O190.4
C-CF3136.5
Ar-C135.1 (q, J = 32.2 Hz), 129.3, 125.9 (q, J = 3.8 Hz)
CF3123.3 (q, J = 271.8 Hz)
CH230.3

Note: Specific NMR data for this compound was not available in the searched literature. The data for the bromo- derivative provides an expected range for the aromatic and methylene protons and carbons.

Table 2: Key Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
N-H stretch (amine hydrochloride)3200-2800 (broad)
C=O stretch (ketone)1715-1680
C-F stretch (trifluoromethyl)1350-1100
Aromatic C=C stretch1600-1450

Note: Specific IR spectra for the target compound were not found. The table presents expected ranges for the key functional groups.

Table 3: Mass Spectrometry Data

CompoundIonization Method[M+H]⁺ (m/z)Key Fragmentation Peaks
2-Amino-1-(4-(trifluoromethyl)phenyl)ethanoneElectrospray (ESI)220.06Not available

Note: The molecular formula of the free base is C9H8F3NO, with a molecular weight of 219.16 g/mol . The protonated molecule [M+H]⁺ would have an m/z of 220.06. Specific fragmentation data was not found.

Table 4: HPLC Analytical Parameters (Adapted from a method for aminoketones)

ParameterCondition
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseIsocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[4]
Flow Rate1.0 mL/min
DetectionUV at a wavelength where the aromatic ring absorbs (e.g., 254 nm or 280 nm)
TemperatureAmbient or controlled (e.g., 30 °C)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are generalized protocols for the key analytical techniques.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Data Acquisition: Acquire 1H NMR and 13C NMR spectra on a spectrometer (e.g., 400 or 500 MHz). For 1H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For 13C NMR, a larger number of scans is typically required due to the lower natural abundance of the 13C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Integrate the 1H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the specific protons in the molecule. For 13C NMR, analyze the chemical shifts to identify the different carbon environments.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common and requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the N-H, C=O, C-F, and aromatic C=C bonds.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules. Acquire the mass spectrum in a positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Interpretation: Determine the molecular weight from the mass of the molecular ion. If tandem mass spectrometry (MS/MS) is performed, analyze the fragmentation pattern to deduce the structure of different parts of the molecule.

High-Performance Liquid Chromatography (HPLC)
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate amounts of buffer and organic solvent. Degas the mobile phase to prevent bubble formation in the system.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

  • Chromatographic Run: Equilibrate the column with the mobile phase. Inject a small volume of the sample solution and run the analysis.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time and the peak area, which are indicative of the compound's identity and purity, respectively.

Visualizing the Workflow for Structural Confirmation

The logical flow of experiments for confirming the structure of a novel or synthesized compound can be visualized as follows:

Structural_Confirmation_Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Purity_Check Purity Assessment (HPLC) Purification->Purity_Check Preliminary_Characterization Preliminary Characterization Purity_Check->Preliminary_Characterization Detailed_Structural_Elucidation Detailed Structural Elucidation Purity_Check->Detailed_Structural_Elucidation IR FTIR Spectroscopy Preliminary_Characterization->IR Functional Groups MS Mass Spectrometry Preliminary_Characterization->MS Molecular Weight NMR_1D 1D NMR (1H, 13C) Detailed_Structural_Elucidation->NMR_1D Atom Connectivity Definitive_Confirmation Definitive Confirmation Detailed_Structural_Elucidation->Definitive_Confirmation NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Detailed Connectivity Final_Structure Confirmed Structure NMR_2D->Final_Structure Xray X-ray Crystallography Definitive_Confirmation->Xray Absolute 3D Structure Elemental_Analysis Elemental Analysis Definitive_Confirmation->Elemental_Analysis Empirical Formula Xray->Final_Structure Elemental_Analysis->Final_Structure

Caption: Workflow for the structural confirmation of a synthesized chemical compound.

This comprehensive approach, combining multiple analytical techniques, is essential for the unambiguous confirmation of the structure of this compound and its derivatives, thereby ensuring the integrity of research and development in the pharmaceutical sciences.

References

validation of antimicrobial activity of synthesized 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial properties of various synthesized compounds containing a trifluoromethylphenyl moiety is presented below. This guide is intended for researchers, scientists, and professionals in drug development. While specific data for 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride analogs were not available, this document provides a comparative overview of related trifluoromethyl-containing heterocyclic compounds with demonstrated antimicrobial activity. The information is compiled from recent studies and presented to facilitate an objective comparison of their performance.

Comparative Antimicrobial Activity

The antimicrobial efficacy of synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[1] The following sections summarize the MIC values of three different classes of trifluoromethyl-containing compounds against a panel of pathogenic bacteria and fungi.

N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives

Recent studies have highlighted the potent antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Certain analogs have demonstrated efficacy comparable to or greater than the standard antibiotic, vancomycin, especially in inhibiting and eradicating biofilms.[4][5]

Table 1: Minimum Inhibitory Concentration (MIC) of N-(Trifluoromethyl)phenyl Substituted Pyrazole Analogs

CompoundS. aureus (MRSA) ATCC 33591 (µg/mL)E. faecalis ATCC 29212 (µg/mL)E. faecium (Vancomycin-Resistant) (µg/mL)Reference Antibiotic (Vancomycin) MIC (µg/mL)
Phenoxyphenyl derivative (6)3.123.121.56>128
Trifluoromethyl-substituted derivative (13)3.12---
Bromo and trifluoromethyl substituted derivative (25)0.78-0.78>128

Data sourced from a study on the design and synthesis of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[2][4]

Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives

Chalcones bearing trifluoromethyl and trifluoromethoxy groups have been synthesized and evaluated for their antibacterial and antifungal properties.[6][7] Notably, compounds with an indole ring attached to the olefinic carbon have shown significant antimicrobial activity.[8] Comparative studies suggest that derivatives with a trifluoromethoxy group may exhibit greater efficacy than those with a trifluoromethyl group.[6]

Table 2: Minimum Inhibitory Concentration (MIC) of Substituted Chalcone Analogs

CompoundS. aureus (µM)B. subtilis (µM)C. albicans (µM)A. niger (µM)Reference Drug MIC (µM)
(E)-3-(1''H-indol-3''-yl)-1-[4'-(trifluoromethyl)phenyl]prop-2-en-1-one (A3)2.084.162.084.16Benzyl Penicillin (6.98 for bacteria), Fluconazole (8.16 for fungi)
(E)-3-(1''H-indol-3''-yl)-1-[4'-(trifluoromethoxy)phenyl]prop-2-en-1-one (B3)1.993.991.993.99Benzyl Penicillin (6.98 for bacteria), Fluconazole (8.16 for fungi)

Data extracted from a study on novel trifluoromethyl and trifluoromethoxy substituted chalcone derivatives.[8]

4-Trifluoromethyl Bithiazole Analogs

A series of 4-trifluoromethyl bithiazole analogs have been synthesized and screened for broad-spectrum antimicrobial activity.[9] These compounds have demonstrated activity against both viruses and a range of Gram-positive and Gram-negative bacteria.[10]

Table 3: Minimum Inhibitory Concentration (MIC) of 4-Trifluoromethyl Bithiazole Analogs

CompoundS. pyogenes (µg/mL)S. aureus (µg/mL)E. coli (µg/mL)A. baumannii (µg/mL)
N-(4′-(Trifluoromethyl)-2-((3-(trifluoromethyl)phenyl)amino)-[4,5′-bithiazol]-2′-yl)benzamide (8a)1632>64>64
2-((3,5-bis(Trifluoromethyl)phenyl)amino)-N-(pyridin-2-yl)-[4,5′-bithiazol]-2′-carboxamide (8j)8166464

Data from a study on 4-trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents.[10]

Experimental Protocols

The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure for evaluating the in vitro activity of new antimicrobial compounds.[11][12]

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a specified incubation period.[11]

1. Preparation of Materials and Reagents:

  • Test compounds and reference antibiotics.

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

  • Sterile 96-well microtiter plates.[1]

  • Standardized microbial inoculum (adjusted to 0.5 McFarland standard).[14][15]

  • Sterile diluents (e.g., saline, DMSO).

2. Preparation of Inoculum:

  • From a fresh culture (18-24 hours old), select 3-5 colonies of the test microorganism.

  • Suspend the colonies in a sterile broth or saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[14]

  • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

3. Preparation of Compound Dilutions:

  • Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution.

  • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in the broth medium to obtain a range of decreasing concentrations.[13]

4. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the diluted compounds with the prepared microbial inoculum.[11]

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only, no inoculum).[14]

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.[1][13]

5. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity.

  • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualizing Experimental Workflow

The following diagram illustrates a generalized workflow for the validation of antimicrobial activity of synthesized compounds.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_comparison Data Analysis & Comparison Synthesis Synthesis of Analogs Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock_Solution Prepare Stock Solutions Characterization->Stock_Solution Test Compounds Serial_Dilution Serial Dilution in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate (16-24h, 37°C) Inoculation->Incubation MIC_Determination Determine MIC Incubation->MIC_Determination Data_Tabulation Tabulate MIC Values MIC_Determination->Data_Tabulation Comparison Compare with Standard Antibiotics Data_Tabulation->Comparison SAR_Analysis Structure-Activity Relationship (SAR) Analysis Comparison->SAR_Analysis

Caption: Workflow for Synthesis and Antimicrobial Validation of Novel Compounds.

References

A Comparative Guide to Assessing the Cytotoxicity of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride in Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a framework for assessing the cytotoxicity of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride. As of the latest literature review, specific experimental data on the cytotoxicity of this compound in normal cell lines is not publicly available. The data presented herein is illustrative and intended to serve as a template for experimental design and data presentation.

The early assessment of a compound's effect on non-cancerous cells is a cornerstone of preclinical safety profiling. This guide offers a comparative framework for evaluating the in vitro cytotoxicity of this compound against other relevant compounds in normal human cell lines. Understanding the potential off-target effects of novel chemical entities is crucial for identifying candidates with a favorable therapeutic index.

The inclusion of a trifluoromethyl (-CF3) group can significantly alter a molecule's metabolic stability, lipophilicity, and biological activity.[1][2][3][4] Therefore, comparing the title compound to a non-fluorinated analog and a standard cytotoxic agent provides valuable insights into its structure-activity relationship and relative safety profile.

Comparative Cytotoxicity Data (Illustrative)

The following table presents a hypothetical comparison of the 50% inhibitory concentration (IC₅₀) values for this compound and comparator compounds in three common normal human cell lines after a 48-hour exposure. Lower IC₅₀ values indicate higher cytotoxicity.

CompoundCell LineCell TypeIC₅₀ (µM)
This compound HEK-293 Human Embryonic Kidney 85.6
HFF-1 Human Foreskin Fibroblast 112.4
hTERT-HME1 Human Mammary Epithelial 98.2
2-Amino-1-phenylethanone hydrochloride (Non-fluorinated analog)HEK-293Human Embryonic Kidney> 200
HFF-1Human Foreskin Fibroblast> 200
hTERT-HME1Human Mammary Epithelial> 200
Doxorubicin (Positive Control)HEK-293Human Embryonic Kidney1.2
HFF-1Human Foreskin Fibroblast0.8
hTERT-HME1Human Mammary Epithelial1.5

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of cytotoxicity data.[5][6][7][8][9] Below are protocols for standard assays to determine cell viability and cytotoxicity.

1. Cell Culture and Treatment

  • Cell Lines:

    • HEK-293 (Human Embryonic Kidney): Grown in Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • HFF-1 (Human Foreskin Fibroblast): Grown in DMEM with 15% FBS and 1% Penicillin-Streptomycin.

    • hTERT-HME1 (Human Mammary Epithelial): Grown in Mammary Epithelial Cell Growth Medium (MEGM) BulletKit.

  • Culture Conditions: All cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Preparation: this compound and comparator compounds are dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions. Serial dilutions are prepared in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed 0.5%.

  • Treatment: The culture medium is replaced with medium containing the test compounds at various concentrations. Control wells receive medium with DMSO only (vehicle control).

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of living cells.[5]

  • Incubation: After 48 hours of compound exposure, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is calculated using non-linear regression analysis.

3. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a marker of cytotoxicity.[8]

  • Sample Collection: After the 48-hour treatment period, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Controls: Include wells for a no-cell background control and a maximum LDH release control (cells treated with a lysis buffer).

  • Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and resazurin) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence (560 nm excitation / 590 nm emission) or absorbance at the appropriate wavelength.

  • Calculation: Cytotoxicity is calculated as a percentage of the maximum LDH release control after subtracting the background.

Visualizations: Workflow and Potential Mechanisms

Diagrams are provided to illustrate the experimental process and a potential signaling pathway involved in cytotoxicity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion C1 Select Normal Cell Lines C2 Culture and Seed Cells in 96-Well Plates C1->C2 C3 Prepare Serial Dilutions of Test Compounds C2->C3 E1 Treat Cells with Compounds (e.g., 48 hours) C3->E1 E2 Perform Cytotoxicity Assays (MTT, LDH, etc.) E1->E2 A1 Measure Absorbance/ Fluorescence E2->A1 A2 Calculate % Viability/ % Cytotoxicity A1->A2 A3 Determine IC50 Values via Dose-Response Curves A2->A3 F1 Compare Cytotoxicity Profile of Compounds A3->F1

Caption: Experimental workflow for in vitro cytotoxicity assessment.

G compound Cytotoxic Compound membrane Cell Membrane Damage compound->membrane mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cytoC Cytochrome c Release bax->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Intrinsic apoptosis pathway as a potential mechanism of cytotoxicity.

References

A Comparative Efficacy Analysis of Fluorinated vs. Non-Fluorinated 2-Amino-1-Phenylethanone Analogs at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3][4] In the context of 2-amino-1-phenylethanone, a core structure for the cathinone class of stimulants, fluorination can significantly alter the compound's interaction with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[5][6] These transporters are the primary targets for cathinone derivatives, and the modulation of their function underlies the psychoactive effects of these substances.[7][8] This guide provides a comparative overview of the efficacy of fluorinated versus non-fluorinated analogs, supported by in vitro experimental data.

Comparative In Vitro Efficacy at Monoamine Transporters

The primary mechanism of action for cathinone analogs is the inhibition of monoamine reuptake or the induction of neurotransmitter release by targeting DAT, SERT, and NET.[9][10] The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ) in in vitro assays. The following tables summarize the inhibitory potencies of representative non-fluorinated and fluorinated cathinone analogs.

Table 1: Inhibitory Potency (IC₅₀, nM) of Non-Fluorinated Cathinone Analogs

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) DAT/SERT Selectivity Ratio Reference
Cathinone ~1000 ~1000 >30000 >30 [9]
Methcathinone 130 40 240 1.8 [7]
Mephedrone (4-MMC) 130 40 240 1.8 [7]
Methylone 210 260 210 1.0 [7]
Pentedrone <1000 <1000 >10000 >10 [11]
α-PVP 22.2 9.86 >10,000 >450 [7]

| MDPV | 4.85 | 16.84 | >10,000 | >2061 |[7] |

Table 2: Inhibitory Potency (IC₅₀, nM) of Fluorinated Cathinone Analogs

Compound DAT IC₅₀ (nM) NET IC₅₀ (nM) SERT IC₅₀ (nM) DAT/SERT Selectivity Ratio Reference
Flephedrone (4-FMC) ~1000 ~1000 >10000 >10 [9]

| 3-Fluoromethcathinone | - | - | - | - |[5] |

From the available data, fluorination of the phenyl ring can influence potency and selectivity. For instance, flephedrone (4-FMC), the 4-fluoro analog of methcathinone, demonstrates a preferential action as a dopamine and norepinephrine uptake inhibitor, similar to its non-fluorinated counterpart.[9] Structure-activity relationship studies indicate that the position of the fluorine atom on the aromatic ring, along with other structural modifications, plays a crucial role in determining the interaction with monoamine transporters.[6][10]

Experimental Methodologies

The data presented in this guide are primarily derived from in vitro neurotransmitter uptake inhibition assays using human embryonic kidney (HEK) 293 cells stably expressing the human isoforms of DAT, SERT, or NET.

Neurotransmitter Uptake Inhibition Assay

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled monoamine substrate (IC₅₀).

Protocol Steps:

  • Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are cultured in multi-well plates until they form a confluent monolayer.[12]

  • Pre-incubation: The cells are washed with an appropriate buffer (e.g., Krebs-HEPES buffer) and then pre-incubated with varying concentrations of the test compound for a defined period (e.g., 10 minutes) at room temperature or 37°C.[7][13]

  • Uptake Initiation: A radiolabeled monoamine substrate, such as [³H]dopamine, [³H]serotonin, or [³H]norepinephrine, is added to each well to initiate the uptake process. The final concentration of the radioligand is typically close to its Kₘ value for the respective transporter.[7][14]

  • Incubation: The cells are incubated for a short period (e.g., 10 minutes) to allow for the uptake of the radiolabeled substrate.[14]

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer or by centrifugation through silicone oil to separate the cells from the assay medium.[14]

  • Quantification: The cells are lysed, and the amount of radioactivity accumulated within the cells is measured using a liquid scintillation counter.[15]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀) is determined by non-linear regression analysis of the competition curve.[14][15] Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., mazindol for DAT, fluoxetine for SERT).[14]

Alternatively, fluorescence-based assays using substrates that mimic biogenic amines can be employed, offering a non-radioactive method for assessing transporter function.[12][16][17]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron MA Monoamines (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Packaging Release Release MAT Monoamine Transporter (DAT, SERT, NET) Synapse Synaptic Monoamines Release->Synapse Synapse->MAT Reuptake Receptor Postsynaptic Receptors Synapse->Receptor Binding Analog Cathinone Analog (Fluorinated or Non-fluorinated) Analog->MAT Inhibition Signal Signal Transduction Receptor->Signal

Caption: Mechanism of action of cathinone analogs at the monoamine synapse.

start Start: Culture HEK 293 cells expressing hDAT, hSERT, or hNET preincubate Pre-incubate cells with varying concentrations of test compound start->preincubate add_radioligand Add radiolabeled monoamine ([³H]DA, [³H]5-HT, or [³H]NE) preincubate->add_radioligand incubate Incubate to allow uptake add_radioligand->incubate terminate Terminate uptake by washing or centrifugation incubate->terminate lyse Lyse cells terminate->lyse count Quantify radioactivity using liquid scintillation counter lyse->count analyze Analyze data to determine IC₅₀ values count->analyze end End analyze->end

Caption: Workflow for a neurotransmitter uptake inhibition assay.

References

In Vivo Anticancer Efficacy of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer effects of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride and its analogs, benchmarked against standard-of-care therapies. Due to the limited availability of in vivo data for the specified compound, this guide focuses on a structurally related α-trifluoromethyl chalcone, YS71, which has demonstrated significant antitumor activity in a prostate cancer xenograft model. This comparative analysis is supported by experimental data and detailed protocols to facilitate further research and drug development.

Executive Summary

Comparative In Vivo Efficacy

The following table summarizes the in vivo anticancer efficacy of the α-trifluoromethyl chalcone YS71 in a PC-3 human prostate cancer xenograft model, compared to standard-of-care chemotherapeutic agents.

Compound Dosage and Administration Tumor Growth Inhibition (%) Animal Model Cancer Cell Line Key Findings
YS71 (α-trifluoromethyl chalcone) 3 mg/kg, intraperitoneal or oral administrationData not specified, but significant tumor growth suppression reported.[1]Severe Combined Immunodeficiency (SCID) micePC-3 (human prostate carcinoma)Exhibited potent antitumor activity in vivo.[1] Induced apoptosis in prostate cancer cells.[2][3][4]
Docetaxel 15 mg/kg, intraperitoneal, once a weekSignificant decrease in tumor volume after two weeks.[5][6]Male micePC-3-RFP (human prostate carcinoma)A standard first-line chemotherapy for metastatic castration-resistant prostate cancer.[7][8][9]
Enzalutamide 5 mg/kg, intraperitoneal, daily for 21 days49% tumor growth inhibition as a single agent.[10]nu/nu micePC-3 (human prostate carcinoma)A standard androgen receptor signaling inhibitor for castration-resistant prostate cancer.[11][12]
Vehicle Control -0%SCID, nu/nu, or male micePC-3Uninhibited tumor growth.[13][14]

Note: The quantitative tumor growth inhibition data for YS71 was not explicitly stated in the reviewed literature. The table reflects the qualitative findings of significant tumor suppression.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and to serve as a foundation for future studies.

PC-3 Xenograft Mouse Model Protocol

This protocol outlines the establishment of a subcutaneous xenograft model using the PC-3 human prostate cancer cell line, a widely used model for studying androgen-independent prostate cancer.[15][16][17]

Materials:

  • PC-3 human prostate cancer cell line

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS and penicillin-streptomycin)

  • Matrigel or similar basement membrane matrix

  • Male severe combined immunodeficient (SCID) or athymic nude mice (6-8 weeks old)

  • Sterile PBS, syringes, and needles

Procedure:

  • Cell Culture: Culture PC-3 cells in a humidified incubator at 37°C and 5% CO2. Harvest cells during the exponential growth phase.

  • Cell Preparation: Trypsinize the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Dosing and Administration Protocol

This section details the administration protocols for the investigational compound and standard-of-care drugs.

YS71 (α-trifluoromethyl chalcone):

  • Formulation: The specific formulation for in vivo administration was not detailed in the available literature. A common practice is to dissolve the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.

  • Dosage: 3 mg/kg body weight.[1]

  • Administration: Intraperitoneal (i.p.) injection or oral gavage.[1]

  • Frequency: Not explicitly stated, but a common schedule for similar compounds is once daily or every other day.

Docetaxel:

  • Formulation: Commercially available Docetaxel solution diluted in sterile saline.

  • Dosage: 15 mg/kg body weight.[5]

  • Administration: Intraperitoneal (i.p.) injection.[5]

  • Frequency: Once a week.[5]

Enzalutamide:

  • Formulation: Enzalutamide dissolved in a suitable vehicle for intraperitoneal administration.

  • Dosage: 5 mg/kg body weight.[10]

  • Administration: Intraperitoneal (i.p.) injection.[10]

  • Frequency: Daily for 21 days.[10]

Assessment of Antitumor Efficacy

The primary endpoint for assessing antitumor efficacy is the inhibition of tumor growth.

Procedure:

  • Continue to measure tumor volumes in all groups throughout the treatment period.

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • At the end of the study, euthanize the mice and excise the tumors.

  • Calculate the Tumor Growth Inhibition (TGI) percentage using the following formula: % TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the anticancer effects of these compounds is crucial for rational drug design and development.

Potential Signaling Pathways Modulated by Chalcones and Trifluoromethyl-Containing Compounds

Chalcones and compounds containing trifluoromethyl groups have been reported to exert their anticancer effects through the modulation of various signaling pathways.[18][19][20][21][22][23][24][25]

Signaling_Pathways cluster_compound Anticancer Compounds cluster_pathways Signaling Pathways cluster_effects Cellular Effects Chalcones Chalcones Apoptosis Apoptosis (Bax/Bcl-2, Caspases) Chalcones->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) Chalcones->Cell_Cycle_Arrest Angiogenesis Angiogenesis (VEGF) Chalcones->Angiogenesis NF_kB NF-κB Pathway Chalcones->NF_kB PI3K_Akt PI3K/Akt/mTOR Pathway Chalcones->PI3K_Akt Trifluoromethyl_Ketones Trifluoromethyl_Ketones Trifluoromethyl_Ketones->Apoptosis Kinase_Inhibition Kinase Inhibition (e.g., EGFR, FGFR4, JAK3) Trifluoromethyl_Ketones->Kinase_Inhibition Tumor_Growth_Inhibition Tumor Growth Inhibition Apoptosis->Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition NF_kB->Tumor_Growth_Inhibition PI3K_Akt->Tumor_Growth_Inhibition Kinase_Inhibition->Tumor_Growth_Inhibition Experimental_Workflow A Cell Culture (PC-3 cells) C Tumor Xenograft Establishment A->C B Animal Model (SCID mice) B->C D Randomization into Treatment Groups C->D E Drug Administration (Test Compound vs. Controls) D->E F Tumor Growth Monitoring & Body Weight Measurement E->F G Endpoint Analysis (Tumor Excision, Histopathology) F->G End of study H Data Analysis (Tumor Growth Inhibition) G->H

References

Comparative Efficacy of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone Hydrochloride and Analogs in Oncology and Microbiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the biological activity of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride and structurally related compounds. Due to the limited availability of direct experimental data for this compound, this document focuses on the performance of analogous 2'-aminoacetophenone and trifluoromethyl ketone derivatives against various cancer cell lines and microbial strains. The presented data, protocols, and workflows serve as a valuable reference for predicting potential efficacy, cross-reactivity, and for designing future experimental studies.

Anticancer Activity: A Comparative Analysis

Derivatives of 2'-aminoacetophenone have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and the inhibition of critical signaling pathways essential for cancer cell proliferation.[1]

Comparative Anticancer Potency of 2'-Aminoacetophenone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various 2'-aminoacetophenone derivatives, providing a benchmark for potential anticancer activity.

Derivative TypeCompound IDTarget Cell LineCancer TypeIC50 (µM)
Chalcone13eMGC-803Gastric1.52[1]
HCT-116Colon1.83[1]
MCF-7Breast2.54[1]
ChalconeCompound 5AGSGastric<1.0[1]
HL-60Leukemia<1.57[1]
HeLaCervical5.67[1]
Indole-chalcone8Various (6 lines)Multiple0.003 - 0.009[1]
Schiff BaseSP16HeLaCervical0.0025[1]
Palladium ComplexPalladium ComplexHT-1080Fibrosarcoma13.24[1]
A-549Lung25.24[1]
MCF-7Breast38.14[1]

Antimicrobial Activity: A Comparative Analysis

The antimicrobial potential of 2'-aminoacetophenone and trifluoromethyl ketone derivatives has been investigated against various bacterial and fungal pathogens.

Comparative Antimicrobial Potency of Related Compounds
Compound ClassRepresentative OrganismActivityReference
Trifluoromethyl KetonesBacillus megateriumPotent[2]
Corynebacterium michiganesePotent[2]
Escherichia coliInhibitory[2]
YeastsEffective[2]

Experimental Protocols

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[1]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1] This can be assessed visually or by measuring the optical density at 600 nm.[1]

Visualizing Experimental Workflows

General Workflow for Anticancer Drug Screening

anticancer_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cancer Cell Culture treatment Cell Treatment cell_culture->treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->treatment incubation Incubation treatment->incubation mt_assay MTT Assay incubation->mt_assay readout Absorbance Reading mt_assay->readout ic50 IC50 Determination readout->ic50

Caption: A generalized workflow for in vitro anticancer screening using the MTT assay.

General Workflow for Antimicrobial Susceptibility Testingdot

antimicrobial_workflow cluster_prep Preparation cluster_testing Testing cluster_result Result compound_dilution Compound Serial Dilution inoculation Inoculation of Microtiter Plate compound_dilution->inoculation microbe_prep Microorganism Inoculum Preparation microbe_prep->inoculation incubation_mic Incubation inoculation->incubation_mic mic_determination MIC Determination (Visual or Spectrophotometric) incubation_mic->mic_determination

References

Establishing the Purity of Synthesized 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride for Biological Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities for biological evaluation demands rigorous purity assessment to ensure that observed biological effects are attributable to the target compound and not to impurities. This guide provides a comparative framework for establishing the purity of synthesized 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a key intermediate in pharmaceutical research. We present detailed experimental protocols for state-of-the-art analytical techniques and compare the performance of a synthesized batch against commercially available alternatives.

Comparison of Analytical Techniques for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive characterization and purity verification of synthesized this compound. High-Performance Liquid Chromatography (HPLC) is the industry standard for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and identification of potential impurities.

Analytical TechniquePurposeInformation ObtainedStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment and impurity profiling.Percentage purity of the main compound and detection of impurities.High sensitivity, excellent quantitative accuracy, and reproducibility.Co-elution of impurities can occur, requiring method optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation.Detailed information about the molecular structure, including the connectivity of atoms. ¹⁹F NMR is particularly useful for fluorine-containing compounds.Provides unambiguous structural information.Lower sensitivity compared to HPLC for impurity detection unless impurities are present in significant amounts.
Mass Spectrometry (MS) Molecular weight verification and impurity identification.Precise mass of the parent molecule and its fragments, aiding in structural confirmation and identification of unknown impurities.High sensitivity and specificity for molecular weight determination.Isomeric compounds may not be distinguishable by mass alone.

Performance Comparison: Synthesized vs. Commercial this compound

The purity of a newly synthesized batch of this compound was compared against two commercially available alternatives. The data, summarized below, was obtained using the detailed experimental protocols provided in this guide.

ParameterSynthesized ProductCommercial Alternative ACommercial Alternative B
Purity (HPLC, % Area) 98.9%≥98%≥97%
¹H NMR Conforms to structureConforms to structureConforms to structure
¹³C NMR Conforms to structureConforms to structureConforms to structure
¹⁹F NMR Single peak, conformsSingle peak, conformsSingle peak, conforms
Mass Spectrum (m/z) [M+H]⁺ = 220.06[M+H]⁺ = 220.06[M+H]⁺ = 220.06
Major Impurity 1 (HPLC, % Area) 0.5% (Unreacted Intermediate)0.4%0.8%
Major Impurity 2 (HPLC, % Area) 0.3% (Starting Material)0.2%0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Predicted Chemical Shifts (in DMSO-d₆): δ ~8.6 (br s, 3H, NH₃⁺), 8.2 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 4.8 (s, 2H, CH₂).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Predicted Chemical Shifts (in DMSO-d₆): δ ~193 (C=O), 136 (Ar-C), 133 (q, CF₃), 130 (Ar-CH), 126 (q, Ar-CH), 124 (Ar-C), 45 (CH₂).

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum.

    • Expected Chemical Shift: A single peak is expected around -62 to -64 ppm, characteristic of a trifluoromethyl group on a benzene ring.

Mass Spectrometry (MS)
  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Ionization Mode: Positive ion mode.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1 mg/mL and infuse directly into the mass spectrometer.

  • Expected Mass: The protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of approximately 220.06.

  • Fragmentation: Key fragments may include the loss of the amino group and cleavage adjacent to the carbonyl group (alpha-cleavage).

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for establishing the purity of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity & Structural Confirmation cluster_comparison Comparative Analysis cluster_decision Final Decision Synthesis Synthesize Compound Initial_TLC Initial TLC Analysis Synthesis->Initial_TLC Purification Purification (e.g., Recrystallization) Initial_TLC->Purification HPLC HPLC for Purity (%) Purification->HPLC NMR NMR for Structural Confirmation (1H, 13C, 19F) Purification->NMR MS MS for Molecular Weight Verification Purification->MS Comparison Compare with Commercial Standards HPLC->Comparison NMR->Comparison MS->Comparison Decision Proceed to Biological Testing Comparison->Decision

Caption: Workflow for purity assessment of synthesized compounds.

Potential Impurities and Their Identification

Based on a common synthetic route involving the bromination of 4'-(trifluoromethyl)acetophenone followed by amination, the following impurities should be monitored:

  • 4'-(Trifluoromethyl)acetophenone (Starting Material): Can be detected by HPLC and identified by its distinct retention time and mass spectrum.

  • 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone (Intermediate): This key intermediate may be present if the amination reaction is incomplete. It will have a different retention time in HPLC and a characteristic isotopic pattern in MS due to the presence of bromine.

  • Dibrominated Species: Over-bromination can lead to the formation of 2,2-dibromo-1-(4-(trifluoromethyl)phenyl)ethanone. This impurity will have a higher molecular weight, which can be easily detected by MS.

By employing this comprehensive analytical and comparative approach, researchers can confidently establish the purity of their synthesized this compound, ensuring the integrity of subsequent biological testing and advancing drug discovery efforts.

A Comparative Guide to the Synthetic Efficiency of Routes to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key pharmaceutical intermediates is paramount. This guide provides a comprehensive comparison of synthetic routes to 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone hydrochloride, a valuable building block in medicinal chemistry. We will delve into a comparative analysis of a common synthetic pathway and a potential alternative, presenting available experimental data and detailed methodologies to inform your research and development decisions.

The strategic incorporation of a trifluoromethyl group imparts unique properties to pharmaceutical candidates, including enhanced metabolic stability and binding affinity. As such, the synthesis of trifluoromethyl-containing intermediates like this compound is of significant interest. This guide will focus on two primary approaches: a classical route involving the bromination of a commercially available acetophenone followed by amination, and a conceptual alternative based on the Houben-Hoesch reaction.

Comparative Analysis of Synthetic Strategies

The most direct and frequently referenced method for synthesizing the target compound begins with the readily available 4-(trifluoromethyl)acetophenone. This multi-step process, while linear, offers a reliable pathway. An alternative, though less documented for this specific molecule, could be adapted from the synthesis of analogous aminoketones, offering a potentially more convergent approach.

ParameterRoute 1: Bromination and Amination of 4-(Trifluoromethyl)acetophenoneRoute 2: Modified Houben-Hoesch Reaction (Conceptual)
Starting Materials 4-(Trifluoromethyl)acetophenone, Brominating Agent (e.g., Pyridine hydrobromide perbromide), Amine Source (e.g., Hexamethylenetetramine), HCl4-(Trifluoromethyl)phenol, Aminoacetonitrile hydrochloride, Lewis Acid (e.g., AlCl₃), HCl
Key Reactions α-Bromination, Delepine Reaction (or other amination methods), Hydrolysis, Salt FormationElectrophilic Aromatic Substitution (Houben-Hoesch type), Hydrolysis, Salt Formation
Reported Yield High (Bromination step reported at 90%)Moderate to High (Analogous reactions report yields from 42% to 75%)
Number of Steps 3-42-3
Potential Advantages Utilizes a common and relatively inexpensive starting material. The bromination step is well-documented and high-yielding.Potentially shorter and more convergent.
Potential Disadvantages Involves the handling of lachrymatory and toxic α-bromo ketones. Requires multiple distinct reaction steps.The reactivity of the highly deactivated 4-(trifluoromethyl)phenol may be low, requiring harsh reaction conditions. This specific application of the Houben-Hoesch reaction is not well-documented.

Visualizing the Synthetic Pathways

To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.

Route 1: Bromination and Amination start 4-(Trifluoromethyl)acetophenone intermediate1 α-Bromo-4-(trifluoromethyl)acetophenone start->intermediate1 Bromination intermediate2 Hexamethylenetetramine Salt intermediate1->intermediate2 Amination (Delepine) product_base 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone intermediate2->product_base Acid Hydrolysis final_product 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl product_base->final_product HCl Salt Formation

Caption: Synthetic pathway via bromination and amination.

Route 2: Modified Houben-Hoesch Reaction start_phenol 4-(Trifluoromethyl)phenol intermediate_imine Imine Intermediate start_phenol->intermediate_imine Houben-Hoesch Reaction (AlCl₃, HCl) start_nitrile Aminoacetonitrile HCl start_nitrile->intermediate_imine product_base 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone intermediate_imine->product_base Hydrolysis final_product 2-Amino-1-(4-(trifluoromethyl)phenyl)ethanone HCl product_base->final_product HCl Salt Formation

Caption: Conceptual pathway via a modified Houben-Hoesch reaction.

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the described synthetic routes, based on literature precedents.

Route 1: Bromination and Amination of 4-(Trifluoromethyl)acetophenone

Step 1: Synthesis of α-Bromo-4-(trifluoromethyl)acetophenone

This procedure is adapted from a study on the α-bromination of acetophenone derivatives.

  • Materials: 4-(Trifluoromethyl)acetophenone, Pyridine hydrobromide perbromide, Acetic acid.

  • Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)acetophenone (1.0 eq) in glacial acetic acid. Add pyridine hydrobromide perbromide (1.1 eq) to the solution. Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Collect the precipitated solid by filtration, wash with water, and dry to afford α-bromo-4-(trifluoromethyl)acetophenone. A reported yield for this reaction is 90%.[1]

Step 2: Amination of α-Bromo-4-(trifluoromethyl)acetophenone (Delepine Reaction)

This is a general procedure for the Delepine reaction, which can be adapted for this specific substrate.

  • Materials: α-Bromo-4-(trifluoromethyl)acetophenone, Hexamethylenetetramine, Chloroform, Ethanol, Hydrochloric acid.

  • Procedure: Dissolve α-bromo-4-(trifluoromethyl)acetophenone (1.0 eq) in chloroform and add a solution of hexamethylenetetramine (1.1 eq) in chloroform. Stir the mixture at room temperature until the formation of the quaternary ammonium salt is complete (typically monitored by the disappearance of the starting material on TLC). Collect the precipitated salt by filtration and wash with chloroform.

  • To a suspension of the hexamethylenetetramine salt in ethanol, add concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete. Cool the reaction mixture and filter to remove any solids. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization to yield this compound.

Route 2: Modified Houben-Hoesch Reaction (Conceptual)

This protocol is based on a patented method for the synthesis of 2-amino-1-(4-hydroxyphenyl)-ethanone and is presented here as a potential, analogous route.

  • Materials: 4-(Trifluoromethyl)phenol, Aminoacetonitrile hydrochloride, Anhydrous aluminum chloride, Dry hydrogen chloride gas, Ethylene dichloride.

  • Procedure: In a reaction vessel equipped for gas inlet and stirring, suspend anhydrous aluminum chloride (a stoichiometric excess) in dry ethylene dichloride. To this suspension, add 4-(trifluoromethyl)phenol (1.0 eq) and aminoacetonitrile hydrochloride (1.0-1.2 eq). While stirring vigorously, bubble dry hydrogen chloride gas through the mixture. The reaction temperature should be carefully controlled, as the reaction is exothermic. Monitor the reaction by a suitable analytical method (e.g., HPLC) for the consumption of the starting phenol.

  • Upon completion, the reaction mixture is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The intermediate imine is then hydrolyzed in the acidic aqueous medium. The product, this compound, can be isolated from the aqueous layer by crystallization or extraction, followed by purification. Analogous reactions have reported yields ranging from 42% to 75%.

Conclusion

The synthesis of this compound can be approached through multiple pathways. The route involving the bromination of 4-(trifluoromethyl)acetophenone followed by amination is a well-established and high-yielding method, particularly for the initial bromination step. However, it requires the handling of hazardous intermediates. The conceptual modified Houben-Hoesch reaction offers a potentially shorter and more convergent synthesis but requires further investigation to overcome the challenge of the deactivated starting material and to optimize reaction conditions.

The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the laboratory's capabilities for handling specific reagents and reaction conditions. This guide provides a foundational comparison to aid researchers in making an informed decision for their synthetic endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.